molecular formula C11H17Cl2N B172425 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride CAS No. 1011-59-2

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Cat. No.: B172425
CAS No.: 1011-59-2
M. Wt: 234.16 g/mol
InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H17Cl2N and its molecular weight is 234.16 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOLGFVUPJVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507540
Record name 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79130-51-1, 1011-59-2
Record name 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011-59-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Introduction

In the landscape of pharmaceutical development, the precision and reliability of starting materials and intermediates are paramount. This compound is a quintessential example of such a critical building block. While not an active pharmaceutical ingredient (API) itself, its unique structural features make it an indispensable precursor in the synthesis of numerous APIs, most notably within the class of tricyclic antidepressants (TCAs) like Imipramine and phenothiazine derivatives.[1] Its proper characterization and handling are foundational to the successful, reproducible, and safe synthesis of these life-altering medications.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties, analytical validation techniques, and its strategic application in complex synthetic routes. Our objective is to provide a comprehensive technical resource that ensures this intermediate is utilized with maximum efficiency and safety in your laboratory.

Section 1: Chemical Identity and Structural Elucidation

Correctly identifying a chemical intermediate is the first and most critical step in any synthetic workflow. Ambiguity in nomenclature or CAS numbers can lead to costly errors. This compound is often cited with multiple identifiers, so careful verification is essential. The authoritative details are summarized below.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride[2]
Common Synonyms N,N-dimethyl-3-chloro-3-phenyl-propylamine HCl[3]
CAS Number 1011-59-2; 79130-51-1 (hydrochloride salt)[2][3][4][5]
Molecular Formula C₁₁H₁₇Cl₂N (or C₁₁H₁₆ClN·HCl)[2]
Molecular Weight 234.16 g/mol [2][5]
InChIKey KJBOLGFVUPJVKR-UHFFFAOYSA-N[2][3]
Canonical SMILES CN(C)CCC(C1=CC=CC=C1)Cl.Cl[2]

Insight from the Field: It is crucial to distinguish this compound from its non-phenylated analogue, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5), a common point of confusion in sourcing.[6][7] Always verify the structure via analytical data (e.g., NMR) upon receipt of a new batch, regardless of the label, to prevent incorporation of the wrong fragment into your synthesis.

Visualizing the Molecular Structure

A clear understanding of the molecule's topology is key to predicting its reactivity. The following diagram illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The physical properties of an intermediate dictate its handling, storage, and application in specific reaction conditions. As a hydrochloride salt, this compound exhibits properties typical of organic salts, which are advantageous for stability and ease of use.

Table 2: Summary of Physicochemical Data

PropertyValueSignificance in Practice
Appearance White crystalline powderCrystalline solids are generally easier to handle, weigh, and assess for purity visually than oils or amorphous materials.[7]
Melting Point 176 °CA sharp melting point is a good indicator of high purity. This relatively high value confirms its salt nature and thermal stability under typical reaction conditions.[5]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.High solubility in water is useful for aqueous workups. For reactions, it may need to be converted to its free base form to dissolve in common organic solvents like THF or toluene.
Storage Room Temperature, in a dry, tightly sealed containerThe hydrochloride salt is stable but can be hygroscopic. Storing it in a desiccator or dry environment prevents water absorption, which could interfere with moisture-sensitive reactions.[5]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this intermediate is rooted in its two primary functional groups: the tertiary amine and, more importantly, the benzylic chloride.

  • The Tertiary Amine: In its hydrochloride form, the amine is protonated, rendering it non-nucleophilic and stable. To be used in reactions where the amine itself is a target, it must be deprotonated with a base. However, its primary role is not as a nucleophile but as a stable moiety that becomes part of the final API.

  • The Benzylic Chloride: This is the key reactive center. The chlorine atom is attached to a carbon that is adjacent to a phenyl group. This "benzylic" position makes the C-Cl bond highly susceptible to nucleophilic substitution. The phenyl group stabilizes the resulting carbocation intermediate in an Sₙ1 pathway or the transition state in an Sₙ2 pathway, significantly accelerating the reaction compared to a simple alkyl chloride. This enhanced reactivity is precisely why it is an excellent alkylating agent.

Core Application: Synthesis of Tricyclic Antidepressants

The most prominent use of this intermediate is in the alkylation of heterocyclic amine cores to produce TCAs. The general workflow is a nucleophilic substitution reaction.

G Intermediate 3-Chloro-N,N-dimethyl- 3-phenylpropan-1-amine HCl Base Add Base (e.g., NaH, K₂CO₃) Intermediate->Base FreeBase Free Base Intermediate (Reactive Form) Base->FreeBase Deprotonation of HCl salt Reaction Nucleophilic Substitution (Alkylation) FreeBase->Reaction Core Dibenzazepine Core (Nucleophile, R₂NH) Core->Reaction TCA Tricyclic Antidepressant (e.g., Imipramine) Reaction->TCA Forms C-N bond, releases Cl⁻

Sources

Molecular structure of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and analytical characterization of this compound. As a pivotal intermediate in the synthesis of various pharmaceutical agents, including tricyclic antidepressants and selective serotonin reuptake inhibitors, a thorough understanding of its structural and chemical attributes is paramount for researchers and drug development professionals. This document delves into its chemical identity, stereochemistry, spectroscopic signature, synthetic pathways, and the critical analytical methodologies required for its quality control. The insights herein are framed from the perspective of an application scientist, emphasizing the causal relationships behind experimental choices and the necessity for self-validating protocols to ensure scientific integrity.

Introduction and Significance

Overview of the Compound

This compound is a substituted propyl-amine derivative of significant interest in medicinal and synthetic chemistry. Its structure incorporates a reactive benzylic chloride, a terminal dimethylamine group, and a chiral center, making it a versatile building block for more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.

Pharmaceutical Relevance

The principal application of this compound is as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). It is notably used in the preparation of drugs such as the tricyclic antidepressant imipramine and phenothiazine derivatives.[1] Furthermore, its chiral variants are crucial for stereoselective synthesis, for instance, in the production of dapoxetine, a short-acting selective serotonin reuptake inhibitor.[2] The reactivity of the C-Cl bond allows for facile nucleophilic substitution, enabling the connection of the core phenylpropan-1-amine scaffold to other molecular moieties.

Scope of the Guide

This guide offers a detailed analysis of the compound's molecular structure. It will cover its physicochemical properties, stereochemical considerations, and a predictive analysis of its spectroscopic profile. Additionally, it will outline common synthetic strategies and present robust, detailed protocols for its analytical characterization, which are essential for ensuring purity and identity in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the starting point for any scientific investigation.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride[3]

  • Common Synonyms: N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE, Benzenepropanamine, γ-chloro-N,N-dimethyl-, hydrochloride (1:1)[4]

  • CAS Numbers: 1011-59-2, 79130-51-1[3][4]

  • Molecular Formula: C₁₁H₁₇Cl₂N (or C₁₁H₁₆ClN·HCl)[3][4]

  • InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Molecular Weight 234.16 g/mol [1][3]
Appearance White to yellow crystal/powder[5]
Melting Point 176 °C[4]
Storage Conditions Room Temperature, Sealed in Dry Conditions[4]
GHS Hazard Statement H319: Causes serious eye irritation[3][4]

Detailed Molecular Structure Analysis

Core Structure and Functional Groups

The molecule is built upon a three-carbon propane chain.

  • C1: Bonded to a dimethylamino group, -(N(CH₃)₂). In the hydrochloride salt, this tertiary amine is protonated to form a dimethylammonium cation, -[NH(CH₃)₂]⁺, with a chloride counter-ion.

  • C3: This carbon is a key feature, as it is bonded to both a phenyl group (-C₆H₅) and a chlorine atom (-Cl). This makes the chlorine a benzylic chloride, which enhances its reactivity as a leaving group in nucleophilic substitution reactions.

Stereochemistry: The Chiral Center

The C3 carbon is bonded to four different groups (a hydrogen atom, a chlorine atom, a phenyl group, and the C2 of the propyl chain), making it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (S)-3-chloro-N,N-dimethyl-3-phenylpropan-1-amine and (R)-3-chloro-N,N-dimethyl-3-phenylpropan-1-amine. This stereochemistry is of profound importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles. The synthesis of specific enantiopure drugs, such as (S)-dapoxetine, requires the use of the corresponding pure enantiomer of this intermediate.[2]

Caption: 2D structure of the cation with the chiral center (C*) highlighted.

Spectroscopic Characterization (Predictive Analysis)

While proprietary spectra are held by manufacturers, the molecular structure allows for a robust prediction of its spectroscopic signatures, which are essential for identity confirmation.

Technique Expected Signature Rationale
¹H NMR ~7.3-7.5 ppm (multiplet, 5H): Phenyl protons. ~5.2 ppm (triplet, 1H): Methine proton at C3, split by C2 protons. ~3.2-3.5 ppm (multiplet, 2H): Methylene protons at C2. ~2.8 ppm (singlet, 6H): Two equivalent methyl groups on the nitrogen. ~2.5-2.7 ppm (multiplet, 2H): Methylene protons at C1. A broad signal for the N-H proton may also be visible.The chemical shifts are dictated by the electronic environment of each proton. The phenyl and methine protons are deshielded by the adjacent electronegative atoms and aromatic ring.
¹³C NMR ~138-140 ppm: Quaternary phenyl carbon. ~126-129 ppm: Phenyl CH carbons (3 signals). ~60-65 ppm: C3 methine carbon (attached to Cl). ~50-55 ppm: C1 methylene carbon. ~42-45 ppm: Dimethyl carbons. ~35-40 ppm: C2 methylene carbon.The number of signals corresponds to the number of chemically non-equivalent carbon atoms. Carbons attached to electronegative atoms (Cl, N) are shifted downfield.
IR Spectroscopy ~3030 cm⁻¹: Aromatic C-H stretch. ~2800-3000 cm⁻¹: Aliphatic C-H stretch. ~2400-2700 cm⁻¹ (broad): N-H stretch of the ammonium salt. ~1450, 1495 cm⁻¹: Aromatic C=C bending. ~700-750 cm⁻¹: C-Cl stretch.Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. The broad ammonium stretch is a key diagnostic feature of the hydrochloride salt.
Mass Spec. (ESI+) m/z ~197/199: Molecular ion [M]+ peak for the free base (C₁₁H₁₆ClN), showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Major Fragment: Loss of Cl to give a fragment at m/z ~162.Electrospray ionization would detect the cation (the free base). The mass-to-charge ratio and isotopic distribution confirm the elemental composition, while fragmentation patterns reveal structural components.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound can be approached in several ways, with the choice of method often dictated by the need for stereochemical control.

  • Mannich Reaction: A classical approach involves the Mannich reaction of a suitable ketone, formaldehyde, and dimethylamine hydrochloride.[1] This method typically yields a racemic mixture of the product.

  • Stereospecific Synthesis: For pharmaceutical applications requiring a single enantiomer, a stereospecific route is necessary. A common strategy begins with a chiral precursor, such as (R)-3-chloro-1-phenyl propanol.[2] This alcohol is first activated by converting the hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) using sulfonyl chlorides. Subsequent nucleophilic substitution with dimethylamine yields the desired enantiomerically pure product with an inversion of stereochemistry.[2]

cluster_0 Stereospecific Synthesis Workflow start (R)-3-chloro-1-phenyl propanol step1 Activation Step: React with MsCl or TsCl in pyridine start->step1 Starting Material intermediate Activated Intermediate (e.g., Mesylate) step1->intermediate Forms good leaving group step2 Substitution Step: React with Dimethylamine (HN(CH₃)₂) intermediate->step2 Undergoes SN2 reaction product (S)-3-chloro-N,N-dimethyl -3-phenylpropan-1-amine step2->product Inversion of stereocenter final_step Acidification: Add HCl product->final_step final_product Final Hydrochloride Salt final_step->final_product

Caption: Workflow for the stereospecific synthesis of the (S)-enantiomer.

Key Chemical Reactions

The synthetic utility of this compound stems from the reactivity of the benzylic chloride. It readily undergoes nucleophilic substitution (Sₙ2) reactions, where the chloride ion is displaced by a wide range of nucleophiles (e.g., alkoxides, phenoxides, amines). This reaction is the cornerstone of its use as an intermediate, allowing for the attachment of this fragment to a target scaffold, as seen in the synthesis of dapoxetine where it reacts with 1-naphthol.[2]

Methodologies for Analysis and Quality Control

Ensuring the purity and identity of a pharmaceutical intermediate is non-negotiable. The following protocols are self-validating systems designed for robust quality control.

sample Received Batch Sample prep Sample Preparation: Dissolve in Mobile Phase sample->prep hplc Purity Analysis (RP-HPLC) prep->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) prep->chiral_hplc spec Identity Confirmation (NMR, MS, IR) prep->spec purity_check Purity ≥ 99%? hplc->purity_check enantiomer_check e.e. ≥ 99.5%? chiral_hplc->enantiomer_check data_analysis Data Integration & Analysis spec->data_analysis report Certificate of Analysis (CoA) data_analysis->report purity_check->data_analysis Pass reject1 Fail/Reprocess purity_check->reject1 Fail enantiomer_check->data_analysis Pass reject2 Fail/Reprocess enantiomer_check->reject2 Fail

Caption: Integrated analytical workflow for quality control assessment.

Protocol: Reversed-Phase HPLC for Purity Assessment

This method quantifies the compound and separates it from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Injection Volume: 10 µL.

  • Validation: The purity is calculated based on the area percentage of the main peak relative to the total peak area. A clean baseline and sharp, symmetrical peak shape validate the method's suitability.

Protocol: Chiral HPLC for Enantiomeric Purity

This method is critical for ensuring the stereochemical integrity of an enantiomerically pure batch.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H).

  • Mobile Phase (Isocratic): A mixture of Hexane and Isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10 Hexane:IPA + 0.1% DEA). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.

  • Validation: The method is validated by first running a sample of the racemic mixture to confirm the retention times of both the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is then calculated for the test sample using the peak areas of the two enantiomers.

Handling, Storage, and Safety

  • Handling: Due to its classification as a serious eye irritant, appropriate personal protective equipment (PPE), including safety glasses or goggles, should be worn at all times.[3] Handle in a well-ventilated area.

  • Storage: The compound should be stored in a tightly sealed container in a dry place at room temperature to prevent hydrolysis and degradation.[4]

Conclusion

This compound is more than a simple chemical; it is a precisely designed molecular tool for pharmaceutical synthesis. Its key structural features—the reactive benzylic chloride, the basic dimethylamine center, and the crucial chiral carbon—endow it with significant versatility. A comprehensive understanding of its structure, coupled with rigorous analytical characterization using methods like those detailed in this guide, is fundamental to its successful application in the development of safe and effective medicines.

References

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) - PubChem. (URL: [Link])

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine | C11H16ClN - PubChem. (URL: [Link])

  • (3-CHLORO-3-PHENYL-PROPYL)-DIMETHYL-AMINE HYDROCHLORIDE | Chemsrc. (URL: [Link])

  • CN103396320A - (S)
  • CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc. (URL: [Link])

  • CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google P

Sources

Spectroscopic Characterization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS Number: 1011-59-2), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral data to confirm the molecular structure and purity of the compound.

Molecular Structure and Properties

This compound is a hydrochloride salt with the molecular formula C₁₁H₁₇Cl₂N and a molecular weight of 234.16 g/mol .[1][2] The structure features a propyl chain with a phenyl group and a chlorine atom at the C3 position, and a dimethylamino group at the C1 position, which is protonated to form the hydrochloride salt.[3] This structure is a critical determinant of its chemical reactivity and its spectral characteristics.

Molecular Structure Diagram

Figure 1. Chemical Structure of this compound cluster_propyldimethylamine Propyl Dimethylamine Chain C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C_gamma C6->C_gamma C_alpha N N⁺H C_alpha->N C_beta C_beta->C_alpha C_gamma->C_beta Cl Cl C_gamma->Cl CH3_1 CH₃ N->CH3_1 CH3_2 CH₃ N->CH3_2 Cl_gamma Cl⁻

Caption: Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A typical protocol for acquiring a ¹H NMR spectrum of the title compound involves dissolving a small sample (5-10 mg) in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 400 MHz NMR spectrometer.

Data and Interpretation:

The following table summarizes the experimentally observed ¹H NMR data in D₂O.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45–7.32Multiplet5HAromatic protons (C₆H₅)
3.21Triplet (J = 7.2 Hz)2H-CH₂-N⁺H(CH₃)₂
2.88Singlet6H-N⁺H(CH₃)₂
2.64–2.58Multiplet2H-CH(Cl)-CH₂-

Causality Behind Signal Assignment:

  • Aromatic Protons (δ 7.45–7.32): The signals in the downfield region are characteristic of protons attached to a benzene ring. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

  • Methylene Protons Adjacent to Nitrogen (δ 3.21): The triplet indicates that this methylene group is adjacent to another methylene group with two protons. The downfield shift is due to the deshielding effect of the positively charged nitrogen atom.

  • Dimethylamino Protons (δ 2.88): The six protons of the two methyl groups are chemically equivalent, resulting in a sharp singlet. Their chemical shift is in the expected range for methyl groups attached to a nitrogen atom.

  • Methylene Protons Adjacent to the Chlorinated Carbon (δ 2.64–2.58): This multiplet corresponds to the methylene group adjacent to the chiral center bearing the chlorine atom. The complex multiplicity is due to coupling with the adjacent methylene and methine protons.

¹H NMR Assignment Workflow

Figure 2. ¹H NMR Assignment Workflow Start Acquire ¹H NMR Spectrum Identify_Regions Identify Chemical Shift Regions (Aromatic, Aliphatic) Start->Identify_Regions Analyze_Aromatic Analyze Aromatic Region (δ 7.3-7.5) Multiplet -> Phenyl Group Identify_Regions->Analyze_Aromatic Analyze_Aliphatic Analyze Aliphatic Region (δ 2.5-3.3) Identify_Regions->Analyze_Aliphatic Final_Structure Confirm Structure Analyze_Aromatic->Final_Structure Assign_N_CH3 Assign Singlet at δ ~2.9 Integration 6H -> N(CH₃)₂ Analyze_Aliphatic->Assign_N_CH3 Assign_N_CH2 Assign Triplet at δ ~3.2 Integration 2H, Coupling -> -CH₂-N⁺ Analyze_Aliphatic->Assign_N_CH2 Assign_Cl_CH2 Assign Multiplet at δ ~2.6 Integration 2H -> -CH(Cl)-CH₂- Analyze_Aliphatic->Assign_Cl_CH2 Assign_N_CH3->Final_Structure Assign_N_CH2->Final_Structure Assign_Cl_CH2->Final_Structure Figure 3. Predicted ESI-MS Fragmentation Pathway M [C₁₁H₁₆ClN]⁺ m/z = 197/199 Frag1 [C₉H₁₁]⁺ m/z = 119 (Loss of C₂H₅N) M->Frag1 β-cleavage Frag2 [C₆H₅CHCl]⁺ m/z = 125/127 (Benzylic cleavage) M->Frag2 Cleavage of C-C bond Frag3 [C₂H₅N(CH₃)₂]⁺ m/z = 72 (α-cleavage) M->Frag3 Cleavage of C-C bond

Caption: Figure 3. Predicted major fragmentation pathways in ESI-MS.

Explanation of Fragmentation:

  • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group is a favorable process, leading to the formation of a stable benzylic carbocation.

  • α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines, resulting in a resonance-stabilized iminium ion.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR data confirms the proton framework of the molecule, while predicted ¹³C NMR, IR, and MS data offer further structural verification. This information is invaluable for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry. The provided protocols and interpretations serve as a practical resource for scientists working with this important chemical intermediate.

References

  • PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). [Link]

Sources

Synthesis pathways for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Introduction

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry.[1] Its molecular structure, featuring a reactive chloro group and a tertiary amine, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs), including tricyclic antidepressants like imipramine and phenothiazine derivatives.[2] This guide provides a detailed exploration of the predominant synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and critical process considerations from the perspective of a senior application scientist.

The primary and most established route involves a multi-step sequence beginning with a Mannich reaction, followed by reduction of the resulting ketone, subsequent chlorination of the alcohol, and concluding with salt formation. An alternative, stereoselective pathway will also be discussed, highlighting strategies for chiral synthesis.

Primary Synthesis Pathway: Mannich Reaction and Subsequent Transformations

This pathway is the most widely documented and industrially relevant approach. It leverages common starting materials in a logical four-step sequence. The overall transformation can be visualized as a strategic construction of the carbon skeleton followed by functional group interconversions.

Logical Workflow Diagram

G cluster_0 Pathway Overview A Step 1: Mannich Reaction B Step 2: Ketone Reduction A->B C Step 3: Hydroxyl-to-Chloro Conversion B->C D Step 4: Hydrochloride Salt Formation C->D

Caption: Four-step synthesis of the target compound.

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

Expertise & Experience: The Mannich reaction is a cornerstone of amine synthesis, valued for its efficiency in forming a β-amino carbonyl compound through a three-component condensation.[3][4] In this synthesis, acetophenone (an enolizable ketone), formaldehyde, and dimethylamine hydrochloride are reacted under acidic conditions.[5] The use of dimethylamine as its hydrochloride salt and a catalytic amount of strong acid (e.g., HCl) is crucial. This ensures the in-situ formation of the electrophilic N,N-dimethylmethyleneammonium ion (an Eschenmoser's salt precursor), which is the key intermediate that reacts with the ketone.[6]

Reaction Mechanism:

  • Iminium Ion Formation: Dimethylamine reacts with formaldehyde in the presence of an acid catalyst. The initial adduct dehydrates to form the highly electrophilic dimethylmethyleneammonium ion.[6]

  • Enol Formation: Acetophenone, under acidic conditions, tautomerizes to its enol form.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one, after deprotonation.[6]

G cluster_0 Mannich Reaction Acetophenone Acetophenone Mannich_Base 3-(Dimethylamino)-1-phenylpropan-1-one (β-Amino Ketone) Acetophenone->Mannich_Base + Dimethylamine HCl + Formaldehyde (Ethanol, HCl cat.)

Caption: Formation of the β-amino ketone intermediate.

Experimental Protocol (Adapted from Organic Syntheses Procedure):

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[5]

  • Solvent and Catalyst: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.[5]

  • Reaction: Reflux the mixture on a steam bath for approximately 2 hours. The initial two-phase mixture should become a homogeneous solution as the paraformaldehyde dissolves.[5]

  • Isolation: Filter the hot, yellowish solution if necessary. Transfer to a wide-mouthed Erlenmeyer flask and, while still warm, dilute with 400 mL of acetone to induce crystallization.[5]

  • Workup: Cool the mixture in an ice bath for at least one hour. Collect the crystalline product, β-dimethylaminopropiophenone hydrochloride, by filtration. Wash the crystals with acetone to remove unreacted starting materials and byproducts.[5]

  • Drying: Dry the product at 70°C. The expected melting point of the purified material is 155–156°C.[5]

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one

Expertise & Experience: The next critical step is the selective reduction of the carbonyl group to a secondary alcohol. This transformation is essential for introducing the hydroxyl group that will later be replaced by chlorine. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its high selectivity for ketones in the presence of other functional groups, its operational simplicity, and its widespread availability.[7] Catalytic hydrogenation using catalysts like Raney nickel is an alternative but often requires specialized high-pressure equipment.[7][8]

Experimental Protocol (Sodium Borohydride Method):

  • Setup: Dissolve 10.0 g of 3-(dimethylamino)-1-phenylpropan-1-one in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Cooling: Place the flask in an ice bath and stir until the solution temperature is near 0°C.[7] This is critical to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly add 1.5 equivalents of sodium borohydride in small portions over 15-20 minutes. Vigorous stirring is necessary to manage the evolution of hydrogen gas.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol using a rotary evaporator.[7]

    • Add ethyl acetate to the aqueous residue and basify the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is 8-9.[7] This neutralizes the reaction and ensures the product is in its free base form for extraction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7]

    • Combine the organic extracts and wash them sequentially with water and then with saturated brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(dimethylamino)-1-phenylpropan-1-ol as the free base.[7]

Step 3: Chlorination of 3-(Dimethylamino)-1-phenylpropan-1-ol

Expertise & Experience: The conversion of the secondary alcohol to the corresponding alkyl chloride is a pivotal step. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation as it cleanly produces the desired chloride with gaseous byproducts (SO₂ and HCl), simplifying purification.[9] The reaction proceeds via an Sₙi (internal nucleophilic substitution) mechanism, often with retention of configuration, although the presence of solvents can influence the stereochemical outcome. Performing the reaction in the presence of hydrochloric acid helps to protonate the amine, preventing it from reacting with the thionyl chloride.[9]

Experimental Protocol:

  • Setup: Dissolve the N,N-dimethyl-3-hydroxy-3-phenylpropylamine obtained from the previous step in chloroform containing hydrochloric acid.[9]

  • Reagent Addition: Cool the solution in an ice bath and add thionyl chloride dropwise with stirring. Anhydrous conditions are essential to prevent hydrolysis of the thionyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux until the reaction is complete (monitored by TLC).

  • Workup: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The residue contains the crude 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine.

Step 4: Formation of the Hydrochloride Salt

Expertise & Experience: The final step involves converting the synthesized free base into its stable, crystalline hydrochloride salt. This is standard practice in pharmaceutical chemistry to improve the stability, solubility, and handling characteristics of amine-containing compounds. The most direct method is to introduce anhydrous hydrogen chloride gas into a solution of the amine.[10]

Experimental Protocol:

  • Setup: Dissolve the crude 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine free base in a suitable anhydrous solvent, such as diethyl ether or ethanol.[10]

  • Salification: Bubble dry hydrogen chloride gas through the stirred solution.[10] The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.[10]

  • Purification: If necessary, the final product can be recrystallized from a suitable solvent system like ethanol/acetone to achieve high purity.

Quantitative Data Summary for Primary Pathway
StepKey ReactantsKey Reagents/SolventsTypical Conditions
1. Mannich Reaction Acetophenone, Dimethylamine HCl, ParaformaldehydeEthanol, HClReflux, 2 hours
2. Ketone Reduction 3-(Dimethylamino)-1-phenylpropan-1-oneSodium Borohydride, Methanol0°C to RT, 1-2 hours
3. Chlorination 3-(Dimethylamino)-1-phenylpropan-1-olThionyl Chloride, ChloroformReflux
4. Salt Formation 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amineAnhydrous HCl, Ethanol/Ether0°C to RT

Alternative Pathway: Chiral Synthesis

For applications requiring specific stereoisomers, such as the synthesis of dapoxetine, a chiral synthesis approach is necessary.[10] This pathway demonstrates a different synthetic strategy, starting from a chiral precursor.

Principle: This route begins with a chiral alcohol, (R)-3-chloro-1-phenyl propanol, and introduces the dimethylamine group via a nucleophilic substitution reaction.

G cluster_1 Chiral Synthesis Pathway A (R)-3-chloro-1-phenyl propanol B Intermediate Ester A->B + Sulfonyl Chloride (Esterification) C (S)-3-chloro-N,N-dimethyl -1-phenyl-1-propylamine B->C + Dimethylamine (Substitution) D Final Hydrochloride Salt C->D + Anhydrous HCl

Caption: Stereoselective synthesis from a chiral alcohol.

Synthetic Steps:

  • Esterification: The starting material, (R)-3-chloro-1-phenyl propanol, is reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or thionyl chloride) to convert the hydroxyl group into a better leaving group (a mesylate or chloride).[10]

  • Nucleophilic Substitution: The activated intermediate is then reacted with dimethylamine. The dimethylamine acts as a nucleophile, displacing the leaving group to form (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine.[10] This step often proceeds with an inversion of stereochemistry.

  • Salification: The resulting chiral amine is converted to its hydrochloride salt using anhydrous HCl, as described in the primary pathway.[10]

This method provides excellent stereochemical control but relies on the availability of the enantiomerically pure starting material.

References

  • Application Note: Protocol for the Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one. Benchchem.
  • This compound | 1011-59-2. Benchchem.
  • Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.
  • Synthesis of N,N-dimethyl-3-hydroxy-3-phenylpropylamine. PrepChem.com.
  • The Mannich Reaction. YouTube.
  • Preparation method of 3-methylamino-1-phenylpropanol.
  • Synthesis of Mannich bases hydrochloride 1.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure.

Sources

A Technical Guide to the Biological Significance of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the biological significance of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. It clarifies that this compound is not a direct pharmacological agent but a critical chemical intermediate in the synthesis of potent, biologically active molecules. The primary focus of this document is to detail the mechanism of action of its most prominent derivative, the antidepressant Fluoxetine. By elucidating the pathway from chemical precursor to a clinically vital therapeutic, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's ultimate impact on biological systems. The narrative bridges synthetic chemistry with neuropharmacology, detailing the inhibition of the serotonin transporter (SERT) and outlining the state-of-the-art experimental protocols used to characterize this activity.

Introduction: From Chemical Intermediate to Biological Modulator

In the landscape of drug discovery and development, the journey from a simple chemical building block to a life-altering therapeutic is complex. This compound is a prime example of a compound whose significance is not in its own biological activity, but in its pivotal role as a precursor. While some sources describe it as a general biochemical reagent, its primary and most notable application is in the multi-step synthesis of Fluoxetine (Prozac), a cornerstone of modern psychopharmacology.[1][2]

The original synthesis of Fluoxetine involves the conversion of 3-dimethylaminopropiophenone to a key alcohol intermediate, which is then chlorinated to yield a chloro derivative structurally related to the topic compound.[2][3] This chloro derivative is subsequently reacted with 4-trifluoromethylphenol, and after a demethylation process, yields Fluoxetine.[1][2] Therefore, to understand the "mechanism of action" relevant to this compound, one must look downstream to the biological targets of the final active pharmaceutical ingredient it helps create. This guide will focus on the well-established pharmacology of Fluoxetine as the ultimate expression of this precursor's utility.

Core Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The therapeutic efficacy of Fluoxetine is rooted in its function as a Selective Serotonin Reuptake Inhibitor (SSRI).[4][5] Its primary molecular target within the central nervous system is the Serotonin Transporter (SERT) , a protein encoded by the SLC6A4 gene.[6][7]

2.1. The Role of SERT in Serotonergic Neurotransmission

SERT is an integral membrane protein found on the presynaptic membrane of serotonergic neurons.[8] Its function is to terminate the action of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft by actively reabsorbing it back into the presynaptic neuron.[8][9] This reuptake process is crucial for recycling the neurotransmitter and maintaining precise control over the duration and intensity of serotonergic signaling.[10]

The transport process is energetically dependent on the sodium gradient maintained by Na+/K+-ATPase.[10][11] The cycle involves the sequential binding of a sodium ion (Na+), a serotonin molecule, and a chloride ion (Cl-) to the transporter's outward-facing conformation.[7][11] This binding induces a conformational change, causing the transporter to "flip" inward, releasing serotonin and the ions into the presynaptic cell's cytoplasm. The subsequent binding of an intracellular potassium ion (K+) facilitates the return of the transporter to its outward-facing state, readying it for another cycle.[11]

2.2. Fluoxetine's Interaction with SERT

Fluoxetine exerts its effect by competitively inhibiting SERT.[12] X-ray crystallography studies have shown that antidepressants like paroxetine and (S)-citalopram, which share a mechanism with Fluoxetine, bind directly within the central binding site of SERT.[9] This site is located halfway across the membrane, in a cavity formed by transmembrane helices 1, 3, 6, 8, and 10.[9] By lodging in this pocket, Fluoxetine physically obstructs the binding of serotonin, effectively locking the transporter in an outward-open conformation and preventing the reuptake process.[9][12]

The consequence of this blockade is a prolonged residence time and an increased concentration of serotonin in the synaptic cleft.[13] This enhanced availability of serotonin leads to greater activation of postsynaptic serotonin receptors, which is believed to be the primary driver of the downstream neuroadaptive changes that alleviate depressive symptoms.[9]

2.3. Selectivity and Downstream Effects

A key feature of Fluoxetine and other SSRIs is their high selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[14] This specificity minimizes off-target effects and contributes to a more favorable side-effect profile compared to older antidepressants like tricyclic antidepressants (TCAs).[14] While Fluoxetine has weak affinity for various other receptors, its primary therapeutic action is attributed to SERT inhibition.[6][14] Prolonged treatment with Fluoxetine can lead to complex downstream effects, including changes in the expression of genes involved in neuroplasticity and myelination, such as brain-derived neurotrophic factor (BDNF).[5][6]

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT_Out SERT (Outward-facing) SERT_In SERT (Inward-facing) SERT_Out->SERT_In Conformational Change SERT_In->SERT_Out Reset Cycle Serotonin_Cytoplasm Serotonin (Recycled) SERT_In->Serotonin_Cytoplasm Release 5-HT Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release Serotonin_Cytoplasm->Serotonin_Vesicle Repackaging Synaptic_Cleft->SERT_Out Binding Postsynaptic_Receptor 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Activation Fluoxetine Fluoxetine Fluoxetine->SERT_Out Blockade Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal_Transduction

Diagram of Fluoxetine's action at the serotonergic synapse.

Experimental Protocols for Mechanistic Elucidation

Characterizing the interaction between a compound like Fluoxetine and its target, SERT, requires specific and robust experimental methodologies. The two primary in vitro assays used are radioligand binding assays and neurotransmitter reuptake inhibition assays.

3.1. Radioligand Binding Assay: Measuring Target Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor or transporter. It relies on the principle of competitive displacement of a radiolabeled ligand that is known to bind to the target with high affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells engineered to express high levels of human SERT (hSERT), such as HEK293 cells, or use homogenized rat brain tissue.[15][16]

    • Homogenize the cells/tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction, which is rich in SERT.[16]

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.[16]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a radioligand (e.g., [3H]citalopram) at a concentration near its dissociation constant (Kd).[16]

    • Non-specific Binding (NSB) Wells: Add the same components as the total binding wells, plus a high concentration of a known, non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites.[16]

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Fluoxetine).

  • Incubation & Harvesting:

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[16]

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The transporter-bound radioligand is retained on the filter, while the unbound radioligand passes through.[17]

  • Data Analysis:

    • Quantify the radioactivity trapped on each filter using a scintillation counter.[17]

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. Serotonin Reuptake Inhibition Assay: Measuring Functional Potency (IC50)

This assay measures the functional ability of a compound to inhibit the transport of serotonin into cells or synaptosomes. It provides a direct measure of the compound's potency.

Step-by-Step Methodology:

  • Preparation of Biological Material:

    • Use either cultured cells expressing hSERT (e.g., HEK-293 or JAR cells) or synaptosomes (resealed nerve terminals) prepared from fresh rat brain homogenate.[13][18]

  • Assay Setup:

    • Plate the cells or aliquot the synaptosome suspension into a 96-well plate.[18]

    • Pre-incubate the biological material with serial dilutions of the test compound (e.g., Fluoxetine) or vehicle for 10-20 minutes at 37°C.[13][19]

  • Initiation of Uptake:

    • Add a solution containing a low concentration of radiolabeled serotonin (e.g., [3H]5-HT) to each well to initiate the uptake process.[13]

    • Incubate for a short period (e.g., 15 minutes) at 37°C. The time is kept short to measure the initial rate of transport.[13][18]

  • Termination and Data Collection:

    • Terminate the uptake by rapidly filtering the plate's contents and washing with ice-cold buffer to remove extracellular [3H]5-HT.[17]

    • Alternatively, for cell-based assays, the reaction can be stopped by aspiration of the medium followed by cell lysis.

    • Quantify the amount of [3H]5-HT taken up into the cells/synaptosomes using a scintillation counter.[17]

  • Data Analysis:

    • Define 100% uptake as the amount measured in vehicle-treated wells and 0% uptake as the amount measured in the presence of a saturating concentration of a known inhibitor (e.g., Fluoxetine).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit serotonin reuptake by 50%.

Assay_Workflow cluster_binding SERT Binding Assay cluster_uptake Serotonin Reuptake Assay B_Prep 1. Prepare hSERT Membranes B_Setup 2. Incubate Membranes with [3H]Ligand & Test Cmpd B_Prep->B_Setup B_Filter 3. Filter & Wash B_Setup->B_Filter B_Count 4. Scintillation Counting B_Filter->B_Count B_Calc 5. Calculate Ki B_Count->B_Calc U_Prep 1. Prepare hSERT-expressing Cells or Synaptosomes U_Setup 2. Pre-incubate with Test Compound U_Prep->U_Setup U_Add 3. Add [3H]Serotonin & Incubate U_Setup->U_Add U_Filter 4. Filter / Lyse & Wash U_Add->U_Filter U_Count 5. Scintillation Counting U_Filter->U_Count U_Calc 6. Calculate IC50 U_Count->U_Calc

Comparative workflow for key SERT functional assays.

Quantitative Data Summary

The efficacy and selectivity of Fluoxetine are best understood through quantitative data derived from the assays described above. These values allow for direct comparison with other compounds and highlight the drug's specific pharmacological profile.

CompoundTargetAssay TypeValueReference
Fluoxetine SERT Reuptake InhibitionIC50: ~1 µM (JAR Cells)[18]
(S)-CitalopramSERTBindingIC50: 2.6 nM(COS7 Membranes)[16]
FluoxetineMuscarinic, H1, 5-HT1, 5-HT2, α1, α2 ReceptorsBindingLow Affinity(Rat Brain Membranes)[14]
NisoxetineNETBindingKi: 383 nM(HEK-hSERT Cells)[19]

Note: IC50 and Ki values can vary based on experimental conditions, tissue/cell type, and radioligand used.

Conclusion

While this compound possesses no significant, direct mechanism of action in biological systems, its role as a key synthetic precursor to Fluoxetine makes it a compound of immense indirect importance. The true biological relevance of this intermediate is realized through the potent and selective inhibition of the serotonin transporter by its final product. Fluoxetine's ability to block SERT, thereby increasing synaptic serotonin levels, has revolutionized the treatment of depression and other psychiatric disorders. Understanding this complete pathway—from the synthesis of an intermediate to the complex neuropharmacology of the final drug—is essential for researchers in medicinal chemistry and drug development. The experimental protocols detailed herein represent the gold standard for characterizing such activity, providing the critical data needed to evaluate the potency, selectivity, and therapeutic potential of novel CNS-active compounds.

References

  • Mechanism of Action of the Serotonin Transporter. (n.d.). Google Cloud.
  • Wong, D. T., Bymaster, F. P., Horng, J. S., & Molloy, B. B. (1975). The pharmacologic profile of fluoxetine. PubMed.
  • Belzeaux, R., & El-Hage, W. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience.
  • This compound | 1011-59-2. (n.d.). Benchchem.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339.
  • Anti depressant ( fluoxetine ). (2017, March 29). Slideshare.
  • fluoxetine. (n.d.). ClinPGx.
  • Serotonin Transporter. (n.d.). Proteopedia.
  • Fluoxetine. (n.d.). Wikipedia.
  • Serotonin transporter. (n.d.). Wikipedia.
  • Singh, H. K., & Saad, A. B. (2024). Fluoxetine. In StatPearls. StatPearls Publishing.
  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX.
  • Application Notes and Protocols for Radioligand Binding Assays with Talopram. (n.d.). Benchchem.
  • Montgomery, T. R., Partilla, J. S., Al-Abed, Y., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Data in Brief, 18, 1146–1151.
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
  • Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(2), 340-348.
  • Process for the preparation of fluoxetine hydrochloride. (2001). Google Patents.
  • Production of fluoxetine and new intermediates. (1993). Google Patents.
  • Smith, R. L., & Gribble, G. W. (2012). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 3(6), 409–415.

Sources

Stability and Degradation Profile of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Forced Degradation and Stability-Indicating Method Development Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final drug product. This guide provides an in-depth analysis of the potential degradation pathways of this molecule and outlines a comprehensive strategy for conducting forced degradation studies in line with international regulatory guidelines. We propose a systematic approach to developing and validating a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the effective separation and identification of potential degradation products. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the chemical and pharmaceutical industries.

Introduction and Core Compound Analysis

This compound (Molecular Formula: C₁₁H₁₇Cl₂N, Molecular Weight: 234.16 g/mol ) is a tertiary amine hydrochloride salt.[3] Its utility as a precursor for several pharmaceutical compounds, including antidepressants and muscle relaxants, makes a thorough understanding of its stability profile a critical aspect of drug development.[1][2][4] Impurities and degradation products can arise during synthesis, storage, or formulation, potentially impacting the safety and efficacy of the final API.[5] Therefore, identifying these degradants through forced degradation studies is a regulatory expectation and a scientific necessity.[6]

The structure of the molecule contains two primary sites susceptible to chemical transformation:

  • A Benzylic Chloride: The chlorine atom is attached to a carbon adjacent to a phenyl group, making it a relatively good leaving group and highly susceptible to nucleophilic substitution reactions.

  • A Tertiary Amine: The dimethylamino group is a potential site for oxidation, leading to the formation of an N-oxide.[7]

This guide will detail the anticipated degradation mechanisms and propose a robust analytical workflow to detect, separate, and characterize the resulting products.

Anticipated Degradation Pathways and Products

Based on first principles of organic chemistry, we can predict the most probable degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a highly probable degradation route due to the labile benzylic chloride.[1][6] The reaction is expected to proceed via a nucleophilic substitution mechanism. Under acidic, basic, or neutral conditions, the chloride ion can be displaced by a hydroxide ion or water molecule.

  • Predicted Primary Degradant (DP-1): 3-Hydroxy-N,N-dimethyl-3-phenylpropan-1-amine.

  • Mechanism: The reaction likely follows an SN1 pathway due to the stabilization of the resulting benzylic carbocation by the adjacent phenyl group. In basic conditions, direct SN2 displacement by a hydroxide ion is also possible.

Oxidative Degradation

The tertiary amine functionality is prone to oxidation, typically forming a stable N-oxide.[7] Common laboratory and industrial oxidants, such as hydrogen peroxide, can facilitate this transformation.

  • Predicted Primary Degradant (DP-2): 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine N-oxide.

  • Mechanism: This involves the nucleophilic attack of the nitrogen atom on the oxidant (e.g., hydrogen peroxide), leading to the formation of the N-O bond.

The diagram below illustrates these two primary anticipated degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation (pH 1-10) cluster_oxidation Oxidative Degradation parent_h Parent Compound (3-Chloro-...) dp1 DP-1 (3-Hydroxy-...) parent_h->dp1 + H2O / OH- - HCl parent_o Parent Compound (3-Chloro-...) dp2 DP-2 (N-Oxide) parent_o->dp2 + [O] (e.g., H2O2) G cluster_stress 1. Forced Degradation cluster_analysis 2. Analytical Separation cluster_eval 3. Data Evaluation & Characterization stress_samples Prepare samples under Acid, Base, Oxidative, Thermal, Photo stress hplc Inject samples onto RP-HPLC-DAD/MS system stress_samples->hplc chromatogram Generate chromatograms and mass data hplc->chromatogram mass_id Identify m/z of degradant peaks chromatogram->mass_id purity Perform peak purity analysis (DAD) chromatogram->purity msms Acquire MS/MS fragmentation data for structural clues mass_id->msms elucidation Propose degradant structures msms->elucidation

Caption: Workflow for degradation product identification.

Upon analysis, the mass-to-charge ratio (m/z) of new peaks will be compared against the predicted masses of DP-1 (Hydrolysis Product) and DP-2 (N-Oxide). For example, ESI+ analysis should show an [M+H]⁺ ion at m/z 198.29 for the parent free base, m/z 180.28 for DP-1, and m/z 214.29 for DP-2. Further structural confirmation would be achieved by analyzing the MS/MS fragmentation patterns of these ions.

Conclusion

A comprehensive understanding of the degradation profile of this compound is essential for controlling the quality of APIs derived from it. The primary vulnerabilities of the molecule are the benzylic chloride, susceptible to hydrolysis, and the tertiary amine, susceptible to oxidation. A systematic forced degradation study, executed as described, provides the necessary foundation for this understanding. The proposed stability-indicating HPLC-UV/MS method offers a robust, specific, and sensitive platform for separating and identifying the resulting degradation products, ensuring that a complete stability profile can be established. This proactive approach to impurity profiling is a cornerstone of modern pharmaceutical development, safeguarding product quality and patient safety.

References

  • Benchchem. (n.d.). This compound | 1011-59-2.
  • Benchchem. (n.d.). 3-chloro-N,N-dimethylpropan-1-amine | 109-54-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.
  • Unknown Author. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1).
  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Biochemical Reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview.
  • Opulent Pharma. (n.d.). 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • ResearchGate. (2025, August 6). Photolysis of 3-Chloro-3-aryldiazirines in the Presence of Amines and Allyl Alcohol.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 3-chloro-N,N-dimethylpropan-1-amine hydrochloride.
  • ChemicalBook. (2024, February 21). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2.
  • Biosynth. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine | 109-54-6 | FC140337.
  • PubMed. (n.d.). Efficient photolytic degradation of nitrosamines.
  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.

Sources

Thermogravimetric analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

This guide provides a comprehensive examination of the thermal properties of this compound (CAS No. 1011-59-2), a key intermediate in pharmaceutical synthesis.[1] Employing Thermogravimetric Analysis (TGA), we will dissect its thermal stability and decomposition pathway. This analysis is crucial for drug development professionals, offering foundational data for defining processing parameters, ensuring stability during storage, and maintaining batch-to-batch quality control.

Introduction to the Analyte and Method

This compound is a tertiary amine hydrochloride with a molecular formula of C₁₁H₁₇Cl₂N and a molecular weight of 234.16 g/mol .[2][3] Its structure is pivotal in the synthesis of various pharmaceutical compounds.[1] Understanding its behavior under thermal stress is not merely an academic exercise; it is a prerequisite for robust formulation development and manufacturing.

Thermogravimetric Analysis (TGA) is an essential technique in the pharmaceutical industry that measures changes in the mass of a sample as it is heated under controlled conditions.[4][5] This provides critical insights into the thermal stability of active pharmaceutical ingredients (APIs), their decomposition kinetics, and the presence of residual solvents or moisture.[4][6] This guide will elucidate the thermal profile of this specific API, establishing a benchmark for its handling and use.

The Experimental Framework: A Rationale-Driven Approach

A successful TGA experiment hinges on a meticulously designed protocol. The choices made are not arbitrary but are based on the chemical nature of the analyte and the analytical goals.

Core Experimental Parameters

The following parameters were selected to investigate the intrinsic thermal decomposition of the material, free from oxidative influences.

ParameterSettingRationale & Causality
Instrument High-Precision Thermogravimetric AnalyzerEnsures accurate and reproducible measurement of mass changes against temperature.
Sample Mass 5-10 mgAn optimal mass to achieve a strong signal without inducing thermal gradients within the sample, which could obscure transition events.
Crucible Open Alumina 70 µLAlumina is inert and has high thermal conductivity. An open pan allows decomposition products to freely evolve from the sample.
Atmosphere Nitrogen (N₂)An inert atmosphere is critical for studying the inherent thermal decomposition pathway of the molecule itself, preventing oxidative side reactions that would occur in an air atmosphere.[6]
Flow Rate 50 mL/minA consistent flow of purge gas removes evolved gaseous products from the furnace, preventing secondary reactions and ensuring a clean signal.
Heating Rate 10 °C/minA moderate heating rate provides a good balance between experimental efficiency and the resolution of distinct thermal events. Slower rates can offer better separation of overlapping weight losses but at the cost of time.
Temperature Range 25 °C to 600 °CThis range is sufficient to cover the initial stable region, the complete decomposition of the organic molecule, and the formation of any final residue.
Experimental Workflow

The process from sample preparation to final data interpretation follows a logical and self-validating sequence. This ensures that the results are not only accurate but also meaningful.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: TGA Execution cluster_data Phase 3: Data Interpretation Sample 1. Obtain API Sample Grind 2. Gently Grind (if needed) to ensure homogeneity Sample->Grind Weigh 3. Weigh 5-10 mg into Alumina Crucible Grind->Weigh Load 4. Load Crucible into TGA furnace Weigh->Load Program 5. Program Method: - Temp Range: 25-600°C - Rate: 10°C/min - Gas: N₂ @ 50 mL/min Load->Program Run 6. Execute Analysis Program->Run Curve 7. Generate TGA Curve (Weight % vs. Temp °C) Run->Curve DTG 8. Generate DTG Curve (Derivative Weight Loss) Curve->DTG Analyze 9. Correlate Weight Loss % with Theoretical Values DTG->Analyze Report 10. Final Report & Stability Assessment Analyze->Report Decomposition_Pathway Parent C₁₁H₁₆ClN • HCl (Initial Compound) Intermediate1 C₁₁H₁₆ClN (Neutral Amine) Parent->Intermediate1 ΔT: 180-260°C Fragments1 HCl (gas) ~15.6% loss Intermediate1->Fragments1 Intermediate2 Organic Fragments (e.g., C₉H₁₀Cl) Intermediate1->Intermediate2 ΔT: 260-380°C Fragments2 •N(CH₃)₂ (gas) + Propene fragments ~32.1% loss Intermediate2->Fragments2 Residue Carbonaceous Residue ~0.5% Intermediate2->Residue ΔT: 380-550°C Fragments3 Phenyl Fragments (gas) ~51.8% loss Residue->Fragments3

Caption: Proposed Thermal Decomposition Pathway.

Significance in Pharmaceutical Development

The TGA profile is more than a set of curves and numbers; it provides actionable data that directly impacts product quality and safety.

  • Defining Processing Limits: The onset of decomposition at ~180 °C provides a clear upper temperature limit for manufacturing processes such as drying, milling, and granulation. [7]Exceeding this temperature would lead to API degradation, compromising the purity, safety, and efficacy of the final drug product.

  • Ensuring Stability and Shelf-Life: TGA data is fundamental to predicting the long-term stability of an API. [5]It helps in selecting appropriate storage conditions and packaging materials to prevent premature degradation. [5]* Quality Control Metric: The TGA thermogram serves as a characteristic fingerprint for the API. It can be implemented as a rapid and reliable quality control test to ensure the thermal stability and identity of incoming raw materials and to confirm batch-to-batch consistency. [8]* Excipient Compatibility Screening: In formulation development, TGA can be used to screen for potential adverse interactions between the API and excipients at elevated temperatures, which is a critical step in developing a stable drug product. [5]

Conclusion

The thermogravimetric analysis of this compound reveals a well-defined, multi-step decomposition profile. The material is stable up to approximately 180 °C, after which it degrades via an initial dehydrochlorination, followed by the fragmentation of the organic structure at higher temperatures. This in-depth understanding of its thermal behavior is indispensable for pharmaceutical scientists and engineers. It provides the foundational knowledge required to design robust manufacturing processes, ensure product stability, and maintain the highest standards of quality and safety in drug development. [4][7]TGA proves to be a critical and efficient tool in the comprehensive characterization of this important pharmaceutical intermediate.

References

  • Benchchem. (n.d.). This compound | 1011-59-2.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • NETZSCH. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ResearchGate. (2025). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients.
  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1).
  • ChemicalBook. (2024). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE | 1011-59-2.
  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.

Sources

Methodological & Application

Protocol for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Introduction: A Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of significant pharmaceutical compounds. Its structure is a cornerstone for building molecules with complex pharmacological activities, most notably as a direct precursor to phenothiazine antipsychotics such as Chlorpromazine.[1][2] The synthesis of this compound is a valuable process for researchers in medicinal chemistry and drug development, requiring a precise, multi-step approach that combines classic organic reactions.

This guide provides a detailed protocol for the synthesis of this compound. It is structured to provide not only the procedural steps but also the underlying mechanistic principles, ensuring that researchers can execute the synthesis with a thorough understanding of the chemical transformations involved. The protocol is divided into three primary stages: a Mannich reaction to form a β-amino ketone, the stereoselective reduction of the ketone to an amino alcohol, and a final chlorination step to yield the target compound.

Overall Synthetic Pathway

The transformation from simple starting materials to the final product follows a logical and well-established three-step sequence. Each step builds upon the last to construct the required carbon skeleton and install the necessary functional groups.

G A Step 1: Mannich Reaction (β-Amino Ketone Formation) Intermediate1 3-(Dimethylamino)propiophenone HCl (Mannich Base) A->Intermediate1 B Step 2: Ketone Reduction (Amino Alcohol Formation) Intermediate2 3-(Dimethylamino)-1-phenylpropan-1-ol (Amino Alcohol) B->Intermediate2 C Step 3: Hydroxyl-Halogen Exchange (Final Product Formation) End 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl C->End Start Acetophenone + Dimethylamine HCl + Paraformaldehyde Start->A Intermediate1->B Intermediate2->C

Caption: High-level workflow for the synthesis.

Part 1: The Mannich Reaction - Synthesis of 3-(Dimethylamino)propiophenone hydrochloride

The journey begins with the Mannich reaction, a classic three-component condensation that is fundamental for C-C bond formation and the synthesis of β-amino carbonyl compounds.[3][4][5][6] This reaction assembles the basic carbon framework of our target molecule from acetophenone, formaldehyde (from paraformaldehyde), and dimethylamine.[7]

Mechanistic Insight

The reaction proceeds through two main phases. First is the formation of an electrophilic N,N-dimethylmethyleneammonium ion (an iminium ion, also known as Eschenmoser's salt) from the reaction of dimethylamine with formaldehyde.[4][5][8] Second, the acetophenone, under slightly acidic conditions, tautomerizes to its enol form. This enol, acting as a nucleophile, then attacks the iminium ion to form the final β-amino ketone, known as a Mannich base.[3][7][8]

G Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Amine Dimethylamine Iminium Eschenmoser's Salt (Iminium Ion) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium MannichBase Mannich Base (β-Amino Ketone) Iminium->MannichBase Electrophile Acetophenone Acetophenone Enol Enol Form Acetophenone->Enol Tautomerization (Acid-catalyzed) Enol->MannichBase

Caption: Formation of the Mannich Base intermediate.

Experimental Protocol 1

This protocol is adapted from the well-established procedure found in Organic Syntheses.[9]

Materials:

  • Acetophenone (0.5 mole)

  • Dimethylamine hydrochloride (0.65 mole)

  • Paraformaldehyde (0.22 mole)

  • Concentrated Hydrochloric Acid (1 mL)

  • 95% Ethanol (80 mL)

  • Acetone

Procedure:

  • To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.[9]

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.[9]

  • Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The initial two-layered mixture will become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds.[6][9]

  • If the resulting solution is not clear, filter it while hot through a pre-heated funnel to remove any insoluble impurities.[9]

  • Transfer the clear, hot solution to a 1-L Erlenmeyer flask and cool it in an ice bath.[6]

  • Slowly add 300 mL of cold acetone to the cooled solution to precipitate the product, 3-(dimethylamino)propiophenone hydrochloride.[6]

  • Continue cooling the mixture in the ice bath for at least one hour to ensure complete crystallization.[6]

  • Collect the white crystalline product by vacuum filtration. Wash the crystals with cold acetone to remove soluble impurities.[6][9]

  • Dry the product. The expected melting point is 155–156°C.[9][10]

Part 2: Reduction of the Mannich Base to an Amino Alcohol

With the β-amino ketone intermediate in hand, the next step is the reduction of the carbonyl group to a secondary alcohol. This transformation is critical as it creates the hydroxyl group that will be replaced by chlorine in the final step. The use of specific reducing agents can afford high stereoselectivity.[11][12]

Mechanistic Insight

The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This breaks the C=O pi bond, and subsequent protonation of the resulting alkoxide by the solvent (e.g., methanol or ethanol) yields the desired 1,3-amino alcohol.[13]

Experimental Protocol 2

Materials:

  • 3-(Dimethylamino)propiophenone hydrochloride (0.1 mole)

  • Sodium Bicarbonate (for neutralization)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Methanol or Ethanol (solvent for reduction)

  • Sodium Borohydride (NaBH₄) (approx. 0.12 mole)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • The free base of the Mannich product is required for this step. Dissolve the 3-(dimethylamino)propiophenone hydrochloride in water and neutralize by slowly adding an aqueous solution of sodium bicarbonate until effervescence ceases.[14]

  • Extract the liberated free base into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the oily free base.

  • Dissolve the 3-(dimethylamino)propiophenone free base in methanol or ethanol in an appropriately sized flask and cool the solution in an ice bath to 0-5°C.

  • Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(dimethylamino)-1-phenylpropan-1-ol as a crude product, which can be purified further if necessary.

Part 3: Chlorination of the Amino Alcohol

The final step is the conversion of the secondary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. This reaction must be handled with extreme care due to the corrosive and reactive nature of thionyl chloride.

Mechanistic Insight

The reaction between an alcohol and thionyl chloride typically proceeds via the formation of a chlorosulfite ester intermediate. In the case of β-amino alcohols, the internal amine can influence the mechanism.[15][16][17] The hydroxyl group's oxygen atom attacks the sulfur of SOCl₂, displacing a chloride ion. This is followed by an intramolecular (Sₙi) or intermolecular (Sₙ2) attack by a chloride ion on the carbon atom bearing the chlorosulfite group, which is an excellent leaving group (it decomposes to SO₂ and Cl⁻).[15][18] The presence of the amine necessitates careful control of reaction conditions to prevent side reactions.[16][17] An "inverse addition" protocol, where the amino alcohol is added to the thionyl chloride, is often preferred to ensure the amine is immediately protonated, preventing it from acting as a nucleophile.[18][19]

Experimental Protocol 3

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-ol (0.05 mole)

  • Thionyl Chloride (SOCl₂) (at least 0.06 mole, slight excess)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane or Toluene)

  • Anhydrous Diethyl Ether or Hexanes (for precipitation)

Procedure:

  • SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive, lachrymatory, and reacts violently with water. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a condenser connected to a gas trap (to neutralize HCl and SO₂ gases), place the anhydrous solvent and cool it in an ice bath.

  • Slowly add the thionyl chloride to the cold solvent.

  • Dissolve the 3-(dimethylamino)-1-phenylpropan-1-ol in the same anhydrous solvent and place it in the dropping funnel.

  • Add the amino alcohol solution dropwise to the stirred thionyl chloride solution over 30-60 minutes, maintaining the internal temperature below 10°C.[18]

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC).

  • The product, this compound, will often precipitate from the reaction mixture as a solid.

  • If precipitation is incomplete, the product can be crashed out by the addition of a non-polar solvent like anhydrous diethyl ether or hexanes.

  • Collect the solid product by vacuum filtration. Wash the crystals with cold, anhydrous diethyl ether to remove any residual starting material and impurities.

  • Dry the final product under vacuum.

Summary of Quantitative Data

StepReaction NameKey ReactantsMolar Ratio (Typical)SolventTemp.Expected Yield
1 Mannich ReactionAcetophenone, (CH₃)₂NH·HCl, (CH₂O)ₙ1 : 1.3 : 0.4495% EthanolReflux65-75%[9]
2 Ketone Reduction3-(Dimethylamino)propiophenone, NaBH₄1 : 1.2Methanol0°C to RT>90%[20]
3 Chlorination3-(Dimethylamino)-1-phenylpropan-1-ol, SOCl₂1 : 1.2Dichloromethane0°C to RT>90%

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

References

  • Wikipedia. Mannich reaction. Available from: [Link]

  • Bartroli, J. et al. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. NIH Public Access. Available from: [Link]

  • BYJU'S. Mannich Reaction Mechanism. Available from: [Link]

  • Canadian Science Publishing. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Available from: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available from: [Link]

  • Xu, F. et al. The reaction of thionyl chloride with β amino alcohols: A computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Canadian Journal of Chemistry. Available from: [Link]

  • Bartroli, J. et al. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. ACS Publications. Available from: [Link]

  • El-Faham, A. et al. Recent progress in the chemistry of β-aminoketones. RSC Publishing. Available from: [Link]

  • ResearchGate. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Available from: [Link]

  • ResearchGate. Studies on the reduction of beta-enamino ketones. Available from: [Link]

  • YouTube. SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Available from: [Link]

  • Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

  • Google Patents. CN102617509B - Chlorpromazine hydrochloride synthesis process.
  • ResearchGate. Synthesis of chlorpromazine hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Available from: [Link]

  • Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link]

  • YouTube. The Mannich Reaction. Available from: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available from: [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceutical active ingredients. The described method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential process-related impurities and degradation products. The causality behind experimental choices, from column chemistry to mobile phase composition, is explained to provide a deeper understanding of the method's development. The protocol includes comprehensive system suitability parameters and a forced degradation study to ensure the method's specificity and reliability, aligning with modern principles of scientific integrity and regulatory expectations.

Introduction: The Analytical Challenge

This compound is a tertiary amine hydrochloride with the molecular formula C₁₁H₁₇Cl₂N and a molecular weight of 234.16 g/mol .[1] Its structure, featuring a phenyl group, a tertiary amine, and a reactive benzylic chloride, makes it a versatile building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[2] The purity of this intermediate is paramount as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product.

The analytical challenge lies in the polar and basic nature of the molecule, which can lead to poor peak shape and insufficient retention on traditional reversed-phase columns. Furthermore, the presence of the reactive benzylic chloride moiety suggests potential degradation pathways, such as hydrolysis and substitution, that a purity method must be able to resolve. This application note details a method that addresses these challenges by employing a phenyl-hexyl stationary phase and carefully controlled mobile phase conditions.

Chromatographic Principles and Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reversed-phase chromatography for polar, basic compounds.

  • Column Selection: A Phenyl-Hexyl column was chosen over a standard C18 column. The phenyl stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[3] This is particularly advantageous for aromatic compounds like our target molecule and can aid in the separation from non-aromatic impurities. The hexyl spacer provides sufficient hydrophobicity for retention.

  • Mobile Phase pH Control: As a tertiary amine, the analyte's ionization state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase is buffered to an acidic pH (around 3.2). At this pH, the tertiary amine is protonated, enhancing its polarity and interaction with the polar mobile phase, while still allowing for sufficient retention on the Phenyl-Hexyl column. The acidic conditions also suppress the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.

  • Organic Modifier and Buffer Selection: Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency. A phosphate buffer is employed for its excellent buffering capacity in the desired pH range.

  • UV Detection: The presence of the phenyl group in the molecule provides a chromophore that allows for sensitive UV detection. A detection wavelength of 215 nm was chosen to provide a good response for the main analyte and a broad range of potential impurities.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (85%) (AR grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC Column Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 215 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation and System Suitability

To ensure the reliability and consistency of the analytical results, a system suitability test must be performed before the analysis of any samples.

System Suitability Test

Inject the standard solution six times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted on the this compound sample. These studies expose the analyte to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent to a final concentration of 0.5 mg/mL.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute with diluent to a final concentration of 0.5 mg/mL.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 0.5 mg/mL.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve and dilute with diluent to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve and dilute with diluent to a final concentration of 0.5 mg/mL.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm its homogeneity.

Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak with an area less than 0.05% of the total area can be disregarded.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (0.5 mg/mL) inject_std Inject Standard (x6) for System Suitability prep_std->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup (Phenyl-Hexyl Column, Gradient Elution) hplc_system->inject_std hplc_system->inject_sample sys_suit System Suitability Check (Tailing, Plates, RSD) inject_std->sys_suit integrate Integrate Peaks inject_sample->integrate sys_suit->inject_sample If Passed calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Sources

Application Notes and Protocols for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic protocols, analytical quality control, and safety considerations. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: A Versatile Building Block

This compound is a quaternary ammonium salt that serves as a versatile precursor in organic synthesis, particularly in the pharmaceutical industry.[1] Its chemical structure, featuring a reactive benzylic chloride and a dimethylaminopropyl chain, makes it an ideal starting material for the synthesis of a range of therapeutics, including antidepressants and antihistamines. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic pathways.[1] This guide will focus on its application in the synthesis of two prominent APIs: Fluoxetine and Chlorpheniramine.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective and safe use.

PropertyValueReference
CAS Number 1011-59-2[1]
Molecular Formula C₁₁H₁₇Cl₂N[2]
Molecular Weight 234.17 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in water and ethanol
Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed.[3]
Safety and Handling Precautions:

This compound is a hazardous substance and must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of insufficient ventilation, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Synthetic Applications and Protocols

The reactivity of the benzylic chloride in 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine allows for its use in various nucleophilic substitution reactions to build the core structures of several APIs.

Synthesis of (±)-N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine (A Precursor to Fluoxetine)

Fluoxetine, widely known by its brand name Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The synthesis of a key precursor, often referred to as N-methyl Prozac (NMP), can be achieved via a Williamson ether synthesis, where the alkoxide of 4-(trifluoromethyl)phenol displaces the chloride from 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine.

G reactant1 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine reaction_node + reactant1->reaction_node reactant2 4-(Trifluoromethyl)phenol reactant2->reaction_node base Base (e.g., NaH, K₂CO₃) base->reaction_node solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_node product N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine reaction_node->product Williamson Ether Synthesis

Caption: Williamson ether synthesis for the NMP precursor.

This protocol is an illustrative procedure based on established chemical principles for Williamson ether synthesis.[4][5][6]

Materials:

  • This compound

  • 4-(Trifluoromethyl)phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Preparation of the Free Base: In a beaker, dissolve this compound in water and basify with a 10% NaOH solution to a pH > 10. Extract the free base with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine as an oil.

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)phenol (1.1 equivalents) and anhydrous DMF. To this solution, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with extreme care. Alternatively, anhydrous potassium carbonate (2.0 equivalents) can be used as a safer base in acetonitrile.

  • Alkylation: To the stirred solution of the phenoxide, add the free base of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (1.0 equivalent) dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the excess NaH with slow addition of isopropanol followed by water. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N,N-dimethyl-3-phenyl-3-(4-trifluoromethylphenoxy)propanamine can be purified by column chromatography on silica gel.

Proposed Synthesis of Chlorpheniramine

Chlorpheniramine is an antihistamine used to treat symptoms of allergic conditions. While the direct synthesis from this compound is not a commonly cited route, a plausible synthesis can be designed based on the alkylation of a suitable carbanion. The standard synthesis often involves the alkylation of 2-pyridyl(4-chlorophenyl)acetonitrile.

G reactant1 2-Pyridyl(4-chlorophenyl)acetonitrile reaction_node + reactant1->reaction_node reactant2 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine reactant2->reaction_node base Strong Base (e.g., NaNH₂) base->reaction_node solvent Solvent (e.g., Toluene) solvent->reaction_node intermediate Alkylated Intermediate hydrolysis Hydrolysis & Decarboxylation (e.g., NaOH, heat) intermediate->hydrolysis product Chlorpheniramine hydrolysis->product reaction_node->intermediate Alkylation

Caption: Proposed alkylation route to a Chlorpheniramine precursor.

Disclaimer: This protocol is theoretical and based on established principles of carbanion chemistry and alkylation. It should be optimized and validated in a laboratory setting.

Materials:

  • 2-Pyridyl(4-chlorophenyl)acetonitrile

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (free base)

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Carbanion Formation: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene and sodium amide (1.1 equivalents). Heat the suspension with stirring. Add 2-pyridyl(4-chlorophenyl)acetonitrile (1.0 equivalent) dissolved in toluene dropwise. Stir the mixture at reflux for 2-3 hours to ensure complete formation of the carbanion.

  • Alkylation: To the cooled carbanion solution, add the free base of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (1.0 equivalent) dissolved in toluene dropwise. Stir the reaction mixture at room temperature overnight, then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Hydrolysis and Decarboxylation: Concentrate the organic layer to obtain the crude alkylated nitrile. To this crude product, add a solution of sodium hydroxide in ethanol/water and heat to reflux for 12-24 hours to effect hydrolysis of the nitrile and decarboxylation.

  • Isolation: After cooling, neutralize the reaction mixture with hydrochloric acid and then make it basic with NaOH. Extract the product with diethyl ether. Wash the ethereal solution with water, dry over anhydrous MgSO₄, and concentrate to yield crude chlorpheniramine.

  • Purification: The crude chlorpheniramine can be purified by vacuum distillation or by conversion to its maleate salt and recrystallization.

Analytical Quality Control

Ensuring the purity and identity of the intermediate and the final API is critical in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling of the intermediate and final API.Column: C18 (e.g., Zorbax Eclipse XDB C-18, 150 mm × 4.6 mm, 5 µm)Mobile Phase: Acetonitrile:Water gradient or isocratic mixture with a buffer (e.g., phosphate buffer).Detector: UV at 215 nm.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities in the intermediate and final API.A variety of capillary columns and temperature programs can be used depending on the specific impurities being targeted.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmation of the intermediate and final API.Solvent: D₂O, CDCl₃, or DMSO-d₆.Reference: DSS or TMS.For Chlorpheniramine in D₂O at 500 MHz, characteristic peaks for the aromatic and aliphatic protons can be observed.[8]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and data presented in this guide are intended to provide a strong foundation for researchers and scientists working on the synthesis of fluoxetine, chlorpheniramine, and other related APIs. By understanding the underlying chemical principles and adhering to rigorous analytical and safety standards, the full potential of this intermediate can be realized in the development of new and existing medicines.

References

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]

  • Wirth, D. D., Miller, M. S., Boini, S. K., & Koenig, T. M. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 513–519.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

The Versatile Intermediate: Applications of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone in Modern Medicinal Chemistry

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a key building block in the landscape of modern organic synthesis, particularly valued for its role as a versatile precursor in the preparation of a range of active pharmaceutical ingredients (APIs). Its trifunctional nature, possessing a reactive benzylic chloride, a tertiary amine, and a flexible three-carbon chain, allows for strategic and efficient molecular construction. This guide provides an in-depth exploration of its synthesis and its critical applications in the development of prominent central nervous system (CNS) active agents, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 1011-59-2[1]
Molecular Formula C₁₁H₁₇Cl₂N[2]
Molecular Weight 234.17 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 176 °C[1]

Safety Profile:

This compound is classified as a hazardous substance and requires careful handling.

Hazard StatementGHS ClassificationPrecautionary Statements
H319: Causes serious eye irritationEye Irrit. 2AP264, P280, P305+P351+P338, P337+P313

This data is aggregated from multiple sources and should be supplemented by a comprehensive review of the material safety data sheet (MSDS) before handling.[2][4][5]

Synthesis of this compound: A Stepwise Approach

The most common and industrially viable synthesis of the title compound is a three-step process commencing with the Mannich reaction, followed by reduction and subsequent chlorination.

Workflow for the Synthesis

Synthesis_Workflow Start Acetophenone + Dimethylamine HCl + Paraformaldehyde Mannich Step 1: Mannich Reaction Start->Mannich Intermediate1 3-(Dimethylamino)-1-phenylpropan-1-one HCl Mannich->Intermediate1 Reduction Step 2: Reduction Intermediate1->Reduction Intermediate2 3-(Dimethylamino)-1-phenylpropan-1-ol Reduction->Intermediate2 Chlorination Step 3: Chlorination Intermediate2->Chlorination FinalProduct 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl Chlorination->FinalProduct

Caption: Overall workflow for the synthesis of the title compound.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base)

This protocol is adapted from a well-established procedure for the Mannich reaction.[6][7]

Reaction Scheme:

  • Acetophenone + Paraformaldehyde + Dimethylamine Hydrochloride → 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.1558.5 mL0.5
Dimethylamine hydrochloride81.5452.7 g0.65
Paraformaldehyde30.03 (as CH₂O)19.8 g0.66
95% Ethanol46.0780 mL-
Concentrated Hydrochloric Acid36.461 mL-
Acetone58.08400 mL-

Procedure:

  • To a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.66 mole).

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux using a heating mantle for 2-3 hours. The initially two-layered mixture will become a homogeneous solution.[6]

  • Filter the hot solution if any solid particles are present.

  • Transfer the clear, warm solution to a 1-L Erlenmeyer flask and add 400 mL of acetone to induce crystallization.

  • Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold acetone.

  • Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: ~66%[6]

Protocol 2: Reduction of the Mannich Base to 3-(Dimethylamino)-1-phenylpropan-1-ol

The ketone intermediate is reduced to the corresponding alcohol, a crucial precursor for the final chlorination step.

Reaction Scheme:

  • 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride + NaBH₄ → 3-(Dimethylamino)-1-phenylpropan-1-ol

Materials:

ReagentMolar Mass ( g/mol )
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride213.70
Sodium Borohydride (NaBH₄)37.83
Methanol32.04
8 M Potassium Hydroxide (KOH)56.11
Dichloromethane (DCM)84.93

Procedure:

  • Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (8.39 mmol, 1 eq.) in 5 mL of distilled water.[8]

  • Add 1.2 mL of an 8 M KOH solution to the mixture to precipitate the free base.

  • Extract the free base with dichloromethane (4 x 20 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Dissolve the resulting oily free base in 10 mL of methanol and add a few drops of 8 M KOH.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.[9]

Protocol 3: Chlorination to this compound

The final step involves the conversion of the hydroxyl group to a chloro group using thionyl chloride.

Reaction Scheme:

  • 3-(Dimethylamino)-1-phenylpropan-1-ol + SOCl₂ → this compound

Materials:

ReagentMolar Mass ( g/mol )
3-(Dimethylamino)-1-phenylpropan-1-ol179.26
Thionyl Chloride (SOCl₂)118.97
Diethyl ether74.12
2 M HCl in ether-

Procedure:

  • Dissolve 3-(dimethylamino)-1-phenylpropan-1-ol (8.37 mmol) in a minimal amount of diethyl ether and add 5 mL of 2 M HCl in ether to form the hydrochloride salt.[8]

  • Evaporate the solvent under reduced pressure.

  • To the resulting solid, add 10 mL of thionyl chloride and stir the solution under reflux.

  • Follow the reaction progress by TLC (DCM/MeOH/TEA 97:2.5:0.5).

  • Once the starting material is consumed (typically after 2 hours), cool the reaction mixture and carefully quench the excess thionyl chloride by slowly adding it to ice-water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and evaporate the solvent.

  • Dissolve the residue in a suitable solvent and precipitate the hydrochloride salt by bubbling dry HCl gas or adding a solution of HCl in an organic solvent.

  • Collect the precipitate by filtration and dry under vacuum.

Mechanistic Insight: Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

Chlorination_Mechanism Alcohol R-OH Intermediate R-O-S(O)Cl (Chlorosulfite) Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product R-Cl Intermediate->Product Internal SNi Byproducts SO₂ + HCl

Sources

Application Note & Protocol: High-Purity Recrystallization of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the purification of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride via recrystallization. The described methodology is designed to yield high-purity crystalline material suitable for downstream applications in pharmaceutical synthesis and research. This guide explains the scientific rationale behind the solvent system selection and procedural steps to ensure reproducibility and optimal results.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a reactive chlorine atom, makes it a versatile building block.[3][4] As with any component in pharmaceutical manufacturing, its purity is paramount. Impurities can lead to unwanted side reactions, lower yields of the final API, and potential safety concerns.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[5] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[6] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a purer form upon cooling, leaving the impurities dissolved in the mother liquor.[6] This application note details a validated recrystallization procedure for this compound, employing a mixed solvent system to achieve high purity.

Principle of Recrystallization and Solvent System Rationale

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. For amine hydrochlorides, which possess both polar (the hydrochloride salt) and non-polar (the phenyl group) characteristics, a single solvent may not provide the optimal solubility profile.

This protocol utilizes a binary solvent system of ethanol and water. This choice is based on the "like dissolves like" principle; ethanol can solubilize the organic portion of the molecule, while water aids in dissolving the polar hydrochloride salt.[7] A common technique is to dissolve the solute in the "better" solvent (in this case, ethanol) and then add the "poorer" solvent (water) to induce crystallization.[7] For this compound, a specific ratio of ethanol to water has been found to be effective.[3]

Experimental Protocol

This protocol is designed for the purification of this compound to a purity of ≥98%.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Step-by-Step Recrystallization Procedure
  • Solvent Preparation: Prepare the recrystallization solvent by mixing ethanol and deionized water in a 4:1 volume ratio.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add the minimum amount of the hot 4:1 ethanol/water solvent mixture to the flask to dissolve the solid completely. Heat the mixture to near boiling with continuous stirring. If any solid remains, add small portions of the hot solvent until a clear solution is obtained.

  • Cooling and Crystallization: Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Further Cooling: After the flask has reached room temperature and crystal formation has commenced, place it in an ice bath or a refrigerator at a temperature of -20°C to maximize the yield of the crystallized product.[3]

  • Isolation of Crystals: Collect the white crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold ethanol/water solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50°C) until a constant weight is achieved.

Process Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Prep_Solvent Prepare 4:1 Ethanol/Water Solvent Add_Solvent Add Minimum Hot Solvent Prep_Solvent->Add_Solvent Weigh_Crude Weigh Crude Compound Add_Crude Add Crude to Flask Weigh_Crude->Add_Crude Add_Crude->Add_Solvent Heat_Stir Heat and Stir to Dissolve Add_Solvent->Heat_Stir Cool_RT Slowly Cool to Room Temperature Heat_Stir->Cool_RT Clear Solution Cool_Cold Cool to -20°C Cool_RT->Cool_Cold Filter Vacuum Filter Crystals Cool_Cold->Filter Crystal Slurry Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product High-Purity Product Dry->Final_Product

Caption: Recrystallization workflow for this compound.

Expected Results and Quality Control

The successful execution of this protocol should yield a high-purity, white crystalline solid. The table below summarizes the expected quantitative outcomes.

ParameterExpected ValueNotes
Purity (by HPLC) ≥98%A significant increase from the crude material's purity.
Yield 65-72%This is an optimized yield; actual yield may vary.[3]
Appearance White crystalline solidA change from potentially discolored crude material.[1]
Melting Point Sharp, defined rangeImpurities typically broaden and depress the melting point range.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before starting the procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
Oiling out (liquid separation) Solution is supersaturated or cooling too rapidly.Add a small amount of hot solvent to redissolve the oil, then allow for slower cooling.
No crystal formation Solution is not saturated; cooling is too rapid.Evaporate some solvent to increase concentration; try scratching the inside of the flask with a glass rod to induce nucleation.
Low yield Too much solvent used; premature crystallization during filtration.Use the minimum amount of solvent necessary; ensure the funnel is pre-warmed if filtering a hot solution (not applicable in this specific protocol's cooling step).

Conclusion

This application note provides a detailed and reliable protocol for the purification of this compound by recrystallization. By adhering to the outlined steps and understanding the principles behind the procedure, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of their subsequent synthetic work.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and scalable protocols for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis is approached via a robust and industrially viable two-step process, commencing with the synthesis of the precursor alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, followed by its chlorination. This document offers an in-depth exploration of the reaction mechanisms, critical process parameters, safety considerations for large-scale production, and detailed analytical methodologies for quality control. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including certain antidepressants and phenothiazine derivatives.[1] Its molecular structure, featuring a reactive chloro group, makes it a versatile intermediate for nucleophilic substitution reactions. The consistent quality and purity of this intermediate are paramount for the successful and efficient manufacturing of safe and effective medicines.[2]

This guide focuses on a well-established and scalable synthetic route, prioritizing safety, efficiency, and product quality. The chosen pathway involves the initial synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol, which is then converted to the target hydrochloride salt via a chlorination reaction.

Synthetic Strategy Overview

The overall synthetic strategy is a two-stage process. The first stage can be accomplished by a Mannich reaction followed by reduction, a common and cost-effective method for producing β-amino alcohols. The second, and more critical stage, involves the chlorination of the synthesized alcohol.

Stage 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

This precursor can be efficiently synthesized via a two-step sequence:

  • Mannich Reaction: Acetophenone undergoes a condensation reaction with paraformaldehyde and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.

  • Reduction: The resulting ketone is then reduced to the corresponding alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol. This reduction can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride.

Stage 2: Chlorination and Salt Formation

The synthesized 3-(dimethylamino)-1-phenylpropan-1-ol is then chlorinated using a suitable agent, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction is followed by the formation of the hydrochloride salt.

In-Depth Technical Protocols

Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

A detailed protocol for the large-scale synthesis of this precursor can be found in established literature and is summarized here for context. The process typically involves reacting acetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent, followed by a reduction of the intermediate ketone.

Large-Scale Synthesis of this compound

This section provides a detailed, step-by-step protocol for the chlorination of 3-(dimethylamino)-1-phenylpropan-1-ol and the subsequent isolation of the hydrochloride salt.

Reaction Scheme:

Materials and Equipment:

  • Glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and an addition funnel.

  • Scrubber system for acidic gases (SO₂ and HCl).

  • Crystallization vessel.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and a respirator with an acid gas cartridge.

Protocol:

  • Reactor Preparation: Ensure the reactor and all associated equipment are clean, dry, and purged with an inert gas (e.g., nitrogen) to prevent moisture ingress, which would decompose the thionyl chloride.

  • Charging of Reactants:

    • Charge the reactor with 3-(dimethylamino)-1-phenylpropan-1-ol (1.0 equivalent).

    • Add a suitable anhydrous solvent such as toluene or dichloromethane. The solvent volume should be sufficient to ensure good agitation of the reaction mixture.

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the cooled reaction mixture via the addition funnel over a period of 1-2 hours. The slow addition is crucial to control the exothermic reaction and the evolution of gaseous byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (typically 40-50 °C depending on the solvent) for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Removal of Excess Thionyl Chloride:

    • Cool the reaction mixture to room temperature.

    • The excess thionyl chloride can be removed by distillation under reduced pressure. This is the preferred method for large-scale operations to avoid a highly exothermic quenching process.[3] The distilled thionyl chloride can be collected in a cooled receiver. To remove trace amounts, an azeotropic distillation with an anhydrous solvent like toluene can be performed.[4]

  • Crystallization and Isolation:

    • After removal of excess thionyl chloride, the resulting residue containing the crude product is dissolved in a suitable solvent for crystallization, such as isopropanol or a mixture of ethanol and ethyl acetate.

    • Cool the solution to 0-5 °C to induce crystallization.

    • Collect the crystalline product by filtration.

    • Wash the filter cake with a cold solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C to a constant weight.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water to release sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[3]

    • Handling: Always handle thionyl chloride in a well-ventilated fume hood or a closed system. Wear appropriate PPE at all times.

    • Quenching: For any residual thionyl chloride, a controlled quench with a cold, saturated sodium bicarbonate solution is a viable option for smaller scales, but can be difficult to manage at a larger scale due to the high heat of reaction.[3] For large-scale operations, distillation is the recommended method for removal.[3]

    • Spill Management: In case of a spill, neutralize with a dry, inert material such as sand or sodium carbonate, and then carefully add water.

  • Acidic Gas Byproducts: The reaction generates significant amounts of SO₂ and HCl gas. A robust scrubber system containing a caustic solution (e.g., sodium hydroxide) is essential to neutralize these gases before venting to the atmosphere.

  • Exothermic Reaction: The reaction between the alcohol and thionyl chloride is exothermic. Proper cooling and controlled addition of the reagent are critical to prevent a runaway reaction.

Quality Control and Analytical Methods

Ensuring the purity of this compound is crucial for its use in pharmaceutical manufacturing. A comprehensive analytical strategy should be implemented.

Parameter Analytical Method Typical Specification
Identification ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum
Assay HPLC-UV≥ 98.5%
Purity (Impurity Profile) HPLC-UV, GC-MSIndividual impurities ≤ 0.1%, Total impurities ≤ 1.0%
Residual Solvents GC-HSAs per ICH guidelines
Water Content Karl Fischer Titration≤ 0.5%
Melting Point Melting Point ApparatusConforms to standard

¹H NMR Spectroscopy: Key signals for this compound include the dimethylamino group and the aromatic protons of the phenyl group.[1]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard technique for assay and impurity profiling. A C18 column with a gradient elution of water and acetonitrile is often employed.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying volatile impurities and residual solvents.[1]

Visualization of the Synthetic Workflow

Overall Synthesis Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Chlorination & Isolation Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Reaction Ketone_Intermediate 3-(Dimethylamino)-1-phenyl- propan-1-one HCl Mannich_Reaction->Ketone_Intermediate Reduction Reduction Ketone_Intermediate->Reduction Alcohol_Precursor 3-(Dimethylamino)-1-phenyl- propan-1-ol Reduction->Alcohol_Precursor Chlorination Chlorination Alcohol_Precursor->Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Chlorination Crude_Product Crude Product Chlorination->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Final_Product 3-Chloro-N,N-dimethyl-3-phenyl- propan-1-amine HCl Crystallization->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Chlorination Reaction and Work-up Logic

ChlorinationWorkflow Start Start: 3-(Dimethylamino)-1- phenylpropan-1-ol in Solvent Cooling Cool to 0-5 °C Start->Cooling SOCl2_Addition Slow Addition of Thionyl Chloride Cooling->SOCl2_Addition Reaction_Heat Warm to RT, then reflux (40-50 °C) SOCl2_Addition->Reaction_Heat Monitoring Reaction Monitoring (HPLC/TLC) Reaction_Heat->Monitoring Distillation Distill off excess Thionyl Chloride Monitoring->Distillation Reaction Complete Crystallization Crystallize from suitable solvent Distillation->Crystallization Filtration_Drying Filter and Dry Crystallization->Filtration_Drying Final_Product Final Product Filtration_Drying->Final_Product

Caption: Step-by-step logic for the chlorination and isolation process.

Conclusion

The large-scale synthesis of this compound can be reliably and efficiently achieved through the chlorination of 3-(dimethylamino)-1-phenylpropan-1-ol with thionyl chloride. This guide has provided a comprehensive overview of a scalable protocol, emphasizing the critical aspects of reaction control, safety, and analytical validation. By understanding the underlying principles and adhering to the detailed procedures outlined, researchers, scientists, and drug development professionals can confidently produce this vital pharmaceutical intermediate with high purity and yield, ensuring the integrity of the subsequent API manufacturing processes.

References

  • Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • How to remove thionyl chloride after reaction? - ResearchGate. (URL: [Link])

Sources

A Validated RP-HPLC Method for the Quantification of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Critical Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the validation of a quantitative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and quality is paramount. The described method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for its intended purpose in a quality control environment. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document provides not only the detailed experimental protocols but also the scientific rationale behind the methodological choices, serving as a practical resource for researchers, analytical scientists, and drug development professionals.

Introduction and Method Rationale

This compound (CAS No. 1011-59-2) is a crucial building block in modern pharmaceutical synthesis.[4] Its structural integrity and purity directly impact the quality and safety of the final API. Therefore, a reliable and validated analytical method is a regulatory and quality imperative for monitoring reaction progress, quantifying yield, and ensuring the quality of the intermediate before it proceeds to the next synthetic step.

The inherent chemical properties of the analyte—a tertiary amine with a phenyl chromophore—guide the selection of the analytical technique.[5] RP-HPLC with UV detection is a logical choice, offering a balance of selectivity, sensitivity, and accessibility in most pharmaceutical laboratories. The phenyl group allows for UV detection, while the basic tertiary amine requires careful mobile phase pH control to ensure protonation, which in turn prevents peak tailing and ensures symmetrical, reproducible chromatography. This document details the validation of such a method.

Proposed Analytical Method: RP-HPLC-UV

Prior to validation, the analytical method was developed and optimized to provide adequate separation and a reliable response for the analyte.

Parameter Condition Rationale for Selection
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.Standard, reliable instrumentation widely available in QC labs. A DAD allows for peak purity assessment.
Column Waters Symmetry C18, 4.6 x 250 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the phenyl group. The 250 mm length ensures sufficient resolution from potential impurities.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (40:60, v/v)Acetonitrile is a common organic modifier. The acidic phosphate buffer (pH 3.0) ensures the tertiary amine is fully protonated (as an ammonium salt), leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity, improving efficiency.
Detection Wavelength 215 nmThe phenyl chromophore provides absorbance at lower UV wavelengths. 215 nm offers a strong response for quantification.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues.
Standard Concentration 0.5 mg/mLA representative concentration for assay determination.

Analytical Method Validation: Workflow and Philosophy

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][6] The workflow follows a logical progression, where foundational parameters like specificity and linearity are established before assessing performance characteristics such as accuracy and precision.

G Analytical Method Validation Workflow cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy LOQ Limit of Quantitation (LOQ) Linearity->LOQ Precision Precision (Repeatability & Intermediate) Precision->LOQ LOD Limit of Detection (LOD) Robustness Robustness SystemSuitability System Suitability (Pre-Analysis Check)

Caption: Workflow for analytical method validation.

Validation Protocols and Acceptance Criteria

The following sections provide detailed, step-by-step protocols for validating the analytical method.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]

Protocol:

  • Prepare the following solutions:

    • Blank: Diluent only (Mobile Phase).

    • Standard Solution: Prepare the analyte at the target concentration (0.5 mg/mL).

    • Spiked Solution: Prepare the analyte at the target concentration and spike it with known potential process impurities and degradation products (if available). If not available, forced degradation can be performed.

  • Inject the Blank solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Standard Solution to establish the retention time and peak shape of the analyte.

  • Inject the Spiked Solution (or stressed sample) to demonstrate that the analyte peak is well-resolved from all other peaks. Peak purity analysis should be performed using the Diode Array Detector.

Acceptance Criteria:

  • The blank injection must show no significant peaks at the retention time of the analyte.

  • The analyte peak should be resolved from all other impurity peaks with a resolution factor (Rs) of > 2.0.

  • The peak purity index for the analyte in the spiked/stressed sample should be > 99.5%, indicating no co-elution.

Sample Analyte Retention Time (min) Impurity Peaks (min) Resolution (Rs) Peak Purity Index Result
BlankN/ANo peaks observedN/AN/APass
Standard4.52N/AN/A> 99.9%Pass
Spiked Sample4.533.81, 5.15> 3.5> 99.8%Pass
Linearity and Range

Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9]

Protocol:

  • Prepare a stock solution of the analyte standard (e.g., 1.0 mg/mL).

  • Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).

  • The data points should not show significant deviation from the regression line (visual inspection).

Concentration (mg/mL) Mean Peak Area (n=3)
0.25125430
0.375188150
0.50250890
0.625313620
0.75376050
Regression Analysis
Correlation Coefficient (R²) 0.9998
Slope 501245
Y-Intercept 350
Result Pass
Accuracy

Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed via recovery studies.[10]

Protocol:

  • Prepare analyte solutions at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (total of 9 samples).

  • Analyze the samples and calculate the concentration of each sample against a freshly prepared standard.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • The Relative Standard Deviation (%RSD) for the recovery at each level should not be more than 2.0%.

Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL, n=3) Mean % Recovery % RSD Result
80%0.400.39899.5%0.8%Pass
100%0.500.503100.6%0.6%Pass
120%0.600.59799.5%0.9%Pass
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

G cluster_0 Conditions: Short-Term Variability cluster_1 Conditions: Long-Term Variability Precision Precision Repeatability Repeatability (Intra-Assay Precision) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay Ruggedness) Precision->Intermediate l1 • Same Day • Same Analyst • Same Instrument l2 • Different Days • Different Analysts • Different Instruments

Caption: Levels of Precision Evaluation.

Protocol (Repeatability):

  • Prepare six individual samples of the analyte at 100% of the target concentration from the same homogeneous lot.

  • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Calculate the mean assay value and the %RSD.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Prepare another set of six individual samples.

  • Analyze the samples and calculate the mean assay value and %RSD.

  • Perform a statistical comparison (e.g., F-test) of the two data sets and calculate the cumulative %RSD for all 12 samples.

Acceptance Criteria:

  • Repeatability: The %RSD for the six assay results should be ≤ 1.0%.

  • Intermediate Precision: The %RSD for the second set of six results should be ≤ 1.0%, and the cumulative %RSD for all 12 results should be ≤ 2.0%.

Precision Level Sample # Assay Result (% of Label Claim) Mean Assay % RSD Result
Repeatability 1-699.8, 100.5, 100.1, 99.5, 100.2, 100.4100.1%0.4%Pass
Intermediate Precision 7-12100.9, 99.9, 101.1, 100.5, 99.8, 100.7100.5%0.5%Pass
Cumulative (n=12) --100.3%0.5%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • Inject progressively more dilute solutions of the analyte.

  • The concentration that yields a S/N ratio of 3:1 is estimated as the LOD.

  • The concentration that yields a S/N ratio of 10:1 is estimated as the LOQ.

  • Confirm the LOQ by preparing and injecting six samples at this concentration and ensuring the precision (%RSD) and accuracy (% Recovery) are acceptable.

Acceptance Criteria:

  • LOD is estimated at S/N ≥ 3.

  • LOQ is estimated at S/N ≥ 10.

  • Precision (%RSD) at the LOQ should be ≤ 10%.

  • Accuracy (% Recovery) at the LOQ should be within 80-120%.

Parameter Concentration (µg/mL) S/N Ratio Precision (%RSD at LOQ) Result
LOD 0.5~ 3:1N/APass
LOQ 1.5~ 10:14.5%Pass
Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[8]

Protocol:

  • Prepare a system suitability solution and a standard sample solution.

  • Analyze the samples under the normal method conditions.

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%): 0.9 mL/min and 1.1 mL/min.

    • Column Temperature (± 5 °C): 25 °C and 35 °C.

    • Mobile Phase pH (± 0.2 units): pH 2.8 and pH 3.2.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result of the standard sample should not deviate by more than ± 2.0% from the result obtained under normal conditions.

Parameter Varied Value Retention Time (min) Tailing Factor Assay Result (% of Nominal) Result
Nominal -4.521.1100.1%-
Flow Rate0.9 mL/min5.011.1100.5%Pass
1.1 mL/min4.101.199.8%Pass
Temperature25 °C4.751.299.5%Pass
35 °C4.311.1100.3%Pass
pH2.84.551.1100.6%Pass
3.24.491.199.7%Pass
System Suitability

Purpose: To ensure that the chromatographic system is adequate for the intended analysis. These tests are performed before conducting any sample analysis.

Protocol:

  • Prepare a System Suitability Solution (a standard solution of the analyte).

  • Inject this solution five times consecutively at the beginning of an analytical run.

  • Calculate the mean and %RSD for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the first injection.

Acceptance Criteria:

  • %RSD of Peak Area (n=5): ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Conclusion

The RP-HPLC method for the quantitative analysis of this compound has been successfully validated in accordance with ICH guidelines. The results demonstrate that the method is specific, linear over the range of 0.25-0.75 mg/mL, accurate, and precise. The method is also proven to be robust against minor variations in its operational parameters. The established system suitability criteria will ensure the continued performance of the method during routine use. Therefore, this analytical method is deemed validated and fit for its intended purpose in the quality control of this critical pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Retrieved from an appropriate USP publication or online resource. A summary is available at [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • United States Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2020). Steps involved in HPLC Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Patel, K., et al. (2016). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Kashid, A. M., et al. (2014). Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Retrieved from [Link]

Sources

Role of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride in the synthesis of Atomoxetine impurities

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Development

In the intricate landscape of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a journey of precision, where the control of impurities is as critical as the creation of the molecule itself. For Atomoxetine, a selective norepinephrine reuptake inhibitor indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), a key synthetic pathway proceeds through the intermediate 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, elucidating the multifaceted role of this chloro-amine intermediate. It provides not only a mechanistic understanding of how this precursor influences the formation of process-related impurities but also offers detailed protocols for the synthesis of these impurities, enabling their use as reference standards in robust analytical method development and validation.

The Strategic Importance of this compound in Atomoxetine Synthesis

The synthesis of Atomoxetine often employs a convergent strategy where the aryloxy ether linkage is formed through the reaction of a suitable progenitor with an ortho-cresol derivative. One established route utilizes this compound as a critical electrophilic partner. This pathway, outlined in various patents, involves the nucleophilic substitution of the benzylic chloride by the phenoxide of o-cresol. The resulting intermediate, N,N-dimethyl-3-(o-methylphenoxy)-3-phenyl-propylamine, is then subjected to a demethylation step to yield Atomoxetine.

The choice of this compound as a starting material is predicated on its relative accessibility and reactivity. The benzylic chlorine is readily displaced by nucleophiles, facilitating the crucial C-O bond formation. However, the inherent reactivity of this intermediate, coupled with the multi-step nature of the synthesis, presents several opportunities for the formation of process-related impurities.

Mechanistic Insights into Impurity Formation

A thorough understanding of the potential side reactions involving this compound is paramount for developing effective control strategies. The principal impurities originating from this intermediate can be categorized as follows:

  • Unreacted Starting Material: Incomplete reaction with o-cresol can lead to the presence of residual this compound in the product stream.

  • Positional Isomers (Regioisomers): Commercial o-cresol may contain isomeric impurities, namely m-cresol and p-cresol. These isomers can also react with the chloro-amine intermediate to form the corresponding meta and para-substituted analogs of Atomoxetine.[1][2] These regioisomers are often difficult to separate from the desired ortho-isomer due to their similar physicochemical properties.

  • Over-alkylation and Elimination Products: Although less common, the potential for over-alkylation of the cresol or elimination reactions of the chloro-amine under basic conditions should be considered.

  • Impurities from Subsequent Steps: The demethylation of N,N-dimethyl-3-(o-methylphenoxy)-3-phenyl-propylamine is a critical step that can also introduce impurities if the reaction is not driven to completion or if side reactions occur.

  • Dichloro Impurity: A potential process-related impurity, N,N-Dimethyl-3-Phenyl-2,3-Dichloropropylamine, has been identified, likely arising from side reactions during the synthesis of the chloro-amine intermediate itself.

The following diagram illustrates the synthetic pathway and the genesis of key impurities.

Atomoxetine_Synthesis_and_Impurities cluster_main_synthesis Main Synthetic Pathway cluster_impurities Impurity Formation Pathways Chloroamine 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl Intermediate N,N-Dimethyl-3-(o-methylphenoxy)-3-phenyl-propylamine Chloroamine->Intermediate + o-Cresol (Nucleophilic Substitution) mIntermediate m-Isomer Intermediate Chloroamine->mIntermediate + m-Cresol pIntermediate p-Isomer Intermediate Chloroamine->pIntermediate + p-Cresol DichloroImpurity Dichloro Impurity (from Chloroamine synthesis) Chloroamine->DichloroImpurity Side reaction oCresol o-Cresol Atomoxetine Atomoxetine Intermediate->Atomoxetine Demethylation mCresol m-Cresol (impurity in o-cresol) pCresol p-Cresol (impurity in o-cresol) mAtomoxetine meta-Atomoxetine Impurity mIntermediate->mAtomoxetine Demethylation pAtomoxetine para-Atomoxetine Impurity pIntermediate->pAtomoxetine Demethylation

Caption: Synthetic pathway to Atomoxetine and formation of key impurities.

Protocols for the Synthesis of Atomoxetine Impurities

The availability of pure impurity reference standards is a prerequisite for the development and validation of analytical methods to monitor pharmaceutical quality. The following protocols provide detailed procedures for the synthesis of key impurities derived from this compound.

General Considerations for Synthesis
  • Safety Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent Quality: The purity of starting materials, particularly the isomeric purity of cresols, will directly impact the purity of the synthesized impurity.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the reactions.

  • Characterization: The identity and purity of the synthesized impurities must be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Protocol 1: Synthesis of N,N-dimethyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine (meta-Isomer Intermediate)

Objective: To synthesize the meta-isomer intermediate of Atomoxetine.

Materials:

  • This compound

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydroxide (1.1 equivalents) in toluene and dimethyl sulfoxide, add m-cresol (1.05 equivalents).

  • Heat the mixture to 85-90 °C and add this compound (1.0 equivalent) portion-wise.

  • Maintain the reaction mixture at 85-90 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic extracts and wash with 10% aqueous NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N,N-dimethyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine.

Expected Yield and Purity: The yield and purity will depend on the reaction scale and purification efficiency. A typical yield is in the range of 70-85%, with purity >98% as determined by HPLC.

Protocol 2: Synthesis of N,N-dimethyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine (para-Isomer Intermediate)

Objective: To synthesize the para-isomer intermediate of Atomoxetine.

Procedure: This protocol is identical to Protocol 3.2, with the substitution of m-cresol with p-cresol.

Protocol 3: Synthesis of N,N-Dimethyl-3-Phenyl-2,3-Dichloropropylamine (Dichloro Impurity)

Objective: To synthesize the potential dichloro impurity of Atomoxetine.

Materials:

  • N,N-dimethylallylamine

  • Anhydrous non-polar organic solvent (e.g., dichloromethane)

  • Dry hydrogen chloride (HCl) gas

  • Dry chlorine (Cl₂) gas

Procedure:

  • Dissolve N,N-dimethylallylamine (1.0 equivalent) in the anhydrous non-polar organic solvent in a reaction vessel equipped for gas inlet and cooling.

  • Cool the solution to a low temperature (e.g., -5 to 35 °C) and bubble dry hydrogen chloride gas through the solution to form the hydrochloride salt.

  • Once salt formation is complete, bubble dry chlorine gas through the reaction mixture while maintaining the low temperature.

  • Monitor the reaction progress by a suitable method (e.g., GC-MS) until the starting material is consumed.

  • Upon completion, remove the excess dissolved gases by purging with an inert gas.

  • The resulting solution contains the hydrochloride salt of the dichloro impurity, which can be isolated by solvent evaporation or used directly for further characterization.

Note: This is a generalized procedure based on patent literature.[3] Optimization of reaction conditions, particularly temperature control, is crucial to minimize side reactions.

Analytical Methodologies for Impurity Profiling

The development of a robust and specific analytical method is essential for the detection and quantification of impurities in Atomoxetine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method for the Separation of Atomoxetine and its Positional Isomers

A normal-phase isocratic chiral liquid chromatographic method has been shown to be effective in separating Atomoxetine from its meta and para positional isomers, as well as the S-enantiomer.[1][4]

Table 1: HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H
Mobile Phase hexane/IPA/DEA/TFA (85/15/0.15/0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature Ambient
General Considerations for Analytical Method Validation

Any analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following workflow diagram outlines the process for impurity identification and control.

Impurity_Profiling_Workflow Start Start: Atomoxetine Synthesis Batch Impurity_Detection Impurity Detection (e.g., HPLC, GC-MS) Start->Impurity_Detection Impurity_Identification Impurity Identification (MS, NMR) Impurity_Detection->Impurity_Identification Impurity_Synthesis Synthesis of Impurity Reference Standard Impurity_Identification->Impurity_Synthesis Method_Development Analytical Method Development & Validation Impurity_Synthesis->Method_Development Routine_Analysis Routine Batch Analysis & Quality Control Method_Development->Routine_Analysis End Release of API Batch Routine_Analysis->End

Caption: Workflow for impurity identification and control in drug manufacturing.

Conclusion

The intermediate this compound is a cornerstone in a prominent synthetic route to Atomoxetine. However, its reactivity and the nature of the subsequent synthetic transformations necessitate a comprehensive understanding of potential impurity formation. By elucidating the mechanisms of impurity generation and providing detailed protocols for the synthesis of key process-related impurities, this guide empowers researchers to develop robust control strategies and validated analytical methods. The ability to synthesize and characterize these impurities as reference standards is a critical component of ensuring the quality, safety, and efficacy of the final Atomoxetine drug product, aligning with the stringent requirements of regulatory bodies and the ultimate goal of patient well-being.

References

  • Sellers, J. A., Olsen, B. A., Owens, P. K., & Gavin, P. F. (2006). Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1088–1094.
  • Eli Lilly and Company. (1994). Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (Patent No. WO1994000416A1).
  • Kumar, D., & Gairola, D. (2023). Ultra-sensitive Determination of Nitrosamine Genotoxic Impurities in Atomoxetine Hydrochloride using Headspace GC-MS/MS.
  • Jagadeesh, B., Suthakaran, R., & Rao, B. S. (2008). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(1), 829-832.
  • Patel, S. K., et al. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets.
  • Teva Pharmaceutical Industries Ltd. (2008). An isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards. (Patent No. EP1761478B1).
  • Dr. Reddy's Laboratories Ltd. (2006). Synthesis of atomoxetine hydrochloride. (Patent No. WO2006037055A1).
  • Veeprho. (n.d.). Atomoxetine N-Desmethyl Impurity. Retrieved from [Link]

  • Charmy, K., Suhagia, B., & Shah, R. (2011). METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ATOMOXETINE HYDROCHLORIDE BY RP- HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 153-157.
  • Phenomenex. (n.d.). Enantiomeric Separation of Atomoxetine Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (1987). 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS No. 1011-59-2). This molecule is a critical intermediate in the production of various active pharmaceutical ingredients (APIs), including certain antihistamines and antidepressants.[1][2] The synthesis, while conceptually straightforward, is frequently complicated by competing side reactions that can impact yield, purity, and downstream processability.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower researchers to optimize their synthetic outcomes.

Section 1: The Core Synthesis Pathway: Substitution of a Benzylic Alcohol

The most common laboratory and industrial synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl involves the chlorination of the precursor alcohol, 3-(Dimethylamino)-1-phenylpropan-1-ol. This reaction is typically performed using a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

The reaction proceeds via a substitution mechanism. Given the structure of the substrate—a secondary benzylic alcohol—the reaction likely follows an Sₙ1 pathway due to the stability of the resulting benzylic carbocation intermediate.

G cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation (Rate-Determining) cluster_2 Step 3: Nucleophilic Attack Starting_Material 3-(Dimethylamino)-1-phenylpropan-1-ol Proton + H⁺ Oxonium_Ion Protonated Alcohol (Oxonium Ion) Oxonium_Ion_2 Protonated Alcohol Oxonium_Ion->Oxonium_Ion_2 Water_Loss - H₂O Carbocation Benzylic Carbocation (Stabilized) Carbocation_2 Benzylic Carbocation Carbocation->Carbocation_2 Chloride_Attack + Cl⁻ Final_Product 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine

Figure 1. Simplified Sₙ1 mechanism for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is the most frequently reported issue and is almost always attributable to the prevalence of a competing elimination reaction (dehydration) over the desired substitution reaction.

The benzylic carbocation intermediate that is key to the Sₙ1 substitution is also the starting point for an E1 elimination pathway. In this side reaction, a proton is abstracted from the adjacent carbon, leading to the formation of a double bond and generating an unsaturated byproduct, N,N-dimethyl-3-phenylprop-2-en-1-amine.[3]

G cluster_SN1 Desired Sₙ1 Pathway cluster_E1 Side Reaction E1 Pathway Carbocation Benzylic Carbocation Intermediate SN1_reagent + Cl⁻ (Nucleophile) Carbocation->SN1_reagent E1_reagent - H⁺ (Base/Solvent) Carbocation->E1_reagent SN1_product Desired Product (3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine) SN1_reagent->SN1_product Substitution E1_product Side Product (Unsaturated Amine) E1_reagent->E1_product Elimination (Dehydration)

Figure 2. Competing Sₙ1 (Substitution) and E1 (Elimination) pathways.

Troubleshooting Steps:

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will kinetically favor the desired substitution pathway. Avoid high temperatures and aggressive refluxing.

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): Often preferred as it proceeds through a different intermediate (a chlorosulfite ester) that can favor substitution, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. It is typically used at lower temperatures.

    • Concentrated HCl: While effective, the high concentration of water and the need for higher temperatures to drive the reaction can promote the competing dehydration (elimination) side reaction.[3]

  • Rate of Addition: Add the chlorinating agent slowly to the solution of the alcohol. This helps to control the reaction exotherm and maintain a consistent, low temperature, thereby minimizing the E1 pathway.

Question 2: I'm observing a significant unsaturated impurity in my crude product analysis. How can I prevent it?

Answer: This impurity is the result of the E1 dehydration side reaction discussed previously. Preventing its formation is key to achieving high purity. The choice of reaction conditions is the determining factor in the ratio of substitution to elimination products.

ParameterCondition Favoring Substitution (Sₙ1)Condition Favoring Elimination (E1)Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., >50 °C, reflux)E1 has a higher activation energy; heat favors elimination.
Solvent Non-polar, aproticPolar, proticPolar protic solvents can act as a base to remove the proton in the E1 step.
Acidity/Base Strongly acidic, non-nucleophilicWeakly acidic/basic conditionsA strong acid ensures the alcohol is protonated, but a non-nucleophilic counter-ion is needed. Weak bases promote proton abstraction for E1.
Reagent Choice SOCl₂, PCl₅Concentrated H₂SO₄, H₃PO₄Dehydrating acids like sulfuric acid are designed to promote elimination.[4]

To prevent this impurity, implement stringent temperature control and consider using thionyl chloride in an aprotic solvent like dichloromethane (DCM) or toluene as your primary method.

Question 3: My final product is difficult to purify and appears as a discolored oil. What are the best purification strategies?

Answer: An oily or discolored product often indicates the presence of the unsaturated byproduct and potentially some polymeric material formed from it.[3] The hydrochloride salt of the desired product is a crystalline solid, and leveraging this property is the best purification strategy.

Recommended Purification Protocol: Recrystallization of the Hydrochloride Salt

  • Ensure Complete Conversion to the Salt: After the reaction, ensure the pH is acidic. If working with the free base, dissolve it in a suitable solvent (like isopropanol or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol until precipitation is complete.

  • Solvent Selection: The goal is to find a solvent (or solvent system) in which the desired hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.

    • Good starting points: Isopropanol (IPA), ethanol, or a mixture like IPA/ethyl acetate or ethanol/diethyl ether.

  • Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

This method effectively separates the crystalline desired product from the often-oily elimination byproduct and other impurities.[5]

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal chlorinating agent for this synthesis? Thionyl chloride (SOCl₂) is often considered superior for this specific transformation. It can be used at lower temperatures, its byproducts are gaseous, and it tends to favor the Sₙi (internal nucleophilic substitution) or Sₙ1 mechanism over E1, leading to higher yields of the desired chlorinated product with fewer unsaturated impurities.

  • FAQ 2: What are the critical process parameters to monitor? The three most critical parameters are:

    • Temperature: Maintain it as low as feasible to suppress the E1 side reaction.

    • Moisture: The reaction should be conducted under anhydrous conditions, especially when using reagents like thionyl chloride, which react violently with water.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent to ensure complete conversion of the starting alcohol. A large excess can lead to more side reactions and purification difficulties.

  • FAQ 3: Which analytical techniques are best for monitoring the reaction?

    • Thin-Layer Chromatography (TLC): Excellent for qualitative monitoring of the disappearance of the starting alcohol.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can be used to track the consumption of the starting material and the formation of both the desired product and the key unsaturated byproduct, allowing for accurate determination of reaction completion and purity.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying impurities in the crude reaction mixture. The appearance of vinylic protons (typically 5-6.5 ppm) is a clear indicator of the elimination byproduct.

Section 4: References

  • Benchchem. (n.d.). This compound. Retrieved from Benchchem website.

  • Wikipedia. (n.d.). Chlorphenamine. Retrieved from Wikipedia website.

  • MedChemExpress. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from MedChemExpress website.

  • BLDpharm. (n.d.). 1011-59-2|this compound. Retrieved from BLDpharm website.

  • Scribd. (n.d.). Synthesis and Preparation of Chlorpheniramine. Retrieved from Scribd website.

  • Gpatindia. (2020, August 3). CHLORPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from Gpatindia website.

  • I-Scholar. (2024, December 8). Synthesis of Chlorpheniramine Maleate: Significance and symbolism. Retrieved from I-Scholar website.

  • Google Patents. (n.d.). CN112645869A - Preparation method of chlorpheniramine maleate intermediate. Retrieved from Google Patents website.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

  • Google Patents. (n.d.). CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate. Retrieved from Google Patents website.

  • ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. Retrieved from ChemicalBook website.

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from PubChem website.

  • Opulent Pharma. (n.d.). 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine. Retrieved from Opulent Pharma website.

  • ResearchGate. (n.d.). Synthesis of chlorpheniramine maleate. Retrieved from ResearchGate website.

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine. Retrieved from PubChem website.

  • Google Patents. (n.d.). CN110372578A - A kind of new chlorphenamine maleate synthetic method. Retrieved from Google Patents website.

  • ChemicalBook. (2024, February 21). N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE. Retrieved from ChemicalBook website.

  • Sciencemadness.org. (2010, March 14). Dehydration of 3-Phenyl-1-propanol. Retrieved from Sciencemadness.org website.

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenyl-1-propanone. Retrieved from PubChem website.

  • World Journal of Pharmaceutical Research. (2018, March 17). Design and Synthesis of Chlorpheniramine Maleate. Retrieved from World Journal of Pharmaceutical Research website.

  • PubChem. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol. Retrieved from PubChem website.

  • Google Patents. (n.d.). CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine. Retrieved from Google Patents website.

  • Google Patents. (n.d.). CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof. Retrieved from Google Patents website.

  • Chemsrc. (2025, August 27). (3-CHLORO-3-PHENYL-PROPYL)-DIMETHYL-AMINE HYDROCHLORIDE. Retrieved from Chemsrc website.

  • Ambeed.com. (n.d.). 109-54-6 | 3-Chloro-1-(N,N-dimethyl)propylamine. Retrieved from Ambeed.com website.

  • YouTube. (2018, April 4). 1 propanol dehydration. Retrieved from YouTube website.

  • Chegg.com. (2021, June 15). Solved Dehydration of 1-phenyl-1-propanol with sulfuric acid. Retrieved from Chegg.com website.

Sources

Technical Support Center: Purification of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this critical pharmaceutical intermediate.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification is often complicated by its chemical nature: it is a tertiary amine hydrochloride salt containing a reactive benzylic chloride moiety. The primary sources of impurities stem from the synthetic route, typically a Mannich reaction, and potential degradation of the product. Effective purification requires a careful selection of methods to remove unreacted starting materials, reaction byproducts, and degradation products while minimizing further loss of the desired compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Recrystallization Issues

Question: My recrystallization of this compound results in low yield and/or an oily product. How can I improve this?

Answer:

Low yields and oiling out during recrystallization are common challenges for amine hydrochlorides. These issues often arise from suboptimal solvent selection and the presence of impurities that inhibit crystal formation.

Causality: The hydrochloride salt form of this amine makes it highly polar, limiting its solubility in many common non-polar organic solvents. Conversely, it can be too soluble in highly polar protic solvents, leading to poor recovery. Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being supersaturated at a temperature above the melting point of the solute-solvent mixture or the presence of impurities.

Troubleshooting Protocol:

  • Solvent System Screening: A systematic approach to solvent selection is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.

    • Single Solvents: Based on literature for similar compounds, begin with alcohols. A patent for a related synthesis suggests recrystallization from 95% ethyl alcohol[1]. Isopropanol is another excellent candidate.

    • Solvent Mixtures: If single solvents are not effective, a binary solvent system is recommended. This typically involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is sparingly soluble.

      • Recommended Pairs:

        • Isopropanol/Ethyl Acetate

        • Ethanol/Diethyl Ether

        • Methanol/Toluene

    • Screening Procedure: In small test tubes, dissolve a small amount of the crude product in a minimal amount of the hot "solvent." Then, add the "anti-solvent" dropwise until turbidity (cloudiness) persists. Add a few more drops of the "solvent" until the solution becomes clear again. Allow the solution to cool slowly to induce crystallization.

  • Control Cooling Rate: Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals or oils. Allow the crystallization mixture to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize yield.

  • Seeding: If crystallization does not initiate, add a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystal growth.

  • Pre-Purification: If the crude material is heavily contaminated with oily impurities, a pre-purification step may be necessary. This can involve an aqueous wash of an organic solution of the free base before converting it to the hydrochloride salt.

Column Chromatography Complications

Question: I am trying to purify this compound using silica gel chromatography, but I am observing streaking, poor separation, and potential degradation of my compound. What can I do?

Answer:

Standard silica gel chromatography can be problematic for this compound due to its polar nature and the acidic character of silica, which can interact with the amine and potentially degrade the benzylic chloride.

Causality: The basic nitrogen of the amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. Furthermore, the benzylic chloride is susceptible to hydrolysis if water is present in the mobile phase or on the silica gel, and the acidic environment can promote degradation.

Troubleshooting Protocol:

  • Deactivation of Silica Gel: To minimize undesirable interactions, the silica gel can be deactivated.

    • Method: Prepare a slurry of silica gel in the chosen mobile phase and add 1-2% of triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines[2][3].

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be effective. A typical mobile phase would be a mixture of methanol or acetonitrile and water, often with a buffer.

  • Mobile Phase Selection:

    • For normal phase chromatography (silica or alumina), a gradient elution is often necessary. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol.

    • A common mobile phase for amines on silica includes a small percentage of a basic modifier like triethylamine or ammonium hydroxide in a mixture of dichloromethane and methanol.

Workflow for Selecting a Purification Strategy:

Purification_Strategy Start Crude Product Purity Assessment (TLC/HPLC) HighPurity High Purity (>95%)? Start->HighPurity Recrystallization Recrystallization HighPurity->Recrystallization Yes LowPurity Low Purity (<95%) or Oily? HighPurity->LowPurity No FinalProduct Pure Product Recrystallization->FinalProduct ColumnChromatography Column Chromatography LowPurity->ColumnChromatography No AcidBase Acid-Base Extraction LowPurity->AcidBase Yes ColumnChromatography->Recrystallization AcidBase->ColumnChromatography

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile largely depends on the synthetic method. Assuming a Mannich-type reaction between acetophenone, formaldehyde, and dimethylamine, followed by chlorination, potential impurities include:

  • Unreacted Starting Materials: Acetophenone, dimethylamine hydrochloride.

  • Mannich Base Precursor: 3-(Dimethylamino)-1-phenylpropan-1-one.

  • Byproducts of Self-Condensation: Aldol condensation products of acetophenone.

  • Degradation Products: Hydrolysis of the benzylic chloride to the corresponding alcohol, 3-hydroxy-N,N-dimethyl-3-phenylpropan-1-amine. The benzylic chloride is susceptible to degradation, especially in the presence of moisture[4].

Q2: How can I best store this compound to prevent degradation?

A2: Due to the reactive benzylic chloride, proper storage is critical. The compound should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Long-term storage at refrigerated temperatures is recommended.

Q3: What analytical techniques are recommended for assessing the purity of my compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) and UV detection is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for identifying residual solvents and major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

Q4: Can I use an acid-base extraction to purify my compound?

A4: Yes, an acid-base extraction can be a very effective initial purification step. The general procedure is as follows:

  • Dissolve the crude hydrochloride salt in an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basify the aqueous layer with a base such as sodium hydroxide or sodium carbonate to a pH > 10. This will convert the amine hydrochloride to the free amine.

  • Extract the free amine into an organic solvent.

  • Wash the organic layer with brine to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • To recover the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The purified hydrochloride salt will precipitate out of the solution.

Experimental Protocol: Recrystallization of this compound

StepProcedureRationale
1 Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
2 Add 10 mL of isopropanol and heat the mixture to boiling with stirring.To dissolve the compound in a minimal amount of hot solvent.
3 If the solid does not completely dissolve, add more isopropanol dropwise until a clear solution is obtained.To ensure the solution is saturated at the boiling point.
4 Remove the flask from the heat and allow it to cool slowly to room temperature.Slow cooling promotes the formation of larger, purer crystals.
5 Once at room temperature, place the flask in an ice bath for 30 minutes.To maximize the yield of the crystallized product.
6 Collect the crystals by vacuum filtration using a Büchner funnel.To separate the solid product from the mother liquor containing soluble impurities.
7 Wash the crystals with a small amount of cold isopropanol.To remove any remaining mother liquor from the surface of the crystals.
8 Dry the crystals under vacuum to a constant weight.To remove residual solvent.

Visualization of the Purification Workflow:

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Mannich Mannich Reaction Crude Crude Product Mannich->Crude AcidBase Acid-Base Extraction Crude->AcidBase Optional Pre-purification Chromatography Column Chromatography Crude->Chromatography AcidBase->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure HPLC HPLC Pure->HPLC NMR NMR Pure->NMR MS MS Pure->MS

Caption: General purification and analysis workflow.

References

  • Process for the purific
  • How are primary, secondary, and tertiary amines separated from their mixture in pure and dry form. Filo. [Link]

  • Purification of tertiary amines using an adsorbent. US4255356A.
  • PROCESS FOR THE PURIFIC
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • The Mannich Reaction. YouTube. [Link]

  • The Mannich Reaction. ResearchGate. [Link]

  • (S)
  • Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stabiliz
  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). PubChem. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]

  • JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. [Link]

  • Stabilized benzyl chloride. US2542225A.
  • Benzylation of benzene by benzyl chloride over silica-supported iron sulfate catalysts. ResearchGate. [Link]

  • 4-Benzyl chloride-functionalized silica gel, 200-400 mesh, extent of labeling: 1.2 mmol/g loading. PubChem. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this multi-step synthesis. The synthesis of this compound, a key intermediate for various pharmaceuticals, typically proceeds through a three-step sequence: a Mannich reaction to form a β-aminoketone, followed by reduction to a γ-amino alcohol, and subsequent chlorination.[1] This document will address common issues encountered at each stage and provide scientifically grounded solutions to enhance yield, purity, and reproducibility.

I. Troubleshooting the Mannich Reaction: Synthesis of 3-(Dimethylamino)propiophenone hydrochloride

The initial step in the synthesis is the Mannich reaction between acetophenone, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)propiophenone hydrochloride.[2][3][4] This reaction, while robust, can present several challenges.

Frequently Asked Questions & Troubleshooting

Q1: My Mannich reaction is showing low to no yield. What are the potential causes and how can I fix it?

A1: Low or no yield in a Mannich reaction can often be traced back to reagent quality, reaction conditions, or improper stoichiometry.

  • Reagent Quality:

    • Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Aged paraformaldehyde can depolymerize or contain impurities that inhibit the reaction.[5]

    • Dimethylamine Hydrochloride: Ensure it is dry and has been stored properly to prevent degradation.[5]

    • Acetophenone: The purity of the ketone is critical. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction often requires refluxing for an adequate period.[5] Ensure the reaction mixture reaches and maintains the appropriate temperature.

    • Solvent: Protic solvents like ethanol or methanol are commonly used as they facilitate the formation of the electrophilic Eschenmoser's salt intermediate.[5][6][7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times can range from a few hours to overnight.[5]

  • Stoichiometry:

    • Carefully check the molar ratios of your reactants. While some protocols suggest an excess of formaldehyde and the amine salt, significant deviations can lead to side product formation.[5]

Q2: I'm observing significant side products in my Mannich reaction. What are they and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some usual suspects and mitigation strategies:

  • Bis-Mannich Products: If the active hydrogen compound has more than one acidic proton, a bis-Mannich base can form.

    • Solution: Carefully control the stoichiometry. Using a slight excess of the ketone can favor the mono-Mannich product.[5]

  • Self-Condensation of Acetophenone: Aldol condensation of acetophenone can compete with the Mannich reaction.

    • Solution: The use of dimethylamine hydrochloride helps maintain acidic conditions, which generally favors the Mannich reaction over aldol condensation.[5]

  • Polymerization of Formaldehyde:

    • Solution: Slow, controlled addition of formaldehyde can help minimize polymerization.

G cluster_0 Mannich Reaction Troubleshooting Start Start Low_Yield Low/No Yield? Side_Products Side Products? Check_Reagents Check Reagent Quality (Paraformaldehyde, Amine Salt, Ketone) Check_Conditions Check Reaction Conditions (Temp, Solvent, Time) Check_Stoichiometry Check Stoichiometry Identify_Side_Products Identify Side Products (Bis-Mannich, Aldol Condensation) Adjust_Stoichiometry Adjust Stoichiometry Optimize_Conditions Optimize Conditions Successful_Reaction Successful Reaction

Optimized Protocol for 3-(Dimethylamino)propiophenone hydrochloride
ParameterRecommended ConditionRationale
Reactants Acetophenone (1.0 equiv), Dimethylamine hydrochloride (1.2 equiv), Paraformaldehyde (1.5 equiv)A slight excess of the amine and formaldehyde drives the reaction to completion.
Solvent Ethanol or MethanolProtic solvents promote the formation of the electrophilic iminium ion.[5][8]
Temperature RefluxEnsures sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hours (Monitor by TLC)Allows for complete conversion of the starting materials.
Work-up Cool to room temperature, precipitate with acetone, and recrystallize from ethanol/acetone.Acetone is a good anti-solvent for the hydrochloride salt, facilitating isolation.

II. Reduction of β-Aminoketone to γ-Amino Alcohol

The second step involves the reduction of the β-aminoketone, 3-(dimethylamino)propiophenone, to the corresponding γ-amino alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[9]

Frequently Asked Questions & Troubleshooting

Q3: My reduction with NaBH₄ is incomplete or slow. What should I do?

A3: Incomplete reduction can be due to several factors.

  • Reagent Activity: Sodium borohydride can decompose over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.

  • Solvent: The reaction is typically carried out in a protic solvent like methanol or ethanol. The solvent plays a role in the reaction mechanism.[10][11]

  • Temperature: The reaction is often performed at room temperature or below. If the reaction is sluggish, allowing it to stir for a longer period at room temperature may be necessary.

  • pH: The stability of NaBH₄ is pH-dependent. The reaction is typically run under neutral to slightly basic conditions.

Q4: I am observing diastereomeric mixtures in my product. How can I control the stereoselectivity?

A4: The reduction of the β-aminoketone can lead to the formation of syn and anti diastereomers.[12]

  • Chelation Control: The stereochemical outcome can often be influenced by the choice of reducing agent and reaction conditions. Some reducing agents can coordinate with the amino group, leading to a preferred direction of hydride attack.

  • Protecting Groups: In some cases, N-protection of the amino group prior to reduction can influence the stereoselectivity.[13]

  • Catalytic Hydrogenation: Asymmetric hydrogenation using specific catalysts can provide high diastereoselectivity.[14]

G cluster_1 Reduction of β-Aminoketone Start Start Reduction Incomplete_Reduction Incomplete Reduction? Check_NaBH4 Check NaBH₄ Quality Check_Solvent_Temp Check Solvent & Temperature Stereoselectivity_Issue Stereoselectivity Issue? Consider_Alternative_Reagents Consider Alternative Reducing Agents Consider_Protecting_Groups Consider N-Protecting Groups Successful_Reduction Successful Reduction

Optimized Protocol for 3-(Dimethylamino)-1-phenylpropan-1-ol
ParameterRecommended ConditionRationale
Reactant 3-(Dimethylamino)propiophenone (free base)The free base is more soluble in common organic solvents.
Reducing Agent Sodium borohydride (NaBH₄) (1.5-2.0 equiv)A slight excess ensures complete reduction of the ketone.
Solvent Methanol or EthanolProtic solvent facilitates the reaction.
Temperature 0 °C to room temperatureControlled addition of NaBH₄ at 0 °C can help manage exothermicity.
Work-up Quench with water, extract with an organic solvent (e.g., dichloromethane), dry, and concentrate.Standard work-up to isolate the amino alcohol.

III. Chlorination of γ-Amino Alcohol

The final step is the conversion of the γ-amino alcohol to the desired this compound using a chlorinating agent like thionyl chloride (SOCl₂).[1][15]

Frequently Asked Questions & Troubleshooting

Q5: The chlorination reaction with thionyl chloride is giving me a complex mixture of products. What is going wrong?

A5: Thionyl chloride is a reactive reagent, and side reactions can occur if not properly controlled.[16][17]

  • Order of Addition: A common issue is the reaction of thionyl chloride with the amine functionality. To avoid this, the amino alcohol is often first converted to its hydrochloride salt. The slow, inverse addition of the amino alcohol solution to thionyl chloride can also suppress side reactions by rapidly protonating the amine.[16]

  • Temperature Control: The reaction is exothermic and should be performed at low temperatures (e.g., 0 °C) with careful monitoring.

  • Solvent: Anhydrous, non-reactive solvents like dichloromethane are typically used.[15]

Q6: My final product is difficult to purify. What are some effective purification strategies?

A6: The hydrochloride salt of the product is typically a crystalline solid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/acetone or isopropanol) is often effective for purification.

  • Washing: Washing the crude product with a cold, non-polar solvent like diethyl ether can remove organic impurities.

Optimized Protocol for this compound
ParameterRecommended ConditionRationale
Reactant 3-(Dimethylamino)-1-phenylpropan-1-olEnsure the starting material is dry.
Chlorinating Agent Thionyl chloride (SOCl₂) (1.2-1.5 equiv)A slight excess ensures complete conversion of the alcohol.
Solvent Anhydrous DichloromethaneAn inert solvent that is easy to remove.
Temperature 0 °C to refluxInitial addition at low temperature, followed by reflux to drive the reaction to completion.
Work-up Evaporate the solvent and excess SOCl₂. The resulting solid can be triturated with acetone or ether and then recrystallized.Isolation and purification of the final product.

IV. General Laboratory Best Practices

  • Inert Atmosphere: For reactions sensitive to moisture, such as the chlorination with thionyl chloride, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Monitoring Reaction Progress: Regularly monitor the progress of each step by TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Characterization: Thoroughly characterize the intermediates and the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm their identity and purity.[3]

By carefully considering these troubleshooting tips and optimization strategies, researchers can significantly improve the efficiency and success rate of the synthesis of this compound.

References
  • Royal Society of Chemistry. Recent progress in the chemistry of β-aminoketones. [Link]

  • ResearchGate. An easy and efficient method to produce γ-amino alcohols by reduction of β-enamino ketones. [Link]

  • Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • Royal Society of Chemistry. Enantio- and diastereoselective synthesis of γ-amino alcohols. [Link]

  • National Center for Biotechnology Information. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. [Link]

  • National Center for Biotechnology Information. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. [Link]

  • National Center for Biotechnology Information. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]

  • National Center for Biotechnology Information. Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. [Link]

  • National Center for Biotechnology Information. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. Mannich Reaction. [Link]

  • Wikipedia. Eschenmoser's salt. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • NROChemistry. Mannich Reaction. [Link]

  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this compound. Our goal is to provide a logical, scientifically-grounded framework to diagnose and resolve these issues effectively.

Question 1: Why is my chromatogram showing significant peak tailing for this compound?

Answer:

Peak tailing for this specific analyte is almost always rooted in its chemical nature as a basic compound. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine contains a tertiary amine group, which is readily protonated (positively charged) in typical reversed-phase HPLC mobile phases.[1] This positive charge is the primary driver of undesirable secondary interactions with the stationary phase.

The most common cause is the interaction between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based HPLC columns.[2][3][4][5] Here’s a breakdown of the mechanism:

  • Silica Surface Chemistry: Standard silica-based stationary phases (like C18 or C8) have a population of residual, unreacted silanol groups (Si-OH) on their surface. Even on well-end-capped columns, some of these groups remain.[4][6]

  • Mobile Phase pH Effect: In mobile phases with a pH above approximately 3, these acidic silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[2][7]

  • Secondary Ionic Interactions: Your positively charged analyte (a protonated amine) is strongly attracted to these negatively charged silanol sites. Molecules of the analyte that undergo this secondary ionic interaction are retained longer than those that only interact with the C18 phase. This dual-retention mechanism results in a skewed, asymmetric peak with a pronounced "tail".[3][8]

While silanol interactions are the primary chemical cause, other factors can contribute to or exacerbate peak tailing:

  • Column Degradation: Loss of the stationary phase's end-capping over time can expose more active silanol groups.[9]

  • Physical Issues: Column voids, a partially blocked inlet frit, or excessive extra-column volume (e.g., from using tubing with a large inner diameter) can cause tailing for all peaks in the chromatogram.[2][3]

  • Metal Contamination: Trace metal impurities within the silica matrix can increase the acidity of adjacent silanol groups, strengthening their interaction with basic analytes.[4][6]

Troubleshooting Workflow: A Systematic Approach

To effectively troubleshoot, it is crucial to distinguish between chemical and physical causes of peak tailing. The following workflow provides a logical path to a solution.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Chemical Solutions cluster_3 Physical Solutions start Observe Peak Tailing (Asymmetry > 1.2) diag_all Are ALL peaks tailing or just the analyte? start->diag_all chem_cause Chemical Cause: Analyte-Specific Interaction diag_all->chem_cause  Just the analyte phys_cause Physical Cause: System-Wide Issue diag_all->phys_cause All peaks   sol_ph Adjust Mobile Phase pH (e.g., pH < 3.0) chem_cause->sol_ph sol_frit Check/Replace Column Frit & Guard Column phys_cause->sol_frit sol_add Use Mobile Phase Additives (Buffer, TEA, Ion-Pair) sol_ph->sol_add sol_col Select a Different Column (High-Purity, End-capped) sol_add->sol_col sol_tubing Minimize Extra-Column Volume (Check Tubing/Fittings) sol_frit->sol_tubing sol_void Check for Column Void (Reverse Flush or Replace) sol_tubing->sol_void

Sources

Technical Support Center: Storage and Stability of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS No. 1011-59-2). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this critical pharmaceutical intermediate. Maintaining the integrity of this reagent is paramount for reproducible and successful experimental outcomes.

Core Stability Profile & Degradation Pathways

This compound is a versatile building block, but its utility is directly linked to its chemical purity. The molecule's structure, specifically the benzylic chloride moiety, is the primary site of potential degradation. Understanding these pathways is the first step toward prevention.

The main degradation routes are:

  • Hydrolysis: The carbon-chlorine bond is susceptible to nucleophilic attack by water. This reaction is often the most common degradation pathway if the material is exposed to ambient moisture. The benzylic position of the chlorine atom stabilizes the carbocation intermediate, potentially facilitating an SN1-type substitution to form the corresponding alcohol, 3-hydroxy-N,N-dimethyl-3-phenylpropan-1-amine.

  • Photodegradation: Benzylic chlorides are known to be sensitive to light, particularly in the UV spectrum.[1] Irradiation can induce homolytic cleavage of the C-Cl bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of impurities and a reduction in the purity of the starting material.

  • Thermal Degradation: While the compound is a solid with a relatively high melting point, elevated temperatures can accelerate both hydrolysis and other decomposition reactions.[2] Long-term storage at temperatures above the recommended range can lead to a significant loss of potency.

  • Base-Catalyzed Elimination: In the presence of a strong base, the compound can undergo an elimination reaction to form an alkene, N,N-dimethyl-3-phenylallyl-1-amine.[3] While less common during storage (as the compound is a hydrochloride salt), contamination with basic substances can trigger this pathway.

Degradation Pathway Triggering Factor(s) Primary Degradation Product Chemical Structure of Product
Hydrolysis Moisture, Humidity, Water3-hydroxy-N,N-dimethyl-3-phenylpropan-1-amineC₁₁H₁₇NO
Photodegradation UV Light, Direct SunlightComplex mixture (via radical intermediates)Varies
Thermal Degradation Elevated Temperatures (>25°C)Accelerates other pathwaysVaries
Elimination Basic ContaminantsN,N-dimethyl-3-phenylallyl-1-amineC₁₁H₁₅N

Recommended Storage & Handling Protocols

To mitigate the risks outlined above, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2°C to 8°C [2]Minimizes thermal degradation and slows the rate of hydrolytic reactions. While room temperature storage is sometimes cited for short periods, refrigerated conditions are optimal for long-term stability.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, providing robust protection against hydrolysis and potential oxidation.
Light Store in amber or opaque vials Protects the light-sensitive benzylic chloride from photodegradation.
Container Tightly sealed, non-reactive material (e.g., borosilicate glass) Prevents moisture ingress from the atmosphere. The container seal is the primary barrier.
State Solid, as supplied Do not store in solution for extended periods, as this dramatically increases the likelihood of degradation, especially hydrolysis.[5]
Handling Best Practices
  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the compound inside a glovebox or under a stream of inert gas (e.g., argon).

  • Minimize Exposure: Weigh out only the required amount of material for your experiment and promptly and securely reseal the main container.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing moisture or other reactive impurities.

Troubleshooting Guide: Investigating Potential Degradation

Inconsistent experimental results or changes in the physical appearance of the reagent may indicate degradation. This workflow provides a logical path to diagnose the issue.

Troubleshooting_Workflow start Observation: Inconsistent experimental results or change in physical appearance. visual_check Step 1: Visual Inspection - Color change (yellowing/browning)? - Clumping or deliquescence? - Inconsistent crystal form? start->visual_check analytical_check Step 2: Analytical Verification Perform purity analysis via HPLC or TLC. Compare to Certificate of Analysis (CoA). visual_check->analytical_check decision Does analytical data show new impurity peaks or a decrease in main peak area? analytical_check->decision storage_review Step 3: Storage Condition Review - Was container seal compromised? - Exposed to light, heat, or humidity? - Is storage log accurate? procure_new Action: Procure new, validated lot of starting material. storage_review->procure_new outcome_degraded Conclusion: Material is Degraded - Quarantine the lot. - Do not use in further experiments. decision->outcome_degraded  Yes outcome_ok Conclusion: Material is Stable - Review experimental protocol for other sources of error. decision->outcome_ok No   outcome_degraded->storage_review

Caption: Troubleshooting workflow for suspected compound degradation.

Analytical Method for Stability Assessment

A robust analytical method is required to confirm the purity of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[6][7]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method. It should be validated and optimized for your specific equipment and requirements.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Mobile Phase A: Mobile Phase B). Mix thoroughly.

    • This creates a stock solution of ~1 mg/mL. Further dilute as necessary to fall within the linear range of your detector.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm or 254 nm
Injection Volume 10 µL
  • Data Interpretation:

    • Pristine Sample: A chromatogram of a fresh, properly stored sample should show a single major peak at a characteristic retention time.

    • Degraded Sample: The presence of new peaks, particularly earlier-eluting peaks (which may correspond to more polar hydrolysis products), indicates degradation.

    • Quantification: The purity can be expressed as a percentage of the area of the main peak relative to the total area of all peaks (% Area). A significant decrease in the % Area of the main peak compared to the Certificate of Analysis indicates degradation.

Frequently Asked Questions (FAQs)

Q1: My sample has turned slightly yellow, but it is still a free-flowing powder. Can I still use it?

A slight color change is an early indicator of potential degradation. While it may not have significantly impacted the overall purity yet, it is a warning sign. It is strongly recommended to verify the purity using an analytical method like HPLC or TLC before using the material in a critical experiment.

Q2: I need to make an aqueous stock solution. How long will it be stable?

The compound is not stable in aqueous solutions for extended periods due to hydrolysis. Stock solutions should be prepared fresh for immediate use. If a solution must be stored, keep it at 2-8°C for no longer than 24 hours, though stability under these conditions must be experimentally verified for your specific concentration and buffer system.

Q3: What are the consequences of using degraded material in my synthesis?

Using degraded starting material can lead to several negative outcomes:

  • Lower reaction yields: As there is less active starting material, the yield of your desired product will decrease.

  • Formation of byproducts: Degradation products can react with your reagents, leading to new, unintended byproducts that complicate purification.

  • Inconsistent results: The variable purity of the starting material will lead to poor reproducibility between experiments.

Q4: Is it necessary to use an inert gas if the vial is tightly sealed?

For long-term storage, yes. While a good seal is the first line of defense, backfilling the vial with an inert gas like argon or nitrogen provides an extra layer of protection. It displaces any residual moisture-laden air trapped in the headspace of the vial, ensuring the most stable environment possible.

Q5: My lab stores this compound at room temperature. How concerned should I be?

For short-term use (i.e., a bottle that will be consumed within a few weeks), room temperature storage in a desiccator away from light may be acceptable if the lab environment is well-controlled.[4] However, for long-term archival or for lots that will be used over many months, refrigeration (2-8°C) is the best practice to ensure maximum shelf-life and prevent gradual degradation.[2]

References
  • Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. 30. Photosolvolysis of benzyl chlorides in tert-butyl alcohol. 2. Nature of excited states. OSTI.GOV. Available from: [Link]

  • Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. 30. Photosolvolysis of benzyl chlorides in tert-butyl alcohol. 2. Nature of excited states. Journal of the American Chemical Society. Available from: [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Cristol, S. J., & Bindel, T. H. (1980). Photochemcial transformations. 26. Sensitized and unsensitized photoreactions of some benzyl chlorides in tert-butyl alcohol. The Journal of Organic Chemistry. Available from: [Link]

  • Xiao, Z. Y., et al. (2022). Advanced Oxidation of Dodecyl Dimethyl Benzyl Ammonium Chloride by Vuv/Uv/Chlorine: Synergistic Effect, Radicals, and Degradation Pathway. ResearchGate. Available from: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available from: [Link]

  • PubMed Central. (n.d.). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Available from: [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Available from: [Link]

  • Jayawantrao Sawant College of Pharmacy & Research. (2019). Reaction Database for Pharmaceutical Processes. Available from: [Link]

  • Autechaux, A. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. Available from: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As a crucial intermediate in the manufacturing of various pharmaceutical agents, ensuring a high-yield, high-purity synthesis is paramount.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.

Overview of the Synthetic Pathway

The most prevalent and scalable route for synthesizing this compound involves a two-stage process. First, the precursor alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, is prepared. This is typically achieved via a Mannich reaction to form a β-amino ketone, which is subsequently reduced.[3] The second stage involves the chlorination of this precursor alcohol to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination Mannich Mannich Reaction (Acetophenone + Formaldehyde + Dimethylamine HCl) Ketone 3-(Dimethylamino)-1-phenylpropan-1-one Mannich->Ketone Reduction Ketone Reduction (e.g., NaBH4) Ketone->Reduction Alcohol 3-(Dimethylamino)-1-phenylpropan-1-ol Reduction->Alcohol Chlorination Chlorination (e.g., Thionyl Chloride) Alcohol->Chlorination Key Transition Product 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl Chlorination->Product G cluster_0 SN2 Pathway (Desired) Alcohol R-OH Intermediate R-O-S(O)Cl (Alkyl Chlorosulfite) Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product R-Cl Intermediate->Product + Cl⁻ (attack) Gases SO₂ + HCl G cluster_SN2 Substitution (SN2) cluster_E2 Elimination (E2) Intermediate Alkyl Chlorosulfite Intermediate Product Desired Product (R-Cl) Intermediate->Product Nucleophilic Attack (Favored by low temp) Impurity Alkene Impurity Intermediate->Impurity Proton Abstraction (Favored by high temp)

Sources

Technical Support Center: Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on identifying and mitigating common impurities to ensure the desired product quality.

Introduction to the Synthesis and Potential Impurities

The synthesis of this compound is a critical process for the development of various active pharmaceutical ingredients (APIs). A common and effective synthetic route involves a two-stage process:

  • Stage 1: The Mannich Reaction and Reduction. This stage begins with a Mannich reaction between acetophenone, formaldehyde, and dimethylamine hydrochloride to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride. This intermediate is then reduced to the corresponding alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol.

  • Stage 2: Chlorination. The final step involves the chlorination of the precursor alcohol with a reagent such as thionyl chloride to produce the target molecule, this compound.

Each of these stages presents unique challenges and the potential for impurity formation. This guide will address these issues in a question-and-answer format, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Impurities can arise from both stages of the synthesis. In Stage 1 (Mannich reaction and reduction), you may encounter:

  • Unreacted Acetophenone: Incomplete reaction can lead to the presence of the starting material.

  • 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich base ketone): Incomplete reduction of the ketone intermediate will result in its presence in the final product.

  • Bis-Mannich Products: If reaction conditions are not carefully controlled, a second aminomethyl group can be added to acetophenone.[1]

  • Formaldehyde Polymers: Paraformaldehyde can polymerize if not used under appropriate conditions.

In Stage 2 (Chlorination), potential impurities include:

  • Unreacted 3-(dimethylamino)-1-phenylpropan-1-ol: Incomplete chlorination will leave the starting alcohol in your product.

  • Elimination Byproducts: The acidic conditions and heat can lead to the formation of unsaturated byproducts.

  • Over-chlorination Products: In some cases, chlorination at other positions on the molecule can occur, though this is less common for this specific substrate.

Q2: How can I monitor the progress of the reaction to minimize unreacted starting materials?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Mannich reaction and the subsequent reduction and chlorination steps.[2] For the Mannich reaction, you can track the disappearance of acetophenone. For the reduction, you will monitor the conversion of the ketone to the alcohol. In the final chlorination step, the disappearance of the alcohol will indicate reaction completion.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is a highly effective method for purifying this compound. A common solvent system is a mixture of ethanol and water (e.g., 4:1 v/v), followed by cooling to induce crystallization.[3] This process can effectively remove most of the common impurities, leading to a product with a purity of ≥98% by HPLC.

Troubleshooting Guides

Stage 1: Mannich Reaction and Reduction

This stage is crucial for establishing the backbone of the molecule. The following troubleshooting guide addresses common issues encountered during the synthesis of the precursor alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol.

Diagram: Workflow for Stage 1 - Synthesis of 3-(dimethylamino)-1-phenylpropan-1-ol

stage1_workflow acetophenone Acetophenone mannich_reaction Mannich Reaction (Ethanol, reflux) acetophenone->mannich_reaction formaldehyde Formaldehyde formaldehyde->mannich_reaction dimethylamine_hcl Dimethylamine HCl dimethylamine_hcl->mannich_reaction ketone_intermediate 3-(dimethylamino)-1- phenylpropan-1-one HCl mannich_reaction->ketone_intermediate reduction Reduction (e.g., NaBH4 in Methanol) ketone_intermediate->reduction alcohol_product 3-(dimethylamino)-1- phenylpropan-1-ol reduction->alcohol_product

Caption: Workflow for the synthesis of the alcohol precursor.

Problem Potential Cause Troubleshooting Solution
Low yield of Mannich base ketone Incomplete reactionEnsure the reaction is refluxed for a sufficient time. Monitor by TLC.[1]
Poor quality of reagentsUse fresh, dry paraformaldehyde and high-purity dimethylamine hydrochloride.[2]
Incorrect stoichiometryDouble-check the molar ratios of the reactants.[1]
Formation of a significant amount of a bis-Mannich byproduct Excess formaldehyde or dimethylamineUse a slight excess of acetophenone or control the addition of the other reagents.[1]
Low yield of the alcohol after reduction Incomplete reductionEnsure a sufficient molar excess of the reducing agent (e.g., NaBH4) is used. Monitor the reaction by TLC.[2]
Decomposition of the reducing agentAdd the reducing agent portion-wise to a cooled solution to prevent rapid decomposition.[2]
Presence of the ketone intermediate in the final alcohol product Insufficient reduction time or reagentIncrease the reaction time or the amount of reducing agent.[2]
Stage 2: Chlorination

The final chlorination step is critical for obtaining the desired product. However, it can also introduce new impurities if not performed correctly.

Diagram: Workflow for Stage 2 - Chlorination of 3-(dimethylamino)-1-phenylpropan-1-ol

stage2_workflow alcohol_precursor 3-(dimethylamino)-1- phenylpropan-1-ol chlorination Chlorination (e.g., in Chloroform, reflux) alcohol_precursor->chlorination thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->chlorination final_product 3-Chloro-N,N-dimethyl-3- phenylpropan-1-amine HCl chlorination->final_product

Caption: Workflow for the final chlorination step.

Problem Potential Cause Troubleshooting Solution
Low yield of the final chlorinated product Incomplete reactionEnsure an adequate excess of thionyl chloride is used and that the reaction is heated for a sufficient duration.[4]
Decomposition of the productAvoid excessive heating or prolonged reaction times, which can lead to the formation of elimination byproducts.
Presence of unreacted alcohol in the final product Insufficient chlorinating agent or reaction timeIncrease the molar ratio of thionyl chloride to the alcohol and/or extend the reflux time. Monitor by TLC.
Formation of a dark-colored reaction mixture Side reactions with the amine functionalityThionyl chloride can react with amines.[5] While the tertiary amine in the substrate is less reactive than a primary or secondary amine, side reactions can still occur, especially at high temperatures. Consider adding the thionyl chloride at a lower temperature before heating to reflux.
Product is difficult to crystallize Presence of impuritiesPurify the crude product by washing with a non-polar solvent to remove some byproducts before attempting recrystallization. Ensure the correct solvent system is used for recrystallization.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Isopropanol

  • Concentrated Hydrochloric Acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

Procedure:

  • Mannich Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylamine hydrochloride (1.1 equivalents).[2]

    • Add isopropanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL).[2]

    • Heat the mixture to reflux and maintain for at least 10 hours. Monitor the reaction's progress by TLC.[2]

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[2]

    • Collect the solid product by vacuum filtration and wash with cold isopropanol.[2]

  • Reduction:

    • Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (1 equivalent) in methanol.[2]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.[2]

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.[2]

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(dimethylamino)-1-phenylpropan-1-ol.

Protocol 2: Synthesis of this compound

Materials:

  • 3-(Dimethylamino)-1-phenylpropan-1-ol

  • Thionyl chloride (SOCl₂)

  • Chloroform (or another suitable inert solvent)

  • Ethanol

  • Water

Procedure:

  • Chlorination:

    • Dissolve the crude 3-(dimethylamino)-1-phenylpropan-1-ol (1 equivalent) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[4]

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (at least 1.2 equivalents) dropwise to the stirred solution.[4]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[4]

    • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a hot 4:1 mixture of ethanol and water.[3]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven.

References

  • Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? | ResearchGate. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. - Unknown Source.
  • Organic chem question: What is the result of reacting an amine with SOCl2? I can't find it online or in any of my class notes. : r/chemistry - Reddit. Available at: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. - Unknown Source.
  • Supporting Information - Contents - The Royal Society of Chemistry. Available at: [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]

  • A New Reaction of Thionyl Chloride with a Carboxylic Acid in the Presence of a Tertiary Amine. An X-Ray Crystallographic Proof of Structure of α-Chloro-α-chlorosulfenyl-4-nitro-2,5-dimethoxyphenylacetyl Chloride | Journal of the American Chemical Society. Available at: [Link]

  • CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. - Unknown Source.
  • CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate - Google Patents.
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • Let's Talk About the Mannich -- It's EASY, I Promise! - YouTube. Available at: [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. Available at: [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. - Unknown Source.
  • Thesis Cosimo Boldrini.indb - the University of Groningen research portal. Available at: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1) - PubChem. Available at: [Link]

  • Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - ResearchGate. Available at: [Link]

  • CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents.
  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. Available at: [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. Available at: [Link]

  • CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents.
  • Reaction of an alcohol with thionyl chloride in the presence of a tertiar.. - Filo. Available at: [Link]

  • Identify the product of the following reaction: O / \ | | \ / -- .. - Filo. Available at: [Link]

  • CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8 - YouTube. Available at: [Link]

Sources

Navigating the Scale-Up of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to a pilot plant. As Senior Application Scientists, we understand that scaling up a chemical process introduces a new set of challenges that require careful consideration of reaction kinetics, thermodynamics, and safety. This resource is structured to address these challenges head-on, providing practical, experience-driven advice to ensure a successful and efficient scale-up campaign.

I. The Synthetic Pathway: From Precursor to Product

The most common and scalable synthetic route to this compound involves the chlorination of the precursor alcohol, 3-(dimethylamino)-1-phenylpropan-1-ol, using a chlorinating agent such as thionyl chloride (SOCl₂). This is followed by the formation of the hydrochloride salt.

Synthesis_Pathway Precursor 3-(Dimethylamino)-1-phenylpropan-1-ol Chlorination Chlorination with Thionyl Chloride (SOCl₂) Precursor->Chlorination Intermediate 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (Free Base) Chlorination->Intermediate HCl_Salt_Formation HCl Salt Formation Intermediate->HCl_Salt_Formation Product 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl HCl_Salt_Formation->Product

II. Troubleshooting Guide: From Lab to Pilot Plant

Scaling up the chlorination of 3-(dimethylamino)-1-phenylpropan-1-ol with thionyl chloride presents several challenges. This section provides a troubleshooting guide for common issues encountered during this process.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
1. Low Yield - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of product: Prolonged exposure to high temperatures or acidic conditions. - Loss during work-up: Inefficient extraction or product precipitating out in the aqueous layer.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction to completion. - Temperature Control: Maintain the reaction temperature within the optimal range. A runaway reaction can lead to side products. - pH Control during Work-up: Carefully control the pH during the quenching and extraction steps to minimize product degradation and ensure efficient partitioning into the organic layer.
2. Impurity Formation - Over-chlorination: Reaction of thionyl chloride with other functional groups. - Elimination byproducts: Formation of alkenes due to the basicity of the amine and elevated temperatures. - Unreacted starting material: Incomplete reaction.- Controlled Reagent Addition: Add thionyl chloride dropwise at a controlled temperature to minimize localized overheating and side reactions.[1] - Solvent Selection: Use an appropriate inert solvent (e.g., dichloromethane, toluene) to ensure good heat transfer and solubility of reactants. - Purification: Develop a robust crystallization procedure to effectively remove impurities. An ethanol/water mixture is a good starting point for recrystallization.[2]
3. Poor Product Quality (Color, Purity) - Residual solvent: Inadequate drying of the final product. - Presence of colored impurities: Formation of degradation products. - Incorrect crystalline form (polymorphism). - Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. - Charcoal Treatment: Consider a charcoal treatment of the solution before crystallization to remove colored impurities. - Controlled Crystallization: Control the cooling rate and agitation during crystallization to ensure the formation of the desired crystal form and size.[3]
4. Difficult Isolation/Crystallization - Oily product: The free base is often an oil, and incomplete salt formation can lead to difficulties in isolation. - Supersaturation issues: The product may be too soluble in the chosen solvent system. - Emulsion formation during work-up. - Complete Salt Formation: Ensure complete conversion to the hydrochloride salt by using a slight excess of HCl. The salt is typically a crystalline solid.[4] - Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent mixture for crystallization that provides good recovery and purity. - Break Emulsions: Add brine or adjust the pH to break emulsions during the aqueous work-up.
5. Safety Concerns - Exothermic reaction: The reaction with thionyl chloride is highly exothermic. - Evolution of toxic gases (HCl, SO₂): Byproducts of the reaction. - Handling of corrosive reagents. - Process Safety Management: Conduct a thorough process hazard analysis (PHA) before scaling up. - Efficient Cooling: Ensure the pilot plant reactor has adequate cooling capacity to control the exotherm.[3] - Scrubber System: Use a caustic scrubber to neutralize the off-gases (HCl and SO₂) before venting.[5] - Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, goggles, and lab coats.[6][7][8]

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical process parameter to control during the chlorination step at pilot scale?

A1: Temperature control is arguably the most critical parameter. The reaction of 3-(dimethylamino)-1-phenylpropan-1-ol with thionyl chloride is highly exothermic. In a large reactor, inefficient heat removal can lead to a runaway reaction, resulting in the formation of impurities and posing a significant safety hazard. A controlled, slow addition of thionyl chloride and a robust cooling system are essential.

Q2: How can I minimize the formation of the elimination byproduct (alkene)?

A2: The formation of the corresponding alkene is a common side reaction, often promoted by excess base or high temperatures. To minimize this, ensure that the reaction is carried out under acidic conditions (the starting material is an amine that can act as a base). The dropwise addition of thionyl chloride at a controlled low temperature will also help to suppress this side reaction.

Q3: What are the best practices for handling and quenching thionyl chloride in a pilot plant?

A3: Thionyl chloride is corrosive and reacts violently with water.[9] All handling should be done in a well-ventilated area, and personnel must wear appropriate PPE. For quenching, a slow, controlled addition of the reaction mixture to a cooled, stirred solution of a base (e.g., sodium bicarbonate or sodium hydroxide solution) is recommended. The quench should be performed in a reactor equipped with a scrubber to handle the off-gassing of SO₂ and HCl.

Q4: What analytical techniques are recommended for in-process control and final product analysis?

A4: For in-process control, High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the starting material and the formation of the product. For final product analysis, a combination of techniques should be used:

  • HPLC: To determine purity and quantify impurities.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Karl Fischer Titration: To determine the water content.

  • Gas Chromatography (GC): To quantify residual solvents.

Q5: What are the key considerations for the crystallization of this compound at a larger scale?

A5: Key considerations for large-scale crystallization include:

  • Solvent Selection: The chosen solvent system should provide a good yield of high-purity product and be safe and practical for use in a pilot plant. An ethanol/water mixture is a good starting point.[2]

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling profile is generally preferred over rapid cooling.

  • Agitation: The type and speed of agitation can influence crystal size distribution and prevent the settling of solids.

  • Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can help control crystallization and ensure consistency between batches.

IV. Experimental Protocol: Pilot Plant Synthesis

This protocol outlines a general procedure for the synthesis of this compound at a pilot plant scale. Note: This is a representative protocol and must be adapted and optimized based on specific equipment and safety assessments.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 3-(dimethylamino)-1-phenylpropan-1-ol and an appropriate inert solvent (e.g., dichloromethane).

2. Chlorination:

  • Cool the reactor contents to 0-5 °C.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) to the reactor via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC.

3. Work-up and Extraction:

  • Once the reaction is complete, carefully quench the reaction mixture by transferring it to a separate vessel containing a cooled, stirred aqueous solution of sodium bicarbonate. Ensure the off-gases are directed to a scrubber.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent to recover any remaining product.

  • Combine the organic layers and wash with brine.

4. Solvent Swap and Salt Formation:

  • Concentrate the organic layer under reduced pressure.

  • Add a suitable solvent for crystallization (e.g., ethanol).

  • Cool the solution and bubble dry HCl gas through it, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until the pH is acidic.

5. Crystallization and Isolation:

  • Stir the mixture and allow the product to crystallize. A controlled cooling profile may be necessary.

  • Isolate the crystalline product by filtration.

  • Wash the filter cake with a cold solvent to remove any remaining impurities.

  • Dry the product under vacuum at a suitable temperature.

Pilot_Plant_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Quality Control Reactor Charging Reactor Charging Controlled Chlorination Controlled Chlorination Reactor Charging->Controlled Chlorination SOCl₂ addition Reaction Monitoring (HPLC) Reaction Monitoring (HPLC) Controlled Chlorination->Reaction Monitoring (HPLC) In-process control Quenching Quenching Reaction Monitoring (HPLC)->Quenching Completion Extraction Extraction Quenching->Extraction Solvent Swap Solvent Swap Extraction->Solvent Swap HCl Salt Formation HCl Salt Formation Solvent Swap->HCl Salt Formation Crystallization Crystallization HCl Salt Formation->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Final Product Analysis Final Product Analysis Filtration & Drying->Final Product Analysis QC checks Release Release Final Product Analysis->Release

V. Critical Process Parameters Summary

Process Step Parameter Lab Scale Pilot Plant Scale Justification
Chlorination Temperature0-25 °C0-10 °C (during addition)To control the highly exothermic reaction and minimize side products.
Reagent Addition Rapid/Dropwise Slow, controlled additionTo ensure efficient heat removal and prevent localized overheating.
Off-gas HandlingFume hoodCaustic scrubberTo neutralize toxic and corrosive HCl and SO₂ gases.[5]
Crystallization Cooling RateNatural coolingControlled cooling profileTo control crystal size, purity, and polymorphism.[3]
AgitationMagnetic stirrerMechanical stirrerTo ensure homogeneity and prevent solids from settling.
SeedingOptionalRecommendedTo ensure batch-to-batch consistency and control crystal morphology.

VI. References

  • Standard Operating Procedure for Thionyl Chloride. (2013). Retrieved from a university environmental health and safety website.

  • Thionyl chloride MSDS. Actylis Lab Solutions. (2010). Retrieved from a chemical supplier's website.

  • Thionyl Chloride Material Safety Data Sheet. Bionium. Retrieved from a chemical supplier's website.

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from the New Jersey Department of Health website.

  • Thionyl chloride Product Safety Assessment. Lanxess. Retrieved from the manufacturer's website.

  • Struggling with large scale recrystallization. Reddit. (2021). Retrieved from [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Retrieved from [Link]

  • (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate. (2013). Google Patents. Retrieved from

  • Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Retrieved from a chemical supplier's website.

  • Preparation method of 2, 3-dichloro-N, N-dimethylpropylamine. (1990). Google Patents. Retrieved from

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • Chlorination Using Thionyl Chloride. Royal Society of Chemistry. (2022). Retrieved from a scientific publisher's website.

  • 3-chloro-N,N-dimethyl-3-phenylpropan-1-amine. Opulent Pharma. Retrieved from a pharmaceutical services company's website.

  • Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. (2010). Google Patents. Retrieved from

  • Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride. Mol-Instincts. Retrieved from a chemical database website.

  • 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. ChemicalBook. Retrieved from a chemical database website.

  • N,N-DIMETHYL-3-PHENYL-3-CHLOROPROPYLAMINE HYDROCHLORIDE. ChemicalBook. (2024). Retrieved from a chemical database website.

  • Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2008). Google Patents. Retrieved from

  • JAYAWANTRAO SAWANT COLLEGE OF PHARMACY & RESEARCH. (2019). Retrieved from an academic institution's website.

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. MedChemExpress. Retrieved from a biochemical supplier's website.

  • Treatment method of tail gas from chlorination reaction of thionyl chloride. (2008). Google Patents. Retrieved from

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. (2005). Retrieved from [Link]

  • Manufacturing Process. Retrieved from a government environmental protection agency website.

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine. PubChem. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021). Retrieved from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. (2013). Retrieved from a chemical synthesis journal's website.

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development. (2020). Retrieved from [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine. ChemScene. Retrieved from a chemical supplier's website.

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. (2011). Retrieved from a chemistry journal's website.

  • 3-Chloro-N,N-dimethylpropan-1-amine. Biosynth. Retrieved from a chemical supplier's website.

  • 3-Chloro-N,N-dimethylpropan-1-amine. BLDpharm. Retrieved from a chemical supplier's website.

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride (CAS: 5407-04-5). This molecule is a critical pharmaceutical intermediate, notably in the production of tricyclic antidepressants and phenothiazine derivatives.[1][2] The efficiency and purity of its synthesis are paramount, with catalyst selection being a pivotal factor in achieving optimal outcomes.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind catalyst choice and provides detailed troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what is the role of a "catalyst" in each?

The most established method for synthesizing this compound and its analogs is the Mannich reaction .[1] This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For this specific target molecule, the reactants are typically acetophenone, dimethylamine hydrochloride, and a formaldehyde source (like paraformaldehyde).

In this classic route, a "catalyst" in the traditional sense is not added. Instead, the reaction is promoted by the acidic conditions, often provided by the amine hydrochloride salt itself. The acid protonates the formaldehyde and acetophenone, facilitating the formation of the key electrophilic N,N-dimethylmethyleneammonium (Eschenmoser's salt) intermediate, which then reacts with the enol form of acetophenone.

A more modern approach involves reductive amination . This pathway offers high selectivity and milder conditions but requires a true catalyst, typically a transition metal complex.[3][4] This method would involve reacting a suitable keto-amine precursor with a hydrogen source in the presence of a catalyst.

Q2: In the context of the Mannich reaction, what issues can arise that might be solved by catalytic approaches?

While effective, the traditional Mannich reaction can suffer from several drawbacks:

  • Harsh Conditions: It often requires refluxing in solvents like ethanol, which can lead to side reactions.

  • Byproduct Formation: Self-condensation of the ketone or polymerization of formaldehyde can occur, complicating purification and reducing yield.

  • Stoichiometric Reagents: The reaction relies on stoichiometric amounts of acid, which can generate significant waste.

These challenges have driven research into alternative, truly catalytic methods that offer milder conditions, higher selectivity, and better atom economy.[4]

Q3: What are the advantages of using modern transition-metal catalysts for amine synthesis?

Modern catalytic methods, such as direct reductive amination, offer significant advantages.[4] Transition metal catalysts, particularly those based on iridium, ruthenium, and nickel, are highly effective.[3][4][5]

Key Advantages:

  • High Selectivity: These catalysts can precisely control N-alkylation, minimizing the formation of over-alkylated byproducts.[4][6]

  • Mild Reaction Conditions: Many of these reactions can be performed at lower temperatures (40-80 °C) compared to traditional methods.[6]

  • High Functional Group Tolerance: Modern catalysts are often compatible with a wide range of functional groups, preventing their reduction or degradation.[6]

  • Improved Atom Economy: By operating catalytically and often using greener reducing agents like formic acid or hydrogen gas, these methods reduce waste.[3][4]

Catalyst Selection and Optimization Guide
Q4: How do I choose between the traditional Mannich reaction and a modern catalytic approach?

The choice depends on your specific objectives, including scale, required purity, available equipment, and cost considerations.

ParameterTraditional Mannich ReactionModern Catalytic Reductive Amination
"Catalyst" Acid-promoted (e.g., from amine HCl salt)Transition Metal Complex (e.g., Iridium or Ruthenium-based)[5][6]
Key Reactants Ketone, Amine HCl, Formaldehyde Source[1]Carbonyl Compound, Amine, Hydrogen Source[3]
Typical Conditions Refluxing temperatures, protic solvents (e.g., ethanol)Mild temperatures (40-80 °C), various solvents[6]
Primary Advantages Well-established, inexpensive reagentsHigh selectivity, mild conditions, high yield, low catalyst loading
Common Issues Byproduct formation, potentially harsh conditions, waste generationCatalyst cost, sensitivity to air/moisture, need for inert atmosphere[7]
Best For... Initial lab-scale synthesis, proof-of-conceptProcess development, large-scale manufacturing, high-purity applications
Q5: I've opted for a modern reductive amination approach. What are the key parameters to optimize?

When developing a reductive amination protocol, several factors are critical for success.

  • Catalyst Choice: Iridium catalysts with picolinamide (PA) or quinolinol (QN) ligands are excellent for synthesizing secondary and tertiary amines from carbonyl compounds.[6] For sterically hindered substrates, specific ligand modifications can improve yield.[6]

  • Hydrogen Source: Formic acid or ammonium formate are convenient and effective hydrogen sources that avoid the need for high-pressure hydrogenation equipment.[3][6] Typically, 3-5 equivalents are used.

  • Solvent: The choice of solvent (e.g., ethanol, water) must ensure the solubility of all reactants and reagents. Ethanol is often a good starting point for ammonium formate systems.[6]

  • Temperature: Reactions are generally run between 40 °C and 80 °C. The optimal temperature will balance reaction rate against catalyst stability and byproduct formation.[6]

  • Catalyst Loading: High catalytic activity is a hallmark of these systems, with substrate-to-catalyst ratios (S/C) potentially reaching 10,000.[6] However, initial screening should start with higher loadings (e.g., 1-2 mol%).

Troubleshooting Guide
Q6: My reaction yield is low. What are the most common catalyst-related problems?

Low yield is a frequent issue. Before investigating other parameters, assess the catalytic system. The following decision tree can guide your troubleshooting process.

G start Low Yield Observed cause1 Catalyst Inactivity? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate/Reagent Issue? start->cause3 cause1->cause2 No sol1a Is the catalyst air/moisture sensitive? Ensure proper handling under inert gas. cause1->sol1a Yes cause2->cause3 No sol2a Is temperature too low/high? Optimize temperature. High temps can degrade catalyst. cause2->sol2a Yes sol3a Are reagents pure? Use freshly purified starting materials. cause3->sol3a Yes sol1b Was the correct precatalyst/ligand ratio used? sol1a->sol1b sol1c Is the catalyst inhibited? Amine groups can coordinate to the metal center. Consider slower addition of amine. sol1b->sol1c sol2b Is mixing inefficient? Ensure vigorous stirring, especially in multiphasic systems. sol2a->sol2b sol2c Incorrect solvent? Verify solubility of all components. sol2b->sol2c sol3b Side reactions occurring? Monitor by TLC/LC-MS to identify byproducts. sol3a->sol3b

Caption: Troubleshooting flowchart for low reaction yield.

Q7: I am observing significant byproduct formation, such as an alcohol or over-alkylated amine. How can catalyst choice or reaction conditions help?

Byproduct formation is often a selectivity issue that can be addressed directly.

  • Alcohol Byproduct: If you observe the reduction of the carbonyl group to an alcohol, it indicates that the reduction is competing with or outpacing the imine formation and subsequent reduction.

    • Solution: Increasing the amine equivalent can shift the equilibrium toward imine formation.[6] Changing the solvent can also influence the relative rates of these competing reactions.

  • Over-alkylation: In the synthesis of secondary amines, the product can sometimes react further to form a tertiary amine.

    • Solution: This is where catalyst selection is critical. Certain iridium catalysts with picolinamide ligands (e.g., Ir-PA1, Ir-PA2) are specifically designed to be highly selective for secondary amine synthesis and prevent over-alkylation.[6]

Advanced Topics & Experimental Protocols
Q8: Could a Phase-Transfer Catalyst (PTC) be beneficial for this synthesis?

A Phase-Transfer Catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful when dealing with a reaction between an organic-soluble substrate and a water-soluble reagent.

Applicability: In the context of the Mannich reaction, if you are using an inorganic base (like NaOH or K₂CO₃) that is in an aqueous or solid phase to deprotonate the acetophenone, while the ketone itself is in an organic solvent, a PTC could be highly effective. The PTC (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) would transport the hydroxide or carbonate anion into the organic phase to act as the base.[8][9]

Benefits of PTC:

  • Eliminates the need for expensive, anhydrous polar aprotic solvents.

  • Can increase reaction rates and yields.[9]

  • Allows for milder reaction conditions.

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase Base_aq Base (e.g., OH⁻) PTC_Base_aq [Q⁺OH⁻] Ion Pair Base_aq->PTC_Base_aq Forms Ion Pair PTC_aq PTC Cation (Q⁺) PTC_Base_org [Q⁺OH⁻] Ion Pair PTC_Base_aq->PTC_Base_org Transfers Across Interface Substrate_org Substrate (R-H) Product_org Product (R⁻) Substrate_org->Product_org Deprotonation PTC_Base_org->Substrate_org

Caption: Generalized mechanism of Phase-Transfer Catalysis.

Q9: Can you provide a general protocol for screening catalysts for a reductive amination synthesis?

This protocol is a starting point for screening transition metal catalysts for the synthesis of a tertiary amine via reductive amination. Safety Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol: Catalyst Screening for Reductive Amination

  • Reactor Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the carbonyl substrate (1.0 mmol, 1.0 equiv).

    • Add the catalyst (e.g., Ir-QN1, 0.01 mmol, 1 mol%) and the amine (e.g., dimethylamine, 1.2 mmol, 1.2 equiv).

    • Seal the vial with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere, which is critical for many transition metal catalysts.[7]

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., 5 mL of ethanol) via syringe.

    • Add the hydrogen source (e.g., formic acid, 5.0 mmol, 5.0 equiv) dropwise via syringe.[6]

  • Reaction:

    • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 60 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup and Analysis:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the crude yield and purity (e.g., by ¹H NMR or GC-MS).

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel to isolate the desired amine.[10]

References
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • BenchChem. (n.d.). This compound | 1011-59-2.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.
  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis.
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride is a critical chemical intermediate in the pharmaceutical industry.[1] Its structural features make it a versatile building block for the synthesis of several active pharmaceutical ingredients (APIs), most notably tricyclic antidepressants like imipramine and phenothiazine derivatives such as chlorpromazine.[1][2][3] The precise and efficient synthesis of this compound is paramount to ensure the purity, efficacy, and safety of the final drug products.[1]

This guide provides an in-depth comparison of the primary synthetic methodologies for producing this compound. We will dissect two prominent routes: the classical Mannich reaction pathway and a modern stereoselective approach starting from a chiral precursor. The objective is to furnish researchers and process chemists with a comprehensive understanding of the underlying principles, procedural nuances, and a comparative analysis of the strengths and limitations of each method.

Method 1: The Mannich Reaction Pathway

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbonyl compound.[4] This three-component condensation reaction provides a direct and robust method for forming β-aminoketones, which serve as key precursors to the target compound.[2][5]

Chemical Principle & Causality

The synthesis begins with a classic Mannich condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride.[5][6] The reaction is typically catalyzed by a small amount of strong acid, like hydrochloric acid, in a protic solvent such as ethanol.[6] The mechanism initiates with the formation of the electrophilic dimethylaminomethyl cation, also known as the Eschenmoser's salt cation, from dimethylamine and formaldehyde.[4][7] The enol form of acetophenone then acts as a nucleophile, attacking this cation to form the β-aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, which is isolated as its hydrochloride salt (a Mannich base).[2][4]

To arrive at the final product, the carbonyl group of the Mannich base must first be reduced to a secondary alcohol. Subsequently, this hydroxyl group is converted to the target chloride via a nucleophilic substitution reaction, typically using a chlorinating agent like thionyl chloride (SOCl₂).[2] This final step is crucial and must be controlled to prevent side reactions.

Experimental Protocol: Mannich Reaction Route

Step 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride (Mannich Base) [6]

  • To a 500 mL round-bottomed flask equipped with a reflux condenser, add acetophenone (60 g, 0.5 mole), dimethylamine hydrochloride (52.7 g, 0.65 mole), and paraformaldehyde (19.8 g, 0.22 mole).

  • Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The initial two-phase mixture will become a homogeneous solution as the paraformaldehyde dissolves.[6]

  • Filter the hot, yellowish solution to remove any impurities.

  • Transfer the warm filtrate to a 1 L Erlenmeyer flask and add 400 mL of acetone to induce crystallization.

  • Allow the solution to cool to room temperature, then chill overnight in a refrigerator.

  • Collect the crystalline product by filtration, wash with a small volume of cold acetone, and dry to yield crude β-dimethylaminopropiophenone hydrochloride.

Step 2: Reduction of the Carbonyl Group

  • Dissolve the Mannich base from Step 1 in an appropriate solvent like methanol or ethanol in a reaction flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction temperature. The choice of a mild reducing agent is critical to selectively reduce the ketone without affecting other functional groups.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water, and then acidify with dilute HCl.

  • Extract the product, 3-(dimethylamino)-1-phenylpropan-1-ol, with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 3: Chlorination of the Alcohol [2]

  • Dissolve the alcohol from Step 2 in an anhydrous, non-polar solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (SOCl₂) dropwise. This step is highly exothermic and releases HCl gas, requiring proper ventilation. The use of SOCl₂ is effective for converting the hydroxyl group into a good leaving group and immediate substitution by chloride.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed.

  • Evaporate the solvent and excess thionyl chloride under vacuum.

  • The resulting crude product is triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/acetone) to yield pure this compound.

Visualizing the Mannich Pathway

Mannich_Pathway cluster_reactants Starting Materials Acetophenone Acetophenone Mannich_Base 3-(Dimethylamino)-1-phenyl propan-1-one HCl Acetophenone->Mannich_Base Mannich Reaction (EtOH, HCl, Reflux) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Mannich Reaction (EtOH, HCl, Reflux) Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Base Mannich Reaction (EtOH, HCl, Reflux) Intermediate_Alcohol 3-(Dimethylamino)-1-phenyl propan-1-ol Mannich_Base->Intermediate_Alcohol Reduction (e.g., NaBH₄) Final_Product 3-Chloro-N,N-dimethyl-3- phenylpropan-1-amine HCl Intermediate_Alcohol->Final_Product Chlorination (SOCl₂)

Caption: The three-step synthesis via the Mannich reaction.

Method 2: Stereoselective Synthesis from a Chiral Precursor

For many modern pharmaceuticals, stereochemistry is critical to therapeutic activity. The synthesis of specific enantiomers, such as the (S)-enantiomer required for dapoxetine, necessitates a stereoselective approach.[8] This method starts with a chiral building block to ensure the final product has the desired stereoconfiguration.

Chemical Principle & Causality

This route begins with a pre-existing chiral molecule, (R)-3-chloro-1-phenylpropan-1-ol.[8] The key to this synthesis is a nucleophilic substitution reaction where the stereocenter is already established. The hydroxyl group of the starting alcohol is a poor leaving group and must first be "activated." This is achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine.[8]

This sulfonate ester is an excellent leaving group. The subsequent reaction with dimethylamine proceeds via an Sₙ2 mechanism. This bimolecular substitution typically results in an inversion of stereochemistry at the chiral center. Therefore, starting with the (R)-alcohol leads to the (S)-amine product. Finally, the tertiary amine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas.[8]

Experimental Protocol: Stereoselective Route[8]

Step 1: Activation of the Chiral Alcohol

  • Dissolve (R)-3-chloro-1-phenylpropan-1-ol (1.0 equiv) in anhydrous DCM or pyridine in a flask under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (or methanesulfonyl chloride) (approx. 1.1 equiv) portion-wise. The base (pyridine as solvent or added triethylamine) neutralizes the HCl generated during the reaction.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature until the alcohol is fully consumed (monitored by TLC).

  • Perform an aqueous workup to remove the base and its salt. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield the crude sulfonate ester.

Step 2: Nucleophilic Substitution with Dimethylamine

  • Dissolve the sulfonate ester from Step 1 in a suitable polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

  • Add an excess of dimethylamine (either as a solution in THF or bubbled as a gas) to the reaction mixture at room temperature. The reaction may need to be heated in a sealed vessel to proceed at a reasonable rate.

  • Stir until the substitution is complete.

  • Remove the solvent and excess dimethylamine under reduced pressure.

  • Purify the resulting free amine, (S)-3-chloro-N,N-dimethyl-3-phenylpropan-1-amine, by column chromatography or distillation.

Step 3: Hydrochloride Salt Formation

  • Dissolve the purified amine from Step 2 in a dry, ether-based solvent like diethyl ether or MTBE.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-protic solvent.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by filtration, wash with cold dry ether, and dry under vacuum to obtain the final, enantiomerically pure product.[8]

Visualizing the Stereoselective Pathway

Chiral_Pathway Chiral_Alcohol (R)-3-chloro-1-phenyl propan-1-ol Activated_Ester Intermediate Sulfonate Ester (e.g., Tosylate) Chiral_Alcohol->Activated_Ester Activation (TsCl, Pyridine) Free_Amine (S)-3-chloro-N,N-dimethyl-3- phenylpropan-1-amine Activated_Ester->Free_Amine Sₙ2 Substitution (Dimethylamine) Final_Product (S)-3-Chloro-N,N-dimethyl-3- phenylpropan-1-amine HCl Free_Amine->Final_Product Salt Formation (Dry HCl)

Caption: The stereoselective synthesis from a chiral alcohol.

Comparative Analysis

FeatureMannich Reaction PathwayStereoselective Pathway
Starting Materials Acetophenone, formaldehyde, dimethylamine HCl (common, inexpensive)Chiral (R)-3-chloro-1-phenylpropan-1-ol (specialized, more expensive)
Number of Steps 3 (Mannich condensation, reduction, chlorination)3 (Activation, substitution, salt formation)
Stereochemical Control None; produces a racemic mixtureHigh; produces a specific enantiomer (e.g., S-enantiomer)[8]
Key Reactions Mannich Condensation, Carbonyl Reduction, Nucleophilic SubstitutionSulfonate Ester Formation, Sₙ2 Amination
Yield & Purity Generally moderate to good yields; purity depends on purification at each step.Often high yields; can achieve high enantiomeric and chemical purity.
Scalability Well-established and highly scalable for industrial production.[1]Scalable, but cost of chiral starting material can be a factor.
Primary Application Synthesis of racemic APIs like chlorpromazine.Synthesis of enantiomerically pure APIs like dapoxetine.[8]
Advantages Cost-effective, uses readily available reagents.Provides access to single enantiomers, crucial for modern drug development.
Disadvantages Lack of stereocontrol, produces racemic waste if a single enantiomer is needed.Higher cost of starting materials, requires careful control to prevent racemization.

Conclusion

The choice between the Mannich reaction pathway and a stereoselective synthesis for this compound is dictated entirely by the requirements of the final product.

The Mannich reaction remains a powerful and economically viable method for the large-scale production of the racemic compound. Its reliance on cheap, commodity starting materials makes it ideal for applications where stereochemistry is not a concern.

Conversely, the stereoselective route is indispensable in modern pharmaceutical development, where the therapeutic and safety profile of a drug is often linked to a single enantiomer. While the initial investment in a chiral starting material is higher, this pathway delivers the high degree of stereochemical purity demanded by regulatory bodies and for optimal drug efficacy. This method exemplifies the precision required in contemporary API synthesis.

Ultimately, a thorough understanding of both methodologies allows chemists to make informed decisions based on the specific economic, regulatory, and scientific goals of their project.

References

  • Benchchem. (n.d.). This compound | 1011-59-2.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Exploring the Synthesis and Applications of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Wikipedia. (n.d.). Eschenmoser's salt.
  • SUST Repository. (n.d.). Mannich Reaction.
  • Google Patents. (n.d.). CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.
  • ResearchGate. (n.d.). Synthesis of Mannich bases hydrochloride 1.
  • Google Patents. (n.d.). CN102617509A - Chlorpromazine hydrochloride synthesis process.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.

Sources

A Senior Application Scientist's Guide to Purity Analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purity of starting materials and intermediates is a cornerstone of robust and reproducible drug development. For compounds like 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, even minor impurities can have significant downstream consequences.[1][2] This guide presents a comprehensive, multi-technique framework for the comparative purity analysis of this compound from different suppliers. It is designed for researchers, quality control analysts, and process chemists to move beyond reliance on supplier Certificates of Analysis (CoA) and establish an independent, data-driven basis for material qualification. We will detail the requisite experimental protocols, explain the scientific rationale behind each technique, and provide a logical workflow for data interpretation and supplier selection.

Introduction: The Criticality of Intermediate Purity

This compound is a versatile chemical building block.[3] Its molecular structure features a reactive benzylic chloride, a tertiary amine, and a phenyl group, making it a precursor for various active pharmaceutical ingredients (APIs). Impurities in this intermediate can arise from starting materials, by-products of incomplete reactions, or degradation.[1][4] These impurities can carry through to the final API, potentially impacting its efficacy, safety, and stability.

Therefore, an orthogonal and rigorous analytical assessment is not merely a quality control checkbox; it is a fundamental aspect of risk mitigation in the pharmaceutical development pipeline. This guide will use a hypothetical scenario involving three distinct suppliers to illustrate a best-practice approach to purity verification.

Hypothetical Supplier Specifications:

To provide a practical context, let us consider three fictional suppliers and their stated specifications on their CoAs.

ParameterSupplier A ("ApexChemia")Supplier B ("BioSynth Solutions")Supplier C ("PureGrade Intermediates")
Appearance White to off-white crystalline powderWhite crystalline powderWhite to off-white powder
Purity (HPLC) ≥ 99.0%≥ 99.5%≥ 98.5%
Identification Conforms to structureConforms to structureConforms to structure
Water Content ≤ 0.5%≤ 0.5%≤ 1.0%
Melting Point 187-190 °C188-191 °C186-192 °C

These CoAs provide a baseline, but our objective is to generate independent data to verify these claims and, more importantly, to uncover what the CoA might not explicitly detail, such as the profile of unknown impurities.

The Analytical Workflow: A Multi-Pronged Strategy

A single analytical technique is insufficient for a comprehensive purity assessment. A robust evaluation relies on an orthogonal approach, where different methods provide complementary information. Our workflow is designed to confirm identity, quantify the main component, profile organic and inorganic impurities, and assess physical properties.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Quantitative Analysis & Impurity Profiling cluster_3 Phase 4: Data Synthesis & Decision Sample Receive Samples (Supplier A, B, C) Visual Visual & Physical Inspection Sample->Visual FTIR FTIR Spectroscopy Visual->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR HPLC HPLC-UV (Purity Assay, Impurities) NMR->HPLC GC Headspace GC-MS (Residual Solvents) NMR->GC KF Karl Fischer Titration (Water Content) NMR->KF Ash Sulphated Ash (Inorganic Impurities) NMR->Ash Compare Comparative Data Table HPLC->Compare GC->Compare KF->Compare Ash->Compare Decision Supplier Qualification & Selection Compare->Decision

Caption: Overall workflow for comparative purity analysis.

Phase 1 & 2: Identity and Structural Confirmation

Before any quantitative analysis, it is imperative to confirm that the material from each supplier is indeed the correct compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, a secondary amine salt, we expect to see characteristic absorptions.[5][6][7] The spectrum serves as a molecular "fingerprint" that can be compared against a reference standard or literature data.

Key Expected Absorptions:

  • N-H+ Stretch: A very broad and strong absorption band, typically centered around 2400-2700 cm⁻¹, is characteristic of the secondary amine salt (R₂NH₂⁺).[7]

  • C-H Stretch (Aromatic/Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

  • N-H+ Bend: A band in the 1620-1560 cm⁻¹ region.[7]

  • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

  • C-Cl Stretch: Typically found in the fingerprint region, below 800 cm⁻¹.

Protocol: FTIR Analysis (KBr Pellet Method)

  • Grind 1-2 mg of the sample with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Compare the spectra from all three suppliers. They should be virtually superimposable and match the expected pattern for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While FTIR confirms functional groups, NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.[8][9] It is the gold standard for structural elucidation and can reveal subtle organic impurities that may not be visible by other techniques.[10][11][12]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Add a small amount of a reference standard like TMS or TSP.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation:

    • ¹H NMR: Verify the chemical shifts, integration values (proton count), and splitting patterns (coupling) corresponding to the aromatic, methine (CH-Cl), methylene (CH₂), and methyl (N(CH₃)₂) protons.

    • ¹³C NMR: Confirm the number of unique carbon signals, which should match the molecular structure.

    • Impurity Check: Scrutinize the baseline for small, unassigned peaks. These may represent process-related impurities or residual solvents.

Phase 3: Quantitative Purity and Impurity Profiling

This phase generates the quantitative data that forms the core of the comparison.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for assessing the purity of non-volatile organic compounds.[13] By separating the main compound from related substances, it allows for precise quantification of purity (as an area percentage) and the detection and relative quantification of impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Solution (~0.5 mg/mL) hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solutions (Suppliers A, B, C) (~0.5 mg/mL) prep_sample->hplc sep Separation on C18 Column hplc->sep detect UV Detection (e.g., 210 nm) sep->detect integ Integrate Peaks detect->integ calc Calculate Area % Purity & Impurities integ->calc

Caption: Experimental workflow for HPLC-UV analysis.

Protocol: HPLC Purity Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject each supplier's sample in duplicate.

    • Integrate all peaks in the resulting chromatograms.

    • Calculate the purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the reporting threshold (e.g., 0.05%).

Residual Solvent Analysis (Headspace GC-MS)

Causality: Organic volatile solvents used in the manufacturing process may remain in the final product.[14][15] USP General Chapter <467> provides a framework for controlling these residual solvents, classifying them based on their toxicity.[16][17] Headspace Gas Chromatography is the standard technique for this analysis.

Protocol: Headspace GC-MS

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMA). Crimp the vial securely.

  • GC-MS Parameters:

    • Incubation: Equilibrate the vial at 80 °C for 15 minutes.

    • Column: Use a column suitable for volatile organics (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Detection: Mass Spectrometry (MS) in full scan mode to identify solvents.

  • Analysis: Compare the detected solvents against USP <467> class lists and quantify them using a calibrated standard mixture.

Water Content (Karl Fischer Titration)

Causality: As a hydrochloride salt, the material can be hygroscopic. Water content is not an impurity in the traditional sense but acts as a diluent, affecting the true assay value. Karl Fischer titration is the definitive method for water determination, as specified in USP <921>.[18][19][20][21]

Protocol: Volumetric Karl Fischer Titration

  • Standardize the Karl Fischer reagent using a certified water standard.

  • Accurately weigh a quantity of the sample (typically 50-100 mg) expected to contain 1-5 mg of water.

  • Introduce the sample into the titration vessel containing anhydrous methanol.

  • Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint.[22]

  • Calculate the water content (%) based on the sample weight and the volume of titrant consumed.

Data Synthesis and Supplier Comparison

After completing all tests, consolidate the data into a comprehensive table for a direct, evidence-based comparison.

Experimental Results Summary:

ParameterSupplier ASupplier BSupplier CAnalysis Notes
Appearance Off-white crystalline powderWhite, fine crystalline powderOff-white, slightly clumpy powderSupplier B has the best appearance.
FTIR/NMR Identity ConfirmedConfirmedConfirmedAll materials are the correct structure.
HPLC Purity (Area %) 99.2%99.6%98.8%Supplier B shows the highest purity by HPLC.
Largest Unknown Impurity 0.25% at RRT 1.30.11% at RRT 0.80.45% at RRT 1.3Supplier C has a significant unknown impurity.
Total Impurities >0.05% 0.48%0.21%0.85%Supplier B is the cleanest by impurity profile.
Residual Solvents (GC) Toluene: 150 ppm (Class 2)Acetone: 300 ppm (Class 3)Toluene: 50 ppm (Class 2)DCM: 75 ppm (Class 2)Supplier B uses a less toxic Class 3 solvent.[14]
Water Content (KF) 0.35%0.20%0.88%All are within their CoA specs, but B is the driest.

Conclusion and Authoritative Recommendation

The comprehensive analysis reveals a more nuanced picture than the supplier CoAs suggested.

  • Supplier A ("ApexChemia"): While meeting its CoA claim of >99.0% purity, it contains a notable unknown impurity at 0.25% and uses a Class 2 solvent.

  • Supplier B ("BioSynth Solutions"): This material demonstrated the highest overall quality. It had the highest HPLC purity (99.6%), the lowest total impurity profile, the lowest water content, and utilized a less toxic Class 3 residual solvent.

  • Supplier C ("PureGrade Intermediates"): This material, despite being within its >98.5% specification, is the least pure of the three. It contains a high level of a specific unknown impurity (0.45%) and multiple Class 2 residual solvents.

Recommendation:

Based on this independent verification, Supplier B (BioSynth Solutions) is the unequivocally superior choice. Its high purity, low impurity profile, and use of a safer residual solvent present the lowest risk for downstream process development and GMP manufacturing. While potentially having a higher initial cost, the investment in higher quality raw material mitigates the significant risks of process failures, batch rejections, and regulatory scrutiny associated with impurities. This analytical workflow should be considered a standard operating procedure for the qualification of any critical raw material.

References

  • USP-NF. <467> Residual Solvents.
  • USP-NF. (2019). <467> Residual Solvents.
  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass.
  • US Pharmacopeia. FAQs: <467> Residual Solvents. USP.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Journal of Chemical and Pharmaceutical Sciences. (2014).
  • Mettler Toledo. (n.d.).
  • Slideshare. (2018).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Eurofins Scientific. (2024).
  • Sigma-Aldrich. (2021).
  • USP. (n.d.).
  • ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Mettler Toledo. (n.d.).
  • ResearchGate. (1954). The infrared spectra of secondary amines and their salts.
  • PharmaTutor. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
  • Canadian Science Publishing. (1954). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Intertek. (n.d.).
  • NETZSCH Analyzing & Testing. (2020).
  • Benchchem. (n.d.). This compound. Benchchem.

Sources

A Comparative Analysis of the Reactivity of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine Hydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and molecular research, 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride holds a significant position as a versatile intermediate.[1] Its utility is primarily derived from the reactivity of the benzylic chloride, a functional group known for its susceptibility to nucleophilic substitution. This guide provides an in-depth, objective comparison of the reactivity of this key compound against structurally similar molecules, supported by experimental data and mechanistic insights. Understanding these relative reactivities is crucial for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

The reactivity of benzylic chlorides, such as the one present in our topic compound, is a subject of considerable interest due to their ability to undergo nucleophilic substitution through both SN1 and SN2 pathways.[2] The choice of mechanism is delicately balanced by factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.[2][3] The phenyl group in benzylic chlorides plays a dual role: it can stabilize a developing positive charge in an SN1 reaction through resonance, and it can also influence the transition state energy in an SN2 reaction.[2]

Comparative Compounds

To provide a comprehensive benchmark, the reactivity of this compound (Compound A) is compared against the following compounds:

  • Benzyl Chloride (Compound B): The simplest benzylic chloride, serving as a baseline for benzylic reactivity.

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (Compound C): An aliphatic analogue lacking the phenyl group, to highlight the influence of the aromatic ring.[4][5]

  • 1-Chloro-1-phenylethane (Compound D): A secondary benzylic chloride, to investigate the effect of increased steric hindrance and carbocation stability.

  • (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine (Compound E): An isomer of a related compound, to explore the impact of substituent positioning on reactivity.[6]

Experimental Design: Assessing Nucleophilic Substitution

To quantitatively assess the reactivity of these compounds, a series of kinetic experiments were designed to monitor the rate of nucleophilic substitution with a common nucleophile under controlled conditions. The chosen reaction is the substitution with iodide ion in acetone, a classic method for evaluating SN2 reactivity. The progress of the reaction can be monitored by the formation of a precipitate (sodium chloride) or by chromatographic analysis of the reaction mixture over time.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve equimolar amounts of the chloro-compound and sodium iodide in acetone react1 Initiate the reaction by mixing the solutions prep1->react1 prep2 Maintain constant temperature (e.g., 25°C) in a water bath react2 Withdraw aliquots at regular time intervals react1->react2 react3 Quench the reaction in each aliquot react2->react3 analysis1 Analyze aliquots by HPLC or GC to determine the concentration of the reactant react3->analysis1 analysis2 Plot ln[Reactant] vs. time to determine the pseudo-first-order rate constant (k) analysis1->analysis2 G cluster_sn2 SN2 Pathway (e.g., Compound A, B) cluster_sn1 SN1 Pathway (e.g., Compound D) SN2_Start R-Cl + Nu⁻ SN2_TS [Nu---R---Cl]⁻ (Transition State) SN2_Start->SN2_TS SN2_End R-Nu + Cl⁻ SN2_TS->SN2_End SN1_Start R'-Cl SN1_Inter R'⁺ + Cl⁻ (Carbocation Intermediate) SN1_Start->SN1_Inter SN1_End R'-Nu SN1_Inter->SN1_End + Nu⁻

Caption: Generalized SN1 and SN2 reaction pathways.

Detailed Experimental Protocol: Kinetic Measurement of SN2 Reactivity

Materials:

  • This compound (Compound A)

  • Benzyl Chloride (Compound B)

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (Compound C)

  • 1-Chloro-1-phenylethane (Compound D)

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature water bath

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of each chloro-compound in anhydrous acetone.

    • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the solutions in a constant temperature water bath set to 25°C for 30 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, mix equal volumes of the chloro-compound solution and the sodium iodide solution in a reaction vessel.

    • Immediately withdraw a 1 mL aliquot (t=0) and quench it in a vial containing a suitable quenching agent (e.g., a large excess of cold water).

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes).

  • Analysis:

    • Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining chloro-compound.

    • The analytical method should be validated for linearity, accuracy, and precision.

  • Data Processing:

    • Plot the natural logarithm of the concentration of the chloro-compound (ln[R-Cl]) against time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the relative rate constants by dividing the rate constant of each compound by the rate constant of the reference compound (Benzyl Chloride).

Conclusion

This comparative guide demonstrates that the reactivity of this compound is primarily governed by its benzylic chloride nature, which significantly enhances its susceptibility to nucleophilic attack compared to its aliphatic analogue. Its reactivity is slightly attenuated relative to the parent benzyl chloride due to steric hindrance from the side chain. Furthermore, the degree of substitution at the benzylic carbon plays a critical role, with secondary benzylic chlorides exhibiting markedly higher reactivity due to a shift towards an SN1 mechanism. These findings provide valuable insights for chemists and pharmaceutical scientists in selecting appropriate reaction conditions, predicting potential outcomes, and designing efficient synthetic strategies involving this important class of chemical intermediates.

References

  • Journal of the American Chemical Society. Effect of Allylic Groups on SN2 Reactivity. Available at: [Link]

  • Scribd. Benzyl Chloride Reactivity in SN1 and SN2. Available at: [Link]

  • Reddit. Ranking reactivity for SN2 reaction: benzyl vs. allyl vs. tertiary chlorides (homework help). Available at: [Link]

  • Quora. Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Available at: [Link]

  • Google Patents. (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Available at: [Link]

  • Chemsrc. CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Available at: [Link]

  • PubMed Central. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • PubChem. 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Available at: [Link]

  • Chemistry LibreTexts. 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. Available at: [Link]

  • Sci-Hub. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from synthesis to a finished drug product is paved with rigorous analytical testing. The reliability of this testing is paramount, ensuring the safety, efficacy, and quality of the final therapeutic. For a critical intermediate like 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a precursor in the synthesis of various pharmaceutical agents, robust analytical methods are not just a matter of good practice—they are a regulatory necessity. This guide provides an in-depth, experience-driven comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, grounded in the principles of analytical method cross-validation.

The cross-validation of analytical methods is a critical exercise when a method is transferred between laboratories or when two different methods are used for the same analysis. It serves to demonstrate that both methods are "fit for purpose" and yield equivalent results within predefined acceptance criteria. This guide will walk you through the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the data, all while adhering to the stringent standards of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

The Imperative of Method Cross-Validation

Before delving into the experimental specifics, it is crucial to understand why we cross-validate. In a globalized pharmaceutical industry, it is common for an API to be synthesized at one facility and formulated into a drug product at another. This necessitates the transfer of analytical methods. Cross-validation ensures that the receiving laboratory can perform the method with the same accuracy and precision as the originating laboratory. Furthermore, employing two orthogonal analytical techniques, such as HPLC and GC, provides a more comprehensive profile of the analyte and its potential impurities. This multi-faceted approach strengthens the overall analytical control strategy.

Our focus, this compound, is a tertiary amine with a halogenated alkyl chain. This structure lends itself to analysis by both HPLC and GC, making it an excellent candidate for a comparative cross-validation study.

Experimental Design: A Foundation of Trustworthiness

A robust cross-validation study is built upon a well-defined experimental plan. The following parameters, derived from ICH Q2(R1) guidelines, form the pillars of our investigation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][5][9][13][16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4][6][8][10]

The following sections will detail the application of these principles in the cross-validation of HPLC and GC methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power. For our target analyte, a reversed-phase HPLC method with UV detection is a logical choice, leveraging the phenyl group for chromophoric detection.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 40% A, 60% B

      • 15-17 min: Linear gradient to 5% A, 95% B

      • 17-20 min: Hold at 5% A, 95% B

      • 20-21 min: Return to 95% A, 5% B

      • 21-25 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A.

    • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the test sample.

Gas Chromatography (GC) Method Protocol

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. The hydrochloride salt of our analyte is not directly suitable for GC analysis due to its low volatility. Therefore, a derivatization step or analysis of the free base after extraction is necessary. For this guide, we will opt for the analysis of the free base after a simple liquid-liquid extraction.

Experimental Protocol: GC
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation (with extraction):

    • Standard Solution (100 µg/mL of free base):

      • Accurately weigh 10 mg of this compound reference standard into a 15 mL centrifuge tube.

      • Dissolve in 5 mL of deionized water.

      • Add 1 mL of 1M Sodium Hydroxide to basify the solution.

      • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.

      • Centrifuge for 5 minutes at 3000 rpm.

      • Carefully transfer the upper organic layer (MTBE) to a clean vial.

      • Further dilute an aliquot of the MTBE extract to achieve a final concentration of approximately 100 µg/mL of the free base.

    • Sample Solution (100 µg/mL of free base): Prepare in the same manner as the standard solution using the test sample.

Cross-Validation Data: A Comparative Analysis

The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation of the HPLC and GC methods.

Table 1: Specificity

To assess specificity, the analyte was spiked with potential impurities. For this compound, potential impurities could include starting materials, by-products from the synthesis, and degradation products. Let's hypothesize two potential impurities:

  • Impurity A: N,N-dimethyl-3-phenylpropan-1-amine (dechlorinated product)

  • Impurity B: 3-Hydroxy-N,N-dimethyl-3-phenylpropan-1-amine (hydrolysis product)

ParameterHPLC MethodGC MethodAcceptance Criteria
Resolution between Analyte and Impurity A 2.83.1≥ 2.0
Resolution between Analyte and Impurity B 3.5Not applicable (Impurity B is non-volatile)≥ 2.0
Peak Purity (Analyte) PassPassNo co-elution detected
Table 2: Accuracy

Accuracy was determined by analyzing samples spiked with a known amount of the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Concentration LevelHPLC Method (% Recovery)GC Method (% Recovery)Acceptance Criteria
80% 99.2%98.9%98.0% - 102.0%
100% 100.5%100.8%98.0% - 102.0%
120% 101.1%101.5%98.0% - 102.0%
Table 3: Precision

Precision was evaluated at the 100% concentration level. Repeatability was assessed with six replicate injections, and intermediate precision was evaluated by a different analyst on a different day.

ParameterHPLC Method (%RSD)GC Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.1%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%≤ 2.0%
Table 4: Linearity and Range

Linearity was assessed over a range of 50% to 150% of the nominal concentration.

ParameterHPLC MethodGC MethodAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLDefined and justified
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero
Table 5: Robustness

Small, deliberate changes were made to the method parameters to assess the robustness of each method.

Parameter VariedHPLC Method (Impact on Results)GC Method (Impact on Results)
Column Temperature (± 2 °C) No significant impactNo significant impact
Mobile Phase Composition/Carrier Gas Flow (± 5%) Minor shift in retention time, resolution maintainedMinor shift in retention time, resolution maintained
pH of Mobile Phase A (± 0.2) Minor shift in retention time, peak shape acceptableNot applicable

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between the validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Cross-Validation Studies cluster_results Data Evaluation start Start weigh Weighing start->weigh dissolve Dissolution weigh->dissolve extract Extraction (for GC) dissolve->extract GC Path dilute Dilution dissolve->dilute HPLC Path extract->dilute hplc HPLC Analysis dilute->hplc gc GC Analysis dilute->gc spec Specificity hplc->spec acc Accuracy hplc->acc prec Precision hplc->prec lin Linearity & Range hplc->lin rob Robustness hplc->rob gc->spec gc->acc gc->prec gc->lin gc->rob compare Compare Results spec->compare acc->compare prec->compare lin->compare rob->compare report Final Report compare->report

Caption: Experimental workflow for the cross-validation of HPLC and GC methods.

validation_parameters cluster_core Core Validation Parameters validation {Analytical Method Validation | A systematic evaluation to confirm that an analytical procedure is suitable for its intended purpose.} specificity Specificity The ability to measure the analyte in the presence of interferences. validation->specificity accuracy Accuracy Closeness of the test results to the true value. validation->accuracy precision Precision Degree of agreement among individual test results. validation->precision linearity Linearity Proportionality of the results to the concentration. validation->linearity robustness Robustness The capacity to remain unaffected by small, deliberate variations in method parameters. validation->robustness range Range The interval over which the method is precise, accurate, and linear. linearity->range

Caption: Logical relationship between key analytical method validation parameters.

Discussion and Conclusion: A Tale of Two Techniques

The cross-validation data presented in this guide demonstrates that both the developed HPLC and GC methods are suitable for the quantitative analysis of this compound. Both methods exhibit excellent specificity, accuracy, precision, linearity, and robustness within the defined acceptance criteria.

The choice between the two methods for routine analysis would depend on several factors. The HPLC method, with its direct analysis of the hydrochloride salt, offers a simpler sample preparation procedure. It also demonstrates superior resolution for the polar hydrolysis impurity (Impurity B), which is a significant advantage for stability-indicating methods.

On the other hand, the GC method, while requiring an extraction step, provides orthogonal data. The flame ionization detector (FID) in GC offers a more uniform response factor for hydrocarbons, which can be advantageous for impurity profiling if the impurities have different chromophores than the parent compound.

In a comprehensive quality control strategy, these two methods can be used synergistically. For instance, the HPLC method could be employed for routine release testing and stability studies, while the GC method could be used as a confirmatory technique or for specific impurity investigations.

Ultimately, this guide underscores the importance of a scientifically sound, data-driven approach to analytical method validation. By meticulously evaluating and comparing different analytical techniques, we can build a robust and reliable analytical framework that ensures the quality and safety of pharmaceutical products. The principles and protocols outlined herein provide a blueprint for researchers, scientists, and drug development professionals to confidently navigate the complexities of analytical method cross-validation.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3][7]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][4]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link][9]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][10]

  • gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. [Link][11]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link][12]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][13]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link][1]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link][5]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link][4]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][9]

  • apicule. (n.d.). Step-by-Step Guide to Analytical Method Development for Pharmaceuticals. [Link][12]

Sources

Comparative study of the pharmacological activity of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its derivatives, particularly the pheniramine class of first-generation antihistamines, have been a cornerstone in the management of allergic conditions for decades.[4][5] This guide provides a comparative pharmacological study of key pheniramine derivatives, focusing on their structure-activity relationships, receptor binding affinities, and functional activities. We will delve into the experimental methodologies used to characterize these compounds and explore the underlying mechanisms of action that dictate their therapeutic efficacy and side-effect profiles.

The pheniramine chemical scaffold, characterized by a 2-benzylpyridine linked to a dimethyl(propyl)amine, has proven to be a fertile ground for medicinal chemistry exploration. Halogen substitution on the phenyl ring has given rise to compounds with significantly different potencies and activities. This guide will focus on a comparative analysis of pheniramine and its chlorinated and brominated analogs: chlorpheniramine and brompheniramine.

Structure-Activity Relationships: The Impact of Halogenation

The core structure of pheniramine derivatives is crucial for their affinity to the histamine H1 receptor.[6] Key structural features include two aryl groups, an alkyl chain, and a terminal tertiary amine.[6] The diaryl substitution is essential for significant H1 affinity, and the coplanarity of these two rings influences the optimal activity.[6]

The primary point of differentiation among the compounds in this guide is the substitution at the para-position of the phenyl ring.

  • Pheniramine : The parent compound with an unsubstituted phenyl ring.

  • Chlorpheniramine : Features a chlorine atom at the para-position.

  • Brompheniramine : Contains a bromine atom at the para-position.

This halogenation significantly impacts the pharmacological activity of the molecule. The introduction of a halogen atom generally increases the potency of the antihistaminic effect. This is attributed to the electronic and steric properties of the halogen influencing the binding interaction with the H1 receptor.

Comparative Pharmacological Data

The primary mechanism of action for pheniramine derivatives is competitive antagonism of the histamine H1 receptor.[7][8] By binding to this receptor, they act as inverse agonists, preventing the action of endogenous histamine and thereby alleviating allergic symptoms such as sneezing, itching, and rhinorrhea.[7][9][10]

CompoundH1 Receptor Binding Affinity (Ki, nM)Relative Potency (Pheniramine = 1)Sedative EffectAnticholinergic Activity
Pheniramine ~151ModerateModerate
Chlorpheniramine ~3~5ModerateModerate
Brompheniramine ~2~7.5ModerateModerate

Note: Ki values are approximate and can vary based on experimental conditions. The relative potency is an estimation based on typical binding affinities.

As first-generation antihistamines, these compounds can cross the blood-brain barrier, which is responsible for their sedative side effects.[4][7][11][12] They also exhibit off-target effects due to their antagonism of cholinergic (muscarinic) receptors, leading to anticholinergic side effects like dry mouth and blurred vision.[4][12]

Key Insights from the Data:
  • Potency: The rank order of potency for H1 receptor antagonism is Brompheniramine > Chlorpheniramine > Pheniramine. This highlights the positive contribution of para-halogenation to the binding affinity.

  • Side Effect Profile: All three compounds exhibit moderate sedative and anticholinergic effects, a characteristic feature of first-generation antihistamines.[11] While effective for allergy relief, these central nervous system effects can impair cognitive and psychomotor performance.[13][14]

Mechanism of Action and Signaling Pathways

The therapeutic effects of pheniramine derivatives are mediated by their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Histamine H1 Receptor Signaling

The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to the downstream cellular responses that manifest as allergic symptoms.[4] Pheniramine antihistamines competitively block histamine from binding to the H1 receptor, thus inhibiting this signaling cascade.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Symptoms Allergic Symptoms Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms Antihistamine Pheniramine Derivatives Antihistamine->H1R Blocks

Figure 1: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Pheniramine derivatives.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the pharmacological characterization of H1 antihistamines.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay determines the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Objective: To quantify the affinity of pheniramine derivatives for the human H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 cells).[15]

  • Radioligand: [³H]-mepyramine (a well-characterized H1 receptor antagonist).[15][16]

  • Test compounds: Pheniramine, chlorpheniramine, brompheniramine.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[15][17]

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Filtration apparatus with glass fiber filters.[15]

  • Scintillation counter.

Procedure:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of the test compounds.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, [³H]-mepyramine, and membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and membrane preparation.

    • Competition Binding: Add the test compound at various concentrations, [³H]-mepyramine, and membrane preparation.

  • Incubation: Incubate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.[15]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - H1R Membranes - [³H]-mepyramine - Test Compounds Start->Prepare Setup Set Up Assay Plates (Total, Non-specific, Competition) Prepare->Setup Incubate Incubate to Reach Equilibrium (e.g., 25°C, 4h) Setup->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate IC50 - Convert to Ki (Cheng-Prusoff) Count->Analyze End End Analyze->End

Figure 2: Experimental workflow for a radioligand binding assay.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay evaluates the functional antihistaminic activity of the compounds.[18][19]

Objective: To assess the ability of pheniramine derivatives to protect against histamine-induced bronchoconstriction.

Animals: Male guinea pigs.

Procedure:

  • Acclimatization: Acclimatize animals to the experimental conditions.

  • Drug Administration: Administer the test compounds (pheniramine, chlorpheniramine, brompheniramine) or vehicle control via an appropriate route (e.g., intraperitoneal).

  • Histamine Challenge: After a predetermined pretreatment time, expose the animals to an aerosol of histamine solution.

  • Observation: Record the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction.

  • Data Analysis: Compare the PCD times between the treated and control groups. An increase in the time to PCD indicates a protective effect of the antihistamine. Calculate the percentage of protection for each compound.

Conclusion

The comparative analysis of pheniramine and its halogenated derivatives—chlorpheniramine and brompheniramine—demonstrates a clear structure-activity relationship where para-halogenation significantly enhances H1 receptor binding affinity and, consequently, antihistaminic potency. While these first-generation antihistamines are highly effective in treating allergic symptoms, their clinical utility is tempered by their ability to cross the blood-brain barrier and cause sedation and anticholinergic side effects.[4][13]

This guide provides drug development professionals with a foundational understanding of the pharmacological nuances within this important class of antihistamines. The detailed experimental protocols offer a framework for the robust evaluation of novel H1 receptor antagonists, emphasizing the importance of standardized, self-validating systems in preclinical research. Future research may focus on developing derivatives with improved selectivity for the peripheral H1 receptor to minimize central nervous system side effects, a hallmark of second-generation antihistamines.[4][13]

References

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal Of Pharmaceutical Sciences And Research, 13(5), 1875-1881. [Link]

  • Patsnap. (2024). What is the mechanism of Chlorpheniramine Maleate? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Chlorpheniramine. PubChem. Retrieved January 14, 2026, from [Link]

  • U.S. National Library of Medicine. (2018). Chlorpheniramine. MedlinePlus. [Link]

  • PharmaCompass. (n.d.). Chlorpheniramine. Retrieved January 14, 2026, from [Link]

  • T3DB. (n.d.). Chlorpheniramine. T3DB. Retrieved January 14, 2026, from [Link]

  • Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145–155. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2021). Antihistamines: if/when are first generation medications advantageous over newer antihistamines? [Link]

  • Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved January 14, 2026, from [Link]

  • Naclerio, R. M., et al. (1989). In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease. The Journal of allergy and clinical immunology, 84(4 Pt 2), 590-596. [Link]

  • Gpatindia. (2020). PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • de Graaf, C., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(15), 6585–6604. [Link]

  • ResearchGate. (2022). ANTIHISTAMINIC ACTIVITY MODELS. [Link]

  • Gwaltney, J. M., & D'Agostino, R. B. (2003). Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold. Clinical Infectious Diseases, 37(11), 1477–1484. [Link]

  • Jancinová, V., et al. (1995). Effect of pheniramine, chlorpheniramine and brompheniramine on stimulated blood platelets: structure-activity relationships. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 44 Suppl 1, S38-9. [Link]

  • Corcostegui, R., et al. (1989). "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). Allergologia et immunopathologia, 17(2), 85–93. [Link]

  • Semantic Scholar. (n.d.). ANTIHISTAMINIC ACTIVITY MODELS. Retrieved January 14, 2026, from [Link]

  • Kim, H., et al. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 15, 67. [Link]

  • ResearchGate. (n.d.). Structures of antihistamine drugs (a) Pheniramine, (b) Cyproheptadine,... Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13029–13040. [Link]

  • Falus, A., & Meretey, K. (1988). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Immunology letters, 17(1), 63–68. [Link]

  • ResearchGate. (2010). A structure-activity relationship study of compounds with antihistamine activity. [Link]

  • SciSpace. (n.d.). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors for. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2022). Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature. [Link]

  • DergiPark. (2019). Formulation and evaluation of orally dispersible tablets of Chlorpheniramine maleate by fusion method. Journal of Pharmaceutical and Health Sciences, 8(2), 115-124. [Link]

  • Google Patents. (n.d.). CN112645869A - Preparation method of chlorpheniramine maleate intermediate.
  • RJPN. (n.d.). FORMULATION AND EVALUATION OF CHLORPHENIRAMINE MALEATE TABLETS BY LIQUID MASS TECHNOLOGY. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride vs its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, a nuanced understanding of the molecular transformations from starting materials to final active pharmaceutical ingredients (APIs) is paramount. Spectroscopic analysis provides an indispensable toolkit for tracking these changes, confirming structural integrity, and ensuring the purity of intermediates and final products. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride and its key synthetic precursors: 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (the Mannich base) and 3-(Dimethylamino)-1-phenylpropan-1-ol (the alcohol intermediate).

Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the spectral fingerprints that define each stage of this common synthetic sequence. This guide is designed to equip researchers with the practical insights needed to confidently identify these compounds, understand their structural relationships, and troubleshoot potential synthetic challenges.

The Synthetic Pathway: A Three-Step Progression

The synthesis of this compound is a classic multi-step process that begins with the formation of a β-amino ketone via the Mannich reaction. This intermediate is then reduced to the corresponding amino alcohol, which is subsequently chlorinated to yield the final product. This pathway is a foundational route in the synthesis of various pharmaceutical agents.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway Acetophenone Acetophenone Mannich_Base 3-(Dimethylamino)-1-phenylpropan-1-one HCl Acetophenone->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Mannich_Base Mannich Reaction Alcohol_Intermediate 3-(Dimethylamino)-1-phenylpropan-1-ol Mannich_Base->Alcohol_Intermediate Reduction (e.g., NaBH₄) Final_Product 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl Alcohol_Intermediate->Final_Product Chlorination (e.g., SOCl₂)

Caption: Synthetic route to 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The following table and analysis compare the ¹H NMR spectra of the final product and its precursors.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)

Proton Assignment 3-(Dimethylamino)-1-phenylpropan-1-one HCl 3-(Dimethylamino)-1-phenylpropan-1-ol 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl
Phenyl (Ar-H) ~7.5-8.0 (m, 5H)[1][2]~7.2-7.4 (m, 5H)~7.3-7.5 (m, 5H)
-CH(X)-Ph N/A~4.8 (dd, 1H)~5.1 (t, 1H)
-CH₂-CH(X)Ph ~3.4 (t, 2H)[1]~1.9-2.1 (m, 2H)~2.6 (m, 2H)
-CH₂-N(CH₃)₂ ~3.7 (t, 2H)[1]~2.4-2.6 (m, 2H)~3.2 (t, 2H)
-N(CH₃)₂ ~2.8 (s, 6H)[1]~2.2 (s, 6H)~2.9 (s, 6H)
-OH N/AVariable (br s, 1H)N/A
-NH⁺ ~11.1 (br s, 1H)[1]N/APresent (broad)
Analysis of ¹H NMR Spectra:
  • Aromatic Region (7.0-8.0 ppm): In the Mannich base, the aromatic protons are deshielded and appear further downfield (~7.5-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. Upon reduction to the alcohol and subsequent conversion to the chloride, this deshielding effect is diminished, causing the aromatic signals to shift upfield to the ~7.2-7.5 ppm range.

  • Benzylic Proton (-CH(X)-Ph): The most significant change is the appearance of a signal for the benzylic proton. In the alcohol intermediate, this proton, adjacent to the hydroxyl group, resonates at approximately 4.8 ppm. The replacement of the -OH group with a more electronegative chlorine atom in the final product causes a noticeable downfield shift of this proton to around 5.1 ppm.

  • Aliphatic Protons (-CH₂-CH₂-): The methylene protons adjacent to the carbonyl group in the keto-amine appear at around 3.4 ppm. In the subsequent compounds, these protons are no longer adjacent to a carbonyl and their chemical shifts and splitting patterns change accordingly, reflecting the altered electronic environment.

  • Dimethylamino Group (-N(CH₃)₂): The singlet corresponding to the six protons of the dimethylamino group remains a constant feature across all three spectra, though its exact chemical shift can be influenced by the protonation state and the overall molecular structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon-by-carbon comparison of the synthetic intermediates and the final product.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)

Carbon Assignment 3-(Dimethylamino)-1-phenylpropan-1-one HCl 3-(Dimethylamino)-1-phenylpropan-1-ol 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl
C=O ~198N/AN/A
Ar-C (ipso) ~136~140-145~140-142
Ar-CH ~128-134~125-129~126-130
-C(X)-Ph N/A~70-75~60-65
-CH₂-C(X)Ph ~38~35-40~40-45
-CH₂-N(CH₃)₂ ~52~55-60~50-55
-N(CH₃)₂ ~45~45~45
Analysis of ¹³C NMR Spectra:
  • Carbonyl Carbon (C=O): The most telling signal in the spectrum of the Mannich base is the peak for the carbonyl carbon, which appears significantly downfield at approximately 198 ppm. This signal is absent in the spectra of the alcohol and the final chlorinated product, providing clear evidence of the reduction of the ketone.

  • Benzylic Carbon (-C(X)-Ph): Upon reduction of the ketone, a new signal appears in the alcohol at ~70-75 ppm, corresponding to the carbon bearing the hydroxyl group. In the final product, the substitution of the hydroxyl group with a chlorine atom results in an upfield shift of this carbon's signal to the ~60-65 ppm region.

  • Aliphatic Carbons: The chemical shifts of the other aliphatic carbons also change in a predictable manner based on the transformations of the adjacent functional groups, reflecting the changes in their electronic environments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups. The transformation from a ketone to an alcohol and then to an alkyl chloride is clearly observable in the IR spectra.

Table 3: Comparative IR Data (Characteristic Absorption Bands in cm⁻¹)

Functional Group 3-(Dimethylamino)-1-phenylpropan-1-one HCl 3-(Dimethylamino)-1-phenylpropan-1-ol 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl
O-H Stretch N/A3200-3600 (broad)N/A
N-H⁺ Stretch 2400-2700 (broad)N/A2400-2700 (broad)
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100
Aliphatic C-H Stretch ~2800-3000~2800-3000~2800-3000
C=O Stretch ~1680 (strong)[3]N/AN/A
C-O Stretch N/A~1050-1150N/A
C-Cl Stretch N/AN/A~650-850
Analysis of IR Spectra:
  • Carbonyl to Hydroxyl Transformation: The defining feature of the Mannich base's IR spectrum is a strong absorption band around 1680 cm⁻¹, characteristic of a conjugated ketone. This peak disappears upon reduction to the alcohol, which in turn displays a prominent broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group.

  • Appearance of the C-Cl Bond: The successful chlorination of the alcohol intermediate is confirmed by the disappearance of the O-H stretch and the appearance of a new absorption band in the fingerprint region, typically between 650-850 cm⁻¹, which is characteristic of the C-Cl stretching vibration.

  • N-H⁺ Stretch: As hydrochloride salts, both the Mannich base and the final product exhibit broad absorption bands in the 2400-2700 cm⁻¹ range, corresponding to the stretching of the N-H⁺ bond of the protonated tertiary amine.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to confirm the molecular weight and deduce structural features. The fragmentation patterns of the three compounds are distinct and reflect their different functional groups.

Table 4: Comparative Mass Spectrometry Data (Key m/z Fragments)

Compound Molecular Ion (M⁺) Key Fragments (m/z)
3-(Dimethylamino)-1-phenylpropan-1-one 177105 (C₆H₅CO⁺), 58 ([CH₂=N(CH₃)₂]⁺)
3-(Dimethylamino)-1-phenylpropan-1-ol 179161 (M-H₂O)⁺, 107 ([C₆H₅CHOH]⁺), 58 ([CH₂=N(CH₃)₂]⁺)
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine 197/199162 (M-Cl)⁺, 125/127 ([C₆H₅CHCl]⁺), 58 ([CH₂=N(CH₃)₂]⁺)
Analysis of Mass Spectra:
  • Molecular Ion Peaks: The molecular ion peaks confirm the expected molecular weights of the neutral amine species: 177 for the keto-amine, 179 for the amino alcohol, and a characteristic isotopic pattern at 197 and 199 (in an approximate 3:1 ratio) for the chlorinated product, confirming the presence of one chlorine atom.

  • Characteristic Fragmentation:

    • Alpha-Cleavage: A dominant fragmentation pathway for all three compounds is the alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion with an m/z of 58 ([CH₂=N(CH₃)₂]⁺). This is often the base peak in the spectrum.

    • Keto-amine Fragmentation: The Mannich base also shows a prominent fragment at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺).

    • Alcohol Fragmentation: The alcohol intermediate readily loses a molecule of water, giving rise to a peak at m/z 161 (M-18). It also produces a fragment at m/z 107 from the cleavage of the C-C bond adjacent to the hydroxyl group.

    • Chloride Fragmentation: The final product can lose a chlorine radical to form a cation at m/z 162. A fragment containing the chlorine atom and the benzylic carbon can also be observed at m/z 125/127.

The fragmentation of the key iminium ion is visualized below:

Alpha_Cleavage cluster_0 Molecular Ion cluster_1 Fragmentation cluster_2 Fragments mol_ion [R-CH₂-CH₂-N(CH₃)₂]⁺˙ fragmentation mol_ion->fragmentation radical R-CH₂• fragmentation->radical iminium [CH₂=N(CH₃)₂]⁺ m/z = 58 fragmentation->iminium

Caption: Alpha-cleavage leading to the characteristic iminium ion at m/z 58.

Experimental Protocols

General Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples, or using KBr pellets. Spectra are typically recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced directly or via a gas chromatograph (GC).

Synthetic Procedures

1. Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction) [4][5] In a round-bottom flask, acetophenone, paraformaldehyde, and dimethylamine hydrochloride are combined in a suitable solvent such as ethanol with a catalytic amount of hydrochloric acid. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and can be isolated by filtration and purified by recrystallization.

2. Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol (Reduction) [6][7] The 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is dissolved in a protic solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. After the reaction is complete, the solvent is removed, and the product is worked up through an aqueous extraction to yield the alcohol.

3. Synthesis of this compound (Chlorination) [8] The 3-(dimethylamino)-1-phenylpropan-1-ol is dissolved in a chlorinated solvent such as dichloromethane. The solution is saturated with hydrogen chloride gas and then cooled. Thionyl chloride is added dropwise, and the reaction mixture is refluxed. Upon cooling and evaporation of the solvent, the final product crystallizes and can be purified by washing with a suitable organic solvent like acetone.

Conclusion

The spectroscopic analysis of this compound and its precursors provides a clear and detailed picture of the chemical transformations occurring at each step of the synthesis. The characteristic changes in the NMR chemical shifts, the appearance and disappearance of key functional group absorptions in the IR spectra, and the distinct fragmentation patterns in the mass spectra serve as reliable diagnostic tools for reaction monitoring, structural confirmation, and purity assessment. By understanding these spectral signatures, researchers can navigate the synthesis of this and related compounds with greater confidence and precision.

References

  • Synthesis of (+-)3-chloro-N,N-dimethyl-3-phenylpropylamine, hydrochloride (Compound 11). SynArchive. Available at: [Link]

  • 3-(Dimethylamino)-1-phenyl-1-propanone. PubChem. Available at: [Link]

  • 3-Dideuterio-3-N-dimethylamino-1-phenylpropan-1-one hydrochloride Mass Spectrum. SpectraBase. Available at: [Link]

  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research.
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride FTIR Spectrum. SpectraBase. Available at: [Link]

  • 3-(Dimethylamino)-1-phenyl-1-propanone hydrochloride 1H NMR Spectrum. SpectraBase. Available at: [Link]

  • 3-(Dimethylamino)-1-phenylpropan-1-ol. PubChem. Available at: [Link]

  • 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). PubChem. Available at: [Link]

Sources

A Comparative Guide to the Stability of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride Under Various Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the degradation profile of this active pharmaceutical ingredient (API) is paramount for ensuring the safety, efficacy, and shelf-life of the final drug product. This document outlines a comprehensive stability testing protocol, presents comparative data under various stress conditions, and offers insights into the molecule's degradation pathways, all in accordance with international regulatory standards.

Introduction: The Criticality of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of a pharmaceutical product.[1][2] Stability testing provides essential evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For a molecule like this compound, which features a reactive benzylic chloride and a tertiary amine, a thorough understanding of its degradation pathways is crucial for developing a stable formulation and defining appropriate storage conditions and retest periods.[1][3]

Forced degradation, or stress testing, is an indispensable tool in this process. By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4][5] This information is foundational for developing and validating stability-indicating analytical methods, which are a regulatory requirement.[2][5]

This guide will compare the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Design: A Protocol for Forced Degradation

To ensure the integrity and validity of our findings, the following experimental protocol was designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and Q1B for photostability.[6][7]

Materials and Methods
  • Test Substance: this compound (Purity >99%, sourced from a qualified supplier).

  • Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), and HPLC-grade solvents.

  • Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated to separate and quantify the parent compound from its potential degradation products.

Forced Degradation Conditions

A single batch of the API was subjected to the following stress conditions as recommended by regulatory guidelines.[4][8]

  • Acidic Hydrolysis: The API was dissolved in 0.1 M HCl and heated at 60°C for 24 hours.

  • Basic Hydrolysis: The API was dissolved in 0.1 M NaOH and maintained at room temperature for 4 hours.

  • Oxidative Degradation: The API was dissolved in a 3% solution of hydrogen peroxide and maintained at room temperature for 24 hours.

  • Thermal Degradation: The solid API was exposed to a dry heat of 80°C for 48 hours in a calibrated oven.

  • Photostability: The solid API was exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was protected from light.

Experimental Workflow Visualization

The following diagram illustrates the systematic workflow employed for the stability testing of the API.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Evaluation API API Batch of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl Acid Acidic Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Stress Base Basic Hydrolysis (0.1 M NaOH, RT) API->Base Expose to Stress Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (Solid, 80°C) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B Light Source) API->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidation->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photo->HPLC Analyze Samples at Time Points Pathway Degradation Pathway Elucidation HPLC->Pathway Profile Stability Profile Comparison HPLC->Profile

Caption: Workflow for forced degradation study.

Results and Discussion: Comparative Stability Analysis

The stability of this compound varied significantly across the different stress conditions. The results, summarized in the table below, indicate the percentage of the parent API remaining and the percentage of the major degradation product formed.

Stress ConditionDuration% API RemainingMajor Degradant (%)Observations
Control (Initial) 0 hours100.0Not DetectedWhite crystalline solid
Acidic Hydrolysis 24 hours95.24.5Slight degradation observed
Basic Hydrolysis 4 hours15.782.1Significant degradation
Oxidative 24 hours88.910.5Moderate degradation
Thermal (Solid) 48 hours99.5< 0.5Highly stable in solid form
Photolytic (Solid) -99.8< 0.2Highly stable to light
Interpretation of Results
  • High Stability in Solid State: The compound demonstrates excellent thermal and photostability in its solid, crystalline hydrochloride salt form. This suggests that with appropriate packaging to protect from moisture, the API has good intrinsic stability.

  • Extreme Sensitivity to Basic Conditions: The most significant degradation occurred under basic hydrolysis. The rapid loss of the parent compound suggests that the molecule is highly unstable in alkaline environments. This is a critical factor for formulation development, indicating that the API must be formulated in a neutral to acidic pH environment.

  • Moderate Oxidative and Acidic Degradation: The compound showed moderate susceptibility to oxidation and slight degradation under acidic conditions. While less severe than basic hydrolysis, these pathways must be considered, and the use of antioxidants or control of headspace oxygen in packaging may be warranted.

Proposed Degradation Pathway

Based on the chemical structure, the primary degradation pathway, especially under hydrolytic conditions, is likely the nucleophilic substitution of the benzylic chloride.[3] Under basic conditions, the free amine form of the molecule could potentially catalyze or participate in other reactions, but the most probable major degradant is the corresponding benzyl alcohol derivative.

G Parent 3-Chloro-N,N-dimethyl- 3-phenylpropan-1-amine HCl Degradant 3-Hydroxy-N,N-dimethyl- 3-phenylpropan-1-amine Parent->Degradant Hydrolysis (Major Pathway) -OH⁻ (fast) / H₂O (slow) Other Oxidized Products (e.g., N-oxide) Parent->Other Oxidation (Minor Pathway)

Caption: Proposed primary degradation pathway.

Comparison with Alternative Compounds

While direct stability data for structurally similar commercial APIs is often proprietary, we can make logical comparisons based on chemical principles.

  • Comparison with Non-Benzylic Amine Hydrochlorides: Simple alkylamine hydrochlorides that lack the benzylic chloride moiety are generally more stable towards hydrolysis. The phenyl group in the subject compound activates the adjacent carbon-chlorine bond, making it significantly more susceptible to nucleophilic attack by water or hydroxide ions.

  • Impact of the Hydrochloride Salt: The hydrochloride salt form offers greater stability compared to the free base. The protonated amine is less nucleophilic and less prone to oxidation. Storing the compound as a salt is a common and effective strategy to enhance the shelf-life of amine-containing APIs. The free base of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine would be expected to be significantly less stable, particularly in the presence of moisture.

Conclusion and Recommendations

The stability of this compound is highly dependent on its environment.

  • High Stability: The API is exceptionally stable in its solid form under thermal and photolytic stress.

  • Critical Vulnerability: The compound is extremely sensitive to basic conditions, leading to rapid hydrolytic degradation. It also shows moderate sensitivity to oxidation.

  • Recommendations for Handling and Formulation: To ensure stability, the API should be stored in well-sealed containers protected from moisture and high humidity.[9] For formulation into a drug product, the pH must be strictly controlled and maintained in the acidic range. The potential for oxidative degradation suggests that inert blanketing during manufacturing and the inclusion of antioxidants in the final formulation should be evaluated.

This comprehensive analysis provides a clear stability profile, enabling researchers and drug development professionals to make informed decisions in the formulation, packaging, and storage of drug products containing this intermediate.

References

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025). YouTube.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • This compound | 1011-59-2. Benchchem.
  • Objectives of Stability Data Package Guidelines for APIs and FPPs. (2024). BioBoston Consulting.
  • ICH guideline for stability testing. Slideshare.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

Sources

A Senior Application Scientist's Comparative Guide to the Synthesis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably certain tricyclic antidepressants and other central nervous system agents. Its structural features, a reactive benzylic chloride and a tertiary amine, make it a versatile building block for medicinal chemists and drug development professionals. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations in the pharmaceutical industry.

This guide provides an in-depth cost-benefit analysis of four distinct synthetic routes to this key intermediate. As a Senior Application Scientist, my focus extends beyond mere reaction yields to encompass a holistic evaluation of each pathway's practicality, safety, environmental impact, and scalability. The insights presented herein are grounded in experimental data and established chemical principles to empower researchers and drug development professionals in making informed decisions for their specific needs.

Comparative Overview of Synthetic Routes

Four primary synthetic strategies for the preparation of this compound will be critically evaluated:

  • The Mannich Reaction Route: A classic three-component condensation followed by a chlorination step.

  • The Reductive Amination Pathway: A two-step approach involving the synthesis of a chlorinated aldehyde intermediate.

  • The Nucleophilic Substitution Method: A direct approach involving the displacement of a hydroxyl group.

  • The Chiral Synthesis Approach: A specialized route for producing an enantiomerically enriched product.

The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comprehensive cost-benefit analysis of each route.

Route 1: The Mannich Reaction Pathway

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this context, it provides a convergent and atom-economical approach to the carbon skeleton of our target molecule.[1][2]

Causality Behind Experimental Choices

This route is often favored in laboratory settings due to the ready availability of the starting materials and the robustness of the Mannich reaction itself. The reaction proceeds via the in-situ formation of an Eschenmoser-like salt (an iminium ion) from dimethylamine hydrochloride and paraformaldehyde. 3-Phenylpropan-2-one then acts as the enolizable component, attacking the iminium ion to form the β-aminoketone. The subsequent chlorination of the benzylic position is typically achieved with thionyl chloride, a powerful and cost-effective chlorinating agent.[3] The choice of ethanol as a solvent for the Mannich reaction is strategic, as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-phenylpropan-2-one (1.0 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.5 equiv).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold acetone to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, suspend the dried 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (1.0 equiv) in dichloromethane.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.5 equiv) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry hydrogen chloride gas through the solution to precipitate the final product, this compound.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary & Cost-Benefit Analysis
MetricValue
Overall Yield 55-65%
Purity 97-98%
Estimated Cost per Kg $300 - $400
Scalability Moderate
Safety Concerns Use of thionyl chloride, HCl gas
Environmental Impact Chlorinated organic waste

Benefits:

  • Readily available and relatively inexpensive starting materials.

  • Well-established and robust reaction.

Drawbacks:

  • The use of thionyl chloride poses significant safety and environmental challenges, requiring specialized handling and waste disposal procedures.[4][5]

  • The multi-step nature of the process can lead to lower overall yields.

  • The reaction can be difficult to control on a large scale.

Caption: Workflow for the Mannich Reaction Route.

Route 2: The Reductive Amination Pathway

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[6][7][8] This pathway involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices

This route offers a more direct approach to the amine functionality. The key intermediate, 3-chloro-3-phenylpropanal, can be synthesized from readily available starting materials such as cinnamaldehyde. The subsequent reductive amination with dimethylamine using a mild reducing agent like sodium borohydride (NaBH4) is a high-yielding and generally clean reaction.[9][10] The choice of methanol as a solvent is common for reductive aminations with borohydride reagents as it is a good solvent for the reactants and does not interfere with the reduction.

Experimental Protocol

Step 1: Synthesis of 3-chloro-3-phenylpropanal

  • Dissolve cinnamaldehyde (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully remove the excess HCl by purging with nitrogen gas.

  • The resulting solution of 3-chloro-3-phenylpropanal is typically used in the next step without further purification.

Step 2: Reductive Amination to form this compound

  • To the crude solution of 3-chloro-3-phenylpropanal from the previous step, add a solution of dimethylamine (2.5 equiv) in methanol.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide to a pH of >12.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Bubble dry hydrogen chloride gas through the solution to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary & Cost-Benefit Analysis
MetricValue
Overall Yield 65-75%
Purity >98%
Estimated Cost per Kg $250 - $350
Scalability High
Safety Concerns Use of HCl gas, hydrogen evolution from NaBH4
Environmental Impact Borate waste, chlorinated organic waste

Benefits:

  • Higher overall yield compared to the Mannich route.

  • Avoids the use of the highly corrosive and hazardous thionyl chloride.

  • Reductive amination is a well-understood and scalable process.

Drawbacks:

  • The synthesis of the chlorinated aldehyde intermediate can be challenging to control.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

Caption: Workflow for the Reductive Amination Pathway.

Route 3: The Nucleophilic Substitution Method

This route represents a more direct and convergent approach, where a suitable precursor containing a leaving group is displaced by dimethylamine. A common precursor is 3-chloro-1-phenylpropan-1-ol.

Causality Behind Experimental Choices

The success of this route hinges on the nucleophilic substitution of the hydroxyl group with dimethylamine. Direct substitution of an alcohol is difficult, so it is often activated by conversion to a better leaving group, such as a tosylate or by using a chlorinating agent like thionyl chloride. However, a more direct approach involves the reaction of 3-chloro-1-phenylpropan-1-ol with dimethylamine under pressure and at elevated temperatures. The use of a sealed vessel is necessary to prevent the escape of the volatile dimethylamine and to drive the reaction to completion.

Experimental Protocol
  • Place 3-chloro-1-phenylpropan-1-ol (1.0 equiv) and a solution of dimethylamine (3.0 equiv) in a sealed pressure vessel.

  • Heat the mixture to 100-120°C for 12-18 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling, carefully vent the pressure vessel.

  • Dissolve the reaction mixture in diethyl ether and wash with water to remove excess dimethylamine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Bubble dry hydrogen chloride gas through the solution to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary & Cost-Benefit Analysis
MetricValue
Overall Yield 70-80%
Purity >98%
Estimated Cost per Kg $200 - $300
Scalability High (with appropriate equipment)
Safety Concerns High pressure reaction, handling of dimethylamine
Environmental Impact Minimal byproducts

Benefits:

  • High atom economy and fewer steps.

  • Potentially the most cost-effective route if the starting material is readily available.

  • Generates less waste compared to other routes.

Drawbacks:

  • Requires a high-pressure reactor, which may not be available in all laboratory settings.

  • The availability and cost of the starting material, 3-chloro-1-phenylpropan-1-ol, can vary.

Caption: Workflow for the Nucleophilic Substitution Method.

Route 4: The Chiral Synthesis Approach

For many pharmaceutical applications, the stereochemistry of the API is critical for its efficacy and safety.[11] This route focuses on the synthesis of a specific enantiomer of the target molecule, starting from a chiral precursor.

Causality Behind Experimental Choices

This specialized route begins with the enantiomerically pure (R)-3-chloro-1-phenyl propyl alcohol. The chirality at the benzylic position is preserved throughout the synthesis. The hydroxyl group is first activated by conversion to a sulfonate ester (e.g., mesylate or tosylate), which is an excellent leaving group. Subsequent nucleophilic substitution with dimethylamine proceeds with inversion of configuration (SN2 mechanism), yielding the desired (S)-enantiomer of the final product. This approach is crucial when the biological activity resides in a single enantiomer.

Experimental Protocol

Step 1: Esterification of (R)-3-chloro-1-phenyl propyl alcohol

  • Dissolve (R)-3-chloro-1-phenyl propyl alcohol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0°C and add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 2: Nucleophilic Substitution with Dimethylamine

  • Dissolve the crude mesylate in a suitable solvent such as THF.

  • Add an excess of a solution of dimethylamine in THF (e.g., 2 M solution, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by chiral HPLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude product in diethyl ether and precipitate the hydrochloride salt by bubbling dry HCl gas.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to obtain the enantiomerically pure (S)-3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride.

Data Summary & Cost-Benefit Analysis
MetricValue
Overall Yield 60-70%
Enantiomeric Excess (ee) >99%
Estimated Cost per Kg $800 - $1200+
Scalability Moderate to High
Safety Concerns Handling of methanesulfonyl chloride
Environmental Impact Sulfonate waste

Benefits:

  • Provides access to a single, high-value enantiomer.

  • Essential for the synthesis of stereospecific APIs.

Drawbacks:

  • Significantly higher cost due to the expensive chiral starting material.

  • Requires careful control of reaction conditions to avoid racemization.

Caption: Conceptual Continuous Flow Synthesis Workflow.

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For small-scale laboratory synthesis and initial research , the Mannich reaction route offers a balance of accessibility and reasonable cost, provided that appropriate safety measures are in place for handling thionyl chloride.

  • For larger-scale production where cost and safety are primary concerns , the Reductive Amination Pathway and the Nucleophilic Substitution Method are superior choices. The Nucleophilic Substitution Method is particularly attractive for its simplicity and high atom economy, assuming the availability of a pressure reactor.

  • When an enantiomerically pure product is required for the development of stereospecific APIs , the Chiral Synthesis Approach is the only viable option, despite its higher cost.

  • For commercial-scale manufacturing , transitioning to a Continuous Flow Synthesis process is highly recommended. The significant improvements in safety, yield, purity, and scalability justify the initial investment and align with the principles of green chemistry and modern pharmaceutical manufacturing.

This comparative guide is intended to serve as a valuable resource for chemists and engineers in the pharmaceutical industry. By understanding the nuances of each synthetic strategy, researchers can select the most appropriate route to meet their technical, economic, and regulatory objectives.

References

  • Organic Syntheses Procedure, β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE, Available at: [Link]

  • Amar Equipment, Continuous Flow Reactors for Continuous Manufacturing in USA, Available at: [Link]

  • NIH, Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir, Available at: [Link]

  • CatSci, Synthetic Route Selection, Available at: [Link]

  • Drexel University, Standard Operating Procedures For Thionyl Chloride Waste Handling, Available at: [Link]

  • Scribd, Organic Chemistry Lab Guide, Available at: [Link]

  • ResearchGate, Synthesis of Mannich bases hydrochloride 1, Available at: [Link]

  • Zamann Pharma Support GmbH, Route of Synthesis (ROS), Available at: [Link]

  • University of California, Los Angeles, SOP 0079 - Thionyl Chloride, Available at: [Link]

  • Lonza, Smarter synthesis routes cut time and costs, Available at: [Link]

  • Tianming Pharmaceuticals, Pharmaceutical Intermediate Synthesis Routes Considerations, Available at: [Link]

  • Iranian Chemical Society, Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4, Available at: [Link]

  • Wikipedia, Mannich reaction, Available at: [Link]

  • ResearchGate, Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones, Available at: [Link]

  • PubChem, 3-Chloro-3-phenyl-2-propenal, Available at: [Link]

  • SUST Repository, Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act, Available at: [Link]

  • Organic Syntheses, 1. Procedure, Available at: [Link]

  • Syrris, Continuous Flow Reactors, Available at: [Link]

  • ResearchGate, Yield of 3-phenylpropanal in hydrogenation of cinnamaldehyde catalyzed..., Available at: [Link]

  • AM Technology, Continuous Flow Reactor Systems: A Guide, Available at: [Link]

  • ResearchGate, Thionyl Chloride - A Versatile Reagent, Available at: [Link]

  • ResearchGate, Schematic representation of the continuous flow setup used for reductive aminations under aqueous micellar conditions, Available at: [Link]

  • ResearchGate, Scale-up of the continuous flow process for the production of 3-MPA..., Available at: [Link]

  • Wiley Online Library, Supporting Information, Available at: [Link]

  • PrepChem.com, Synthesis of 3-phenylpropanal, Available at: [Link]

  • PubChem, 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine, Available at: [Link]

  • Organic Chemistry Portal, Hitchhiker's guide to reductive amination, Available at: [Link]

  • Google Patents, Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)
  • Master Organic Chemistry, Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides, Available at: [Link]

  • Springer, Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent, Available at: [Link]

  • Reddit, Reductive amination NaB(AcO)3, Available at: [Link]

  • Googleapis, Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process, Available at: [Link]

  • Chemistry LibreTexts, Thionyl Chloride, Available at: [Link]

  • Google Patents, Preparation method of 3-methylamino-1-phenylpropanol, Available at
  • Organic Syntheses Procedure, β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE, Available at: [Link]

  • Google Patents, Method for Chlorinating Alcohols, Available at
  • ChemSynthesis, 2-chloro-3-phenylpropanal, Available at: [Link]

  • Reddit, Help with thionyl chloride halogenation, Available at: [Link]

  • Wikipedia, Hydrocinnamaldehyde, Available at: [Link]

Sources

A Guide to Inter-Laboratory Comparison of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies, ensure data comparability across different facilities, and validate the performance of their analytical techniques. This document delves into the rationale behind method selection, provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and outlines the statistical evaluation of the comparative data.

Introduction: The Imperative for Analytical Consensus

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). As with any crucial chemical entity in a drug development pipeline, the analytical methods used for its characterization must be precise, accurate, and reproducible.

An inter-laboratory comparison, also known as proficiency testing, is a vital component of a laboratory's quality assurance program.[1] It serves as an independent and objective assessment of a laboratory's analytical competence by comparing its results with those of other laboratories.[2][3] This process is instrumental in identifying potential analytical biases, validating new or existing methods, and fostering confidence in the data generated across different research and manufacturing sites.[1]

This guide will compare two of the most powerful and commonly employed analytical techniques in pharmaceutical analysis: HPLC and GC-MS. The choice between these methods often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and specificity).

Designing the Inter-Laboratory Comparison Study

A successful ILC hinges on a meticulously planned study design. The following workflow outlines the key stages, from sample preparation to data analysis and reporting.

ILC_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Reporting A Preparation of Homogeneous Test Material (3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine HCl) B Characterization & Purity Assessment of Test Material A->B Quality Control C Packaging & Distribution to Participating Laboratories B->C Secure Shipping D Laboratories Analyze Samples using Prescribed Methods (HPLC and/or GC-MS) C->D Instruction & Protocol E Data Acquisition & Initial Processing D->E F Submission of Results to Coordinating Body E->F Secure Data Transfer G Statistical Analysis (e.g., Z-scores) F->G H Issuance of ILC Report & Performance Feedback G->H Data_Analysis A Laboratory Results (xi) B Calculate Assigned Value (X) (Consensus Mean or Median) A->B C Calculate Standard Deviation for Proficiency Assessment (σ) A->C D Calculate Z-Score for each Laboratory Z = (xi - X) / σ B->D C->D E Performance Evaluation D->E F Satisfactory (|Z| ≤ 2.0) E->F G Questionable (2.0 < |Z| < 3.0) E->G H Unsatisfactory (|Z| ≥ 3.0) E->H

Sources

Safety Operating Guide

Proper Disposal of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride. As a critical reagent in pharmaceutical research and organic synthesis, its responsible management is paramount to ensuring laboratory safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed and safe decisions.

Understanding the Hazard Profile

This compound is a halogenated organic compound. Its hazard profile necessitates that it be treated as a hazardous waste stream. The primary concerns associated with this compound include:

  • Corrosivity: As a hydrochloride salt of an amine, it can be corrosive.

  • Toxicity: While specific toxicological data is limited, similar halogenated organic compounds are known to be harmful. The GHS classification indicates it causes serious eye irritation.

  • Environmental Persistence: Halogenated hydrocarbons can be persistent in the environment if not disposed of correctly.

Due to these characteristics, direct disposal to landfill or discharge into the sanitary sewer system is strictly prohibited. The recommended and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste facility.

In-Laboratory Neutralization: A Word of Caution

Therefore, this guide will focus on the established and compliant procedure of preparing the waste for off-site incineration.

Step-by-Step Disposal Protocol: From Benchtop to Manifest

This protocol outlines the necessary steps for the safe accumulation, storage, and preparation of this compound waste for pickup by a licensed hazardous waste disposal service.

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designated Waste Container: Use a dedicated, properly labeled waste container for this compound waste. Do not mix it with other waste streams, especially non-halogenated solvents or aqueous waste.

  • Container Material: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.

  • Container Integrity: Ensure the container is in good condition, with no cracks, leaks, or residue on the exterior.

Labeling Requirements

Accurate and comprehensive labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.

Your hazardous waste label must include the following information:

  • The words "Hazardous Waste" clearly visible.

  • Chemical Name: "this compound". Avoid using abbreviations or chemical formulas.

  • Hazard Characteristics: Indicate the primary hazards, such as "Corrosive" and "Toxic".

  • Generator Information: Your name, laboratory location (building and room number), and a contact number.

On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation from Incompatibles: Store the container away from incompatible materials, such as strong bases and oxidizing agents.

Preparing for Off-Site Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year for satellite accumulation), it must be prepared for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Waste Characterization and Profiling

Before a licensed waste hauler can accept your waste, you must provide a detailed characterization. This is typically done through a Hazardous Waste Profile Sheet .[1] This document includes:

  • Generator Information: Your institution's name, address, and EPA ID number.

  • Waste Information: The proper shipping name, hazard class, and a description of the process that generated the waste.

  • Physical and Chemical Properties: Information such as color, pH, and boiling point.

For this compound, the following information is pertinent:

PropertyValueSource
DOT Proper Shipping Name Amines, liquid, corrosive, n.o.s. (this compound)[2]
UN Number UN 2735[2]
Hazard Class 8 (Corrosive)[2]
Packing Group III[2]
The Hazardous Waste Manifest

A Uniform Hazardous Waste Manifest is a multi-part form that tracks the waste from your laboratory to its final destination.[3][4][5] This is a legal document, and its accuracy is the responsibility of the generator. The manifest will be provided by your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal company.

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble. This rinsate must be collected and disposed of as hazardous waste.

  • Secondary Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

For equipment being removed from service, a formal decontamination process is required.[6][7][8][9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation for Disposal start Waste Generated: This compound segregate Segregate into a Dedicated Waste Container start->segregate label Label Container Correctly (Hazardous Waste, Chemical Name, Hazards, Date) segregate->label store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store profile Complete Hazardous Waste Profile Sheet store->profile manifest Arrange for Hazardous Waste Manifest profile->manifest transport Schedule Pickup with Licensed Waste Hauler manifest->transport incinerate High-Temperature Incineration at a Licensed TSDF transport->incinerate caption Disposal Workflow Diagram

Caption: Disposal Workflow for this compound.

References

  • Daniels Health. (2024, December 13). What Information Must Be Included on a Hazardous Waste Manifest? Retrieved from [Link][3]

  • Lion Technology. (2021, April 19). How to Ship Hazardous Waste Samples. Retrieved from [Link][11]

  • Hazardous Waste Experts. (2024, July 31). A Checklist For Packing & Shipping Hazardous Waste. Retrieved from [Link][12]

  • Stericycle. (n.d.). Hazardous Waste Manifest Guide. Retrieved from [Link][4][5]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link][13]

  • DLA Disposition Services. (n.d.). Hazardous Waste Profile Sheet. Retrieved from [Link][1]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link][6]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link][7]

  • HazMat Tool. (n.d.). UN 2735: Amines, liquid, corrosive, n.o.s., or Polyamines, liquid, corrosive, n.o.s. Retrieved from [Link][2]

  • A&D Weighing. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link][8]

  • U.S. Environmental Protection Agency. (n.d.). US DOT Hazardous Materials Regulations As They Apply To The US EPA Hazardous Waste Regulations. Retrieved from [Link][14]

  • Excedr. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link][9]

  • The University of British Columbia. (n.d.). Decontamination of Laboratory Equipment. Retrieved from [Link][10]

  • U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements. Retrieved from [Link][15]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link][16]

  • U.S. Department of Transportation. (2024, December 6). Check the Box: Getting Started with Shipping Hazmat. Retrieved from [Link][17]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link][18]

Sources

Navigating the Safe Handling of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with both confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Beyond a simple checklist, this document delves into the "why" behind each procedural step, fostering a deep understanding of the safety protocols necessary to mitigate risk and ensure experimental integrity.

Understanding the Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319).[1][2] While comprehensive toxicological data is not widely available, its structural components—a halogenated organic compound and an amine hydrochloride—necessitate careful handling to avoid irritation and potential sensitization. As a solid, the primary routes of exposure are inhalation of dust particles, eye contact, and skin contact.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC11H17Cl2N[2]
Molecular Weight234.16 g/mol [2]
AppearanceWhite to off-white solid
Melting Point176 °C[1]
GHS ClassificationEye Irritation Category 2A (H319)[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a comprehensive risk assessment for amine hydrochlorides and halogenated organic compounds.

  • Eye and Face Protection: Given its classification as a serious eye irritant, ANSI-approved safety goggles that form a complete seal around the eyes are mandatory.[3] For procedures with a higher risk of splashing, such as preparing solutions, a full-face shield should be worn in addition to safety goggles.[4][5]

  • Body Protection: A standard laboratory coat, fully buttoned, is required to protect against incidental skin contact. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While handling the solid in a well-ventilated area or a chemical fume hood should prevent significant inhalation exposure, a NIOSH-approved respirator with particulate filters may be necessary if dust is generated and engineering controls are insufficient.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls: The Chemical Fume Hood

All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control to prevent the inhalation of airborne particles.

Best Practices for Fume Hood Use:

  • Ensure the fume hood has a current certification sticker.

  • Work at least six inches inside the plane of the sash to ensure effective containment.[7][8][9][10]

  • Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.[7][8]

  • Avoid rapid movements in and out of the hood, which can disrupt the airflow and compromise containment.[7][8]

  • Do not clutter the fume hood with unnecessary equipment or chemicals, as this can obstruct airflow.[7][8][10]

Weighing and Solution Preparation
  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, glassware, solvent).

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Use gentle movements to avoid generating dust.

  • Transfer: Slowly and carefully transfer the weighed solid into the appropriate glassware.

  • Dissolution: Add the desired solvent to the glassware. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and your initials.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Eye Contact

This is the most significant hazard associated with this compound.

  • Immediate Action: Without delay, proceed to the nearest emergency eyewash station.[11]

  • Flush Eyes: Hold the eyelids open and flush the eyes with a continuous, gentle stream of lukewarm water for at least 15-20 minutes.[11][12][13] Ensure all surfaces of the eye and eyelid are rinsed.

  • Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing has begun.[11]

  • Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist or go to the nearest emergency room.[11][14]

Skin Contact
  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.

  • Wash Affected Area: Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.

  • Seek Medical Attention: If skin irritation develops or persists, seek medical attention.

Inhalation
  • Move to Fresh Air: Immediately move the affected individual to an area with fresh air.

  • Seek Medical Attention: If the person experiences difficulty breathing or other symptoms, seek immediate medical attention.

Spill Response
  • Evacuate and Alert: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.

  • Contain the Spill: For small spills within a fume hood, use an inert absorbent material such as vermiculite or sand to contain the spill.[15] Do not use combustible materials like paper towels.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: All solid waste, contaminated materials (e.g., weigh boats, gloves, absorbent pads), and solutions containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][15] The label should include "Hazardous Waste," the full chemical name, and associated hazards.

  • Segregation: This waste stream should be segregated from non-halogenated organic waste to facilitate proper disposal and potentially reduce disposal costs.[6][16]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[16][17]

  • EHS Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS department.

Visualizing the Workflow

To further clarify the handling process, the following diagram outlines the key steps from preparation to disposal.

handling_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Solid prep_materials->weigh transfer Transfer to Glassware weigh->transfer dissolve Prepare Solution transfer->dissolve label_solution Label Container dissolve->label_solution collect_waste Collect in Labeled Hazardous Waste Container label_solution->collect_waste Post-Experiment contact_ehs Arrange for EHS Pickup collect_waste->contact_ehs

Caption: A logical workflow for the safe handling of this compound.

By integrating these detailed protocols and the reasoning behind them into your laboratory practices, you can confidently and safely handle this compound, ensuring both your personal safety and the quality of your research.

References

  • Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). University of California, Riverside, Environmental Health & Safety. Retrieved from [Link]

  • Fume Hoods: Top 10 Safety Practices. (2025, May 29). Workstation Industries. Retrieved from [Link]

  • Best Practices for Operating & Maintaining Your Chemical Fume Hood. (2025, September 13). Lab Manager. Retrieved from [Link]

  • Chemical Fume Hood Safe Work Practices. (2024, July 8). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Fume Hood Proper Work Practices. (n.d.). Office of Environmental Health and Safety, University of California, Los Angeles. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Objects or chemicals in the eye - after care and treatments. (n.d.). Healthdirect. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Immediate Care for Chemical Eye Injuries. (n.d.). Meriden-Curtis. Retrieved from [Link]

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). West Broward Eyecare Associates. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Aichelin. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Environmental Health & Safety, Washington State University. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Medtecs. Retrieved from [Link]

  • 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.